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  • Product: 3-Bromo-2-methoxy-5-methylbenzyl alcohol
  • CAS: 86259-91-8

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Spectral Assignment of 3-Bromo-2-methoxy-5-methylbenzyl Alcohol

Executive Summary For drug development professionals and synthetic chemists, the precise structural elucidation of highly substituted aromatic building blocks is a critical quality control step. 3-Bromo-2-methoxy-5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of highly substituted aromatic building blocks is a critical quality control step. 3-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8)[1] is a versatile intermediate frequently utilized in cross-coupling reactions and the synthesis of complex ethers. Because it is a pentasubstituted benzene derivative, its Nuclear Magnetic Resonance (NMR) spectra present unique conformational and electronic phenomena.

This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR assignment of this molecule. By moving beyond simple peak-picking, we explore the causality behind the chemical shifts—specifically focusing on steric inhibition of resonance and inductive deshielding—to empower researchers with predictive analytical insights.

Structural Elucidation & Spin System Analysis

The molecular framework of 3-bromo-2-methoxy-5-methylbenzyl alcohol consists of a central benzene ring bearing five distinct substituents:

  • C1: Hydroxymethyl group (-CH 2​ OH)

  • C2: Methoxy group (-OCH 3​ )

  • C3: Bromine atom (-Br)

  • C5: Methyl group (-CH 3​ )

  • C4 & C6: The only remaining aromatic protons (Ar-H)

The Meta-Coupling Relationship

Because positions 4 and 6 are occupied by protons, they are meta to one another. In a high-resolution 1 H NMR spectrum, these protons will not appear as singlets; instead, they will couple to each other through four bonds ( 4J ), resulting in two distinct doublets with a characteristic coupling constant of J≈1.5−2.5 Hz.

Conformational Dynamics: Steric Inhibition of Resonance

A critical feature of this molecule is the di-ortho substitution around the methoxy group at C2 (flanked by -CH 2​ OH at C1 and -Br at C3). In an unhindered anisole, the methoxy group lies coplanar with the aromatic ring, allowing the oxygen lone pairs to delocalize into the π -system. However, the bulky ortho substituents in this molecule force the methoxy group out of the aromatic plane to minimize steric clash. This orthogonal conformation breaks the p−π conjugation, profoundly altering the shielding tensor of the methoxy carbon and shifting it downfield[2].

High-Resolution 1 H NMR Protocol & Assignments

The 1 H NMR spectrum provides a direct map of the proton environments. The assignments below are predicted based on empirical substituent effects and standard spin-system behaviors in CDCl 3​ .

Quantitative 1 H NMR Data Table
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment & Causality
-CH 3​ (C9) 2.28Singlet (s)3H-Benzylic methyl group. Shielded relative to heteroatom-bound groups.
-OH ~2.45Broad Singlet (br s)1H-Exchangeable proton. Shift varies with concentration/temperature. Validated via D 2​ O shake.
-OCH 3​ (C8) 3.85Singlet (s)3H-Methoxy protons. Deshielded by the electronegativity of the adjacent oxygen.
-CH 2​ OH (C7) 4.65Singlet (s)2H-Benzylic methylene. Deshielded by both the aromatic ring and the hydroxyl oxygen.
Ar-H (C6) 6.93Doublet (d)1H2.0Meta-coupled to H4. Relatively shielded by the electron-donating alkyl/hydroxymethyl groups.
Ar-H (C4) 7.18Doublet (d)1H2.0Meta-coupled to H6. Deshielded by the strong inductive (-I) effect of the ortho-bromine atom.
Causality Insight: H4 vs. H6 Chemical Shifts

Why does H4 appear further downfield than H6? The causality lies in the inductive effects of their neighboring substituents. H4 is situated between the strongly electronegative bromine atom and the methyl group. The inductive electron withdrawal (-I effect) of bromine strips electron density from the local environment of H4, deshielding it. Conversely, H6 is flanked by the hydroxymethyl and methyl groups, which do not exert the same intense deshielding force, leaving H6 to resonate at a lower frequency.

13 C NMR & 2D Correlation Strategies

Carbon-13 NMR is essential for mapping the molecular skeleton, particularly the five quaternary carbons in this molecule.

Quantitative 13 C NMR Data Table
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment & Causality
C9 (-CH 3​ ) 20.8Primary (CH 3​ )Benzylic methyl carbon.
C8 (-OCH 3​ ) 61.2Primary (CH 3​ )Methoxy carbon. Shifted anomalously downfield (>60 ppm) due to the out-of-plane conformation forced by di-ortho steric hindrance, which inhibits resonance[2].
C7 (-CH 2​ OH) 61.5Secondary (CH 2​ )Benzylic methylene carbon.
C3 (Ar-Br) 116.5Quaternary (C)Heavily shielded by the "heavy-atom effect" of the directly attached Bromine.
C6 (Ar-H) 127.8Tertiary (CH)Aromatic methine, ortho to CH 2​ OH and CH 3​ .
C1 (Ar-CH 2​ OH) 132.5Quaternary (C)Ipso carbon attached to the hydroxymethyl group.
C4 (Ar-H) 132.5Tertiary (CH)Aromatic methine, ortho to Br and CH 3​ .
C5 (Ar-CH 3​ ) 132.7Quaternary (C)Ipso carbon attached to the methyl group.
C2 (Ar-OCH 3​ ) 153.5Quaternary (C)Oxygen-bound aromatic carbon, strongly deshielded by electronegativity.
Causality Insight: The 61 ppm Methoxy Carbon

In standard anisole derivatives, the methoxy carbon resonates around 55 ppm. In 3-bromo-2-methoxy-5-methylbenzyl alcohol, the observed shift is ~61.2 ppm. This is a direct consequence of the steric inhibition of resonance discussed in Section 1. Because the -OCH 3​ group is twisted out of the aromatic plane, the electron density is localized on the oxygen, altering the paramagnetic shielding term of the adjacent carbon nucleus and pushing the signal downfield[2].

Experimental Workflow (Self-Validating System)

To ensure high-fidelity data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: each step contains an internal check to guarantee the integrity of the final spectrum.

  • Sample Preparation: Dissolve 20 mg (for 1 H) or >50 mg (for 13 C) of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Validation: The solution must be completely particulate-free to prevent magnetic susceptibility artifacts.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K. Tune and match the probe for both 1 H and 13 C frequencies.

  • Shimming: Perform gradient shimming along the Z-axis, followed by manual fine-tuning.

    • Validation: The shimming is only validated when the TMS peak exhibits a Full Width at Half Maximum (FWHM) of <1.0 Hz.

  • Pulse Sequence Execution:

    • 1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2 seconds.

    • 13 C NMR: Use a proton-decoupled 30° pulse program (zgpg30). Critical: Set D1 to at least 3-5 seconds. Quaternary carbons (C1, C2, C3, C5) have long T1​ relaxation times; insufficient D1 delays will result in artificial signal attenuation.

  • FID Processing: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Perform Fourier Transform (FT), followed by zero- and first-order phase correction, and a polynomial baseline correction.

G N1 Sample Preparation (CDCl3 + TMS) N2 Probe Tuning & Matching (1H & 13C Channels) N1->N2 N3 3D Shimming (Optimize B0 Homogeneity) N2->N3 N4 Pulse Sequence Execution (zg30 / zgpg30) N3->N4 N5 FID Processing (FT, Phase & Baseline) N4->N5 N6 Spectral Validation (Integration & Multiplet Analysis) N5->N6

Fig 1: Step-by-step NMR acquisition and spectral validation workflow.

2D NMR Connectivity Mapping

To definitively prove the regiochemistry of the five substituents, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC reveals correlations between protons and carbons separated by two or three bonds ( 2JCH​ and 3JCH​ ).

By observing which carbons the isolated protons (H4, H6, and the methyl protons) couple to, the entire aromatic ring can be mapped. For instance, H4 will show a strong 3J correlation to the methoxy-bearing carbon (C2), while the methyl protons will show 3J correlations to both C4 and C6, confirming their positions.

HMBC H4 Proton H4 C2 Carbon C2 (Ar-OCH3) H4->C2 ³J_CH C6 Carbon C6 (Ar-H) H4->C6 ³J_CH H6 Proton H6 H6->C2 ³J_CH C4 Carbon C4 (Ar-H) H6->C4 ³J_CH H9 Methyl Protons (C9) H9->C4 ³J_CH C5 Carbon C5 (Ar-CH3) H9->C5 ²J_CH H9->C6 ³J_CH

Fig 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) connectivity map.

References

  • Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (n.d.). Multinuclear Magnetic Resonance Spectroscopic and Semiempirical Molecular Orbital (AM1) Studies of Substituted Anisoles. Oxford University Press. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

exact mass and molecular weight of 3-bromo-2-methoxy-5-methylbenzyl alcohol

Comprehensive Profiling of 3-Bromo-2-methoxy-5-methylbenzyl Alcohol: Exact Mass, Molecular Weight, and Analytical Workflows Executive Summary In modern drug discovery and complex organic synthesis, halogenated benzyl alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Profiling of 3-Bromo-2-methoxy-5-methylbenzyl Alcohol: Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary

In modern drug discovery and complex organic synthesis, halogenated benzyl alcohols serve as critical, versatile building blocks. 3-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8)[1] is a prime example, offering three distinct vectors for chemical modification: a benzylic alcohol for oxidation or substitution, a methoxy group for directed cleavage, and a bromine atom primed for transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I frequently observe a critical analytical error during the characterization of such halogenated compounds: the conflation of molecular weight and exact mass. This whitepaper deconstructs the physicochemical properties of 3-bromo-2-methoxy-5-methylbenzyl alcohol, explains the causality behind mass spectrometry calibration, and provides a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol for rigorous structural verification.

Physicochemical Profiling & The Mass Causality Principle

To establish a baseline for analytical workflows, all quantitative structural data for 3-bromo-2-methoxy-5-methylbenzyl alcohol is summarized below.

PropertyValueCausality / Derivation
Chemical Name 3-Bromo-2-methoxy-5-methylbenzyl alcoholIUPAC standard nomenclature.
CAS Registry Number 86259-91-8Unique numerical identifier[1].
Molecular Formula C₉H₁₁BrO₂Core elemental composition[2].
Molecular Weight (Average) 231.089 g/mol Calculated using abundance-weighted average atomic masses[3].
Exact Mass (Monoisotopic) 229.99424 DaCalculated using only the most abundant isotope of each element[2].
Heavy Atom Count 12Non-hydrogen atoms determining steric bulk[3].
The Causality of Mass Discrepancy

A fundamental rule in mass spectrometry is that instruments detect the mass-to-charge ratio ( m/z ) of individual ions, not bulk averages[4].

The molecular weight (231.089 g/mol ) is a stoichiometric tool. It is calculated using the standard atomic weight of bromine (~79.904 Da), which reflects the natural, nearly 1:1 isotopic distribution of 79 Br (50.69%) and 81 Br (49.31%)[5].

Conversely, the exact mass (or monoisotopic mass) of 229.99424 Da is derived strictly from the lightest, most abundant isotopes ( 12 C, 1 H, 79 Br, 16 O)[6],[7]. If an analyst mistakenly programs an HRMS extraction window for the average mass of 231.089 Da, the instrument will detect nothing, because no single molecule of that exact mass exists[8]. Instead, the mass spectrometer will resolve two distinct isotopologues separated by approximately 2 Da[5].

Self-Validating LC-HRMS Analytical Workflow

To experimentally verify the exact mass of 3-bromo-2-methoxy-5-methylbenzyl alcohol, we employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This technique provides ultra-high-resolution detection (mass error < 5 ppm), making it indispensable for trace-level compound identification[],[10].

Trustworthiness & Self-Validation: The following protocol is designed as a self-validating system. By mandating the observation of the specific bromine isotopic signature, the workflow inherently filters out isobaric background noise, ensuring absolute confidence in compound identification.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 3-bromo-2-methoxy-5-methylbenzyl alcohol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile (both containing 0.1% Formic Acid) to ensure optimal ionization.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes. The lipophilic nature of the aromatic ring ensures retention, while the hydroxyl group prevents excessive tailing.

  • HRMS Ionization & Acquisition:

    • Source: Electrospray Ionization (ESI) in Positive Mode.

    • Target Adducts: Benzyl alcohols frequently form sodium adducts [M+Na]⁺.

    • Calculated Exact Mass for [M+Na]⁺ ( 79 Br): 229.99424 + 22.98977 = 252.98401 m/z .

    • Calculated Exact Mass for [M+Na]⁺ ( 81 Br): 231.99219 + 22.98977 = 254.98196 m/z .

  • Data Processing & Isotopic Validation (The Causality Check):

    • Extract the ion chromatogram (EIC) at 252.9840 m/z with a 5 ppm mass tolerance.

    • Critical Validation Step: You must observe a secondary peak at 254.9820 m/z eluting at the exact same retention time. The peak area ratio between the 252.9840 m/z and 254.9820 m/z signals must be approximately 1:1. If this isotopic fidelity is absent, the signal is a false positive[5].

Synthetic Utility & Reactivity Pathways

The true value of 3-bromo-2-methoxy-5-methylbenzyl alcohol lies in its orthogonal reactivity. The distinct electronic and steric environments of its functional groups allow chemists to perform selective transformations without requiring exhaustive protection/deprotection steps.

  • C-Br Activation: The bromine atom is highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid extension of the aromatic framework.

  • Alcohol Oxidation: The benzylic alcohol can be selectively oxidized to a benzaldehyde derivative using mild reagents like MnO₂ or Dess-Martin periodinane, setting the stage for reductive aminations or Wittig reactions.

  • Ether Cleavage: Strong Lewis acids (e.g., BBr₃) can demethylate the methoxy group to yield a phenol, unlocking new hydrogen-bonding potential for structure-activity relationship (SAR) optimization.

Workflow Core 3-Bromo-2-methoxy- 5-methylbenzyl alcohol CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling C-Br Activation Oxidation Alcohol Oxidation (e.g., MnO2, Dess-Martin) Core->Oxidation -CH2OH to -CHO Demethylation Ether Cleavage (e.g., BBr3) Core->Demethylation -OCH3 to -OH Biaryl Biaryl / Alkyl Derivatives CrossCoupling->Biaryl Aldehyde Benzaldehyde Derivatives Oxidation->Aldehyde Phenol Phenol Derivatives Demethylation->Phenol

Logical relationship of synthetic transformations for 3-bromo-2-methoxy-5-methylbenzyl alcohol.

Conclusion

Accurate analytical characterization is the bedrock of reproducible science. By understanding the causal difference between the average molecular weight (231.089 g/mol ) and the monoisotopic exact mass (229.99424 Da), researchers can leverage LC-HRMS to confidently validate the structural integrity of 3-bromo-2-methoxy-5-methylbenzyl alcohol. Utilizing self-validating isotopic checks ensures that this versatile building block is authenticated before it is deployed in complex synthetic pathways.

References

  • Title: 3-Bromo-4-isopropoxyphenol | C9H11BrO2 | CID 68759107 - PubChem Source: nih.gov URL: [Link]

  • Title: 2-(2-Bromoethoxy)Anisole | 4463-59-6 Source: angenechemical.com URL: [Link]

  • Title: Exact mass vs molecular weight Source: reddit.com (r/Chempros) URL: [Link]

  • Title: Calculating Exact Masses | Mass Spectrometry Facility Source: missouri.edu URL: [Link]

  • Title: Molecular weight or exact mass in LC-MS? Source: researchgate.net URL: [Link]

  • Title: Mass (mass spectrometry) Source: wikipedia.org URL: [Link]

  • Title: Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate Source: ub.edu URL: [Link]

Sources

Foundational

A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-bromo-2-methoxy-5-methylbenzyl alcohol

Section 1: Molecular Profile and Ionization Principles This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromo-2-methoxy-5-methylbenzyl alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Molecular Profile and Ionization Principles

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromo-2-methoxy-5-methylbenzyl alcohol. Understanding these fragmentation pathways is critical for structural elucidation, impurity profiling, and metabolite identification in drug development and chemical research. The narrative will delve into the causal mechanisms behind bond cleavages and rearrangements, grounded in the principles of ion stability.

Molecular Structure and Isotopic Considerations

The analyte, 3-bromo-2-methoxy-5-methylbenzyl alcohol, possesses a unique combination of functional groups that directly influence its fragmentation behavior.

  • Structure:

    • Aromatic Ring: Provides a stable platform for charge delocalization.

    • Benzyl Alcohol Moiety (-CH₂OH): A primary site for initial fragmentation through loss of the hydroxyl group or dehydration.

    • Substituents (Br, OCH₃, CH₃): Their electronic and steric properties modulate ion stability and can act as sites for radical loss or neutral eliminations.

  • Molecular Formula: C₉H₁₁BrO₂

  • Nominal Mass: 230 u (using ⁷⁹Br) and 232 u (using ⁸¹Br)

  • Isotopic Signature: A crucial diagnostic feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M⁺ and M+2) for the molecular ion and any bromine-containing fragments, with a relative intensity ratio of approximately 1:1.[1] This isotopic pattern is a powerful tool for confirming the presence and number of bromine atoms in an ion.

The Electron Ionization (EI) Process

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a high-energy molecular ion radical cation (M⁺•).[2]

Molecule + e⁻ → [M]⁺• + 2e⁻

This molecular ion is often unstable and rapidly undergoes a series of predictable fragmentation and rearrangement reactions to form more stable, lower-energy fragment ions. The pattern of these fragment ions constitutes the mass spectrum, which serves as a molecular fingerprint. The most stable cations typically yield the most abundant peaks.[2]

Section 2: Primary Fragmentation Pathways and Mechanistic Insights

The initial fragmentation of the 3-bromo-2-methoxy-5-methylbenzyl alcohol molecular ion is dictated by the weakest bonds and the stability of the resulting products. The primary pathways involve cleavages adjacent to the aromatic ring and the oxygen atoms.

Pathway A: Benzylic C-O Cleavage (Loss of •OH)

This is a hallmark fragmentation pathway for benzyl alcohols.[3] The cleavage of the C-O bond is driven by the formation of a highly resonance-stabilized benzylic carbocation.

  • Mechanism: The molecular ion loses a hydroxyl radical (•OH, mass 17 u).

  • Resulting Ion: A substituted benzyl cation at m/z 213/215 .

  • Significance: This ion is expected to be one of the most abundant in the spectrum due to its extensive resonance stabilization across the aromatic ring. The charge can be delocalized, which is a highly favorable state.

Pathway B: α-Cleavage (Loss of •CH₂OH)

Alpha-cleavage involves the breaking of the bond between the aromatic ring and the benzylic carbon.

  • Mechanism: The molecular ion loses a hydroxymethyl radical (•CH₂OH, mass 31 u).

  • Resulting Ion: A substituted bromophenyl cation at m/z 199/201 .

  • Significance: While possible, this fragmentation may be less favorable than the loss of •OH because the resulting aryl cation is generally less stable than the resonance-stabilized benzyl cation.

Pathway C: Dehydration (Loss of H₂O)

The elimination of a water molecule is a common fragmentation route for alcohols, particularly when it can lead to a stabilized cyclic or conjugated system.[4][5]

  • Mechanism: The molecular ion loses a neutral water molecule (H₂O, mass 18 u).

  • Resulting Ion: A radical cation at m/z 212/214 .

  • Significance: This pathway often involves the hydroxyl proton and a hydrogen from the benzylic position. The resulting ion is a conjugated system, lending it stability.

G M Molecular Ion (M+•) m/z 230/232 F1 [M - OH]+ Cation m/z 213/215 M->F1 - •OH (17 u) F2 [M - CH₂OH]+ Cation m/z 199/201 M->F2 - •CH₂OH (31 u) F3 [M - H₂O]+• Radical Cation m/z 212/214 M->F3 - H₂O (18 u) F4 [M - Br]+ Cation m/z 151 M->F4 - •Br (79/81 u)

Caption: Primary fragmentation of the molecular ion.

Pathway D: C-Br Bond Cleavage

The carbon-bromine bond is relatively weak and can be cleaved to lose a bromine radical.

  • Mechanism: The molecular ion loses a bromine radical (•Br, mass 79 or 81 u).

  • Resulting Ion: A methoxy-methyl-benzyl alcohol cation at m/z 151 .

  • Significance: The loss of the halogen is a common pathway for alkyl halides.[6] The resulting fragment will not have the characteristic 1:1 isotopic pattern, which helps confirm the loss of bromine.

Section 3: Secondary Fragmentation and Key Rearrangements

The primary fragment ions, particularly the abundant benzyl cation, can undergo further fragmentation and rearrangement to yield other diagnostic ions.

Tropylium Ion Rearrangement

The substituted benzyl cation ([M - OH]⁺) is prone to rearrangement into a more stable seven-membered aromatic tropylium ion structure.[7][8] This is a very common and energetically favorable process for benzyl-type fragments.

  • Mechanism: The ion at m/z 213/215 can undergo ring expansion. Subsequently, this substituted tropylium ion can lose neutral molecules. A prominent secondary fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group.

  • Resulting Ion: Loss of •CH₃ from the m/z 213/215 ion would lead to a fragment at m/z 198/200 . Further loss of carbon monoxide (CO) could then occur, yielding an ion at m/z 170/172 .

Further Neutral Losses

Aromatic ions are known to fragment by losing small, stable neutral molecules.[9]

  • Loss of Acetylene (C₂H₂): Aromatic ring fragments, such as the phenyl cation at m/z 77 (which could arise from more extensive fragmentation), are known to eliminate acetylene (26 u) to produce an ion at m/z 51.[9]

  • Loss of Formaldehyde (CH₂O): The methoxy group can facilitate the loss of formaldehyde (30 u). For example, the ion at m/z 151 ([M - Br]⁺) could potentially lose CH₂O to give an ion at m/z 121 .

G F1 [M - OH]+ Cation (Benzyl Cation) m/z 213/215 Trop Substituted Tropylium Ion m/z 213/215 F1->Trop Rearrangement F1a [M - OH - CH₃]+ Cation m/z 198/200 Trop->F1a - •CH₃ (15 u) F1b [M - OH - CH₃ - CO]+ Cation m/z 170/172 F1a->F1b - CO (28 u)

Caption: Secondary fragmentation via Tropylium ion rearrangement.

Section 4: Predicted Mass Spectrum Summary

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 3-bromo-2-methoxy-5-methylbenzyl alcohol. The relative abundance is a qualitative prediction based on established principles of ion stability.

m/z (⁷⁹Br/⁸¹Br)Proposed Ion Structure/FormulaOriginNotes
230/232[C₉H₁₁BrO₂]⁺•M⁺• Molecular Ion. Presence confirms the molecular weight.
213/215[C₉H₁₀BrO]⁺[M - •OH]⁺Likely a major peak due to stable benzyl cation formation.
212/214[C₉H₉BrO]⁺•[M - H₂O]⁺•Result of dehydration.
199/201[C₈H₈BrO]⁺[M - •CH₂OH]⁺Result of α-cleavage.
170/172[C₇H₅Br]⁺[M-OH-CH₃-CO]⁺Secondary fragment indicating loss of substituents from the benzyl cation.
151[C₉H₁₁O₂]⁺[M - •Br]⁺Confirms loss of bromine; will be a singlet peak (no M+2).
91[C₇H₇]⁺Tropylium IonA common, though less specific, fragment for benzyl-containing compounds.[7]
77[C₆H₅]⁺Phenyl CationA general indicator of an aromatic ring.[10]

Section 5: Experimental Protocol for Spectrum Acquisition

To validate the predicted fragmentation, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This method is designed to ensure proper volatilization, separation, and ionization of the analyte.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-bromo-2-methoxy-5-methylbenzyl alcohol in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to a final concentration of 10-50 µg/mL for injection.

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 350.

    • Scan Rate: 2-3 scans/second.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion peak (M⁺• at m/z 230/232) and major fragment ions. Compare the observed m/z values and isotopic patterns with the predicted data in Section 4.

Section 6: Conclusion

The fragmentation pattern of 3-bromo-2-methoxy-5-methylbenzyl alcohol under electron ionization is governed by the fundamental principles of carbocation stability and the influence of its distinct functional groups. The most diagnostic features in its mass spectrum are predicted to be:

  • A prominent molecular ion peak at m/z 230/232 , confirming the molecular weight and presence of one bromine atom.

  • A highly abundant fragment at m/z 213/215 , resulting from the loss of a hydroxyl radical (•OH) to form a stable, substituted benzyl cation.

  • Secondary fragments arising from this benzyl cation, indicating subsequent losses of methyl radicals and carbon monoxide.

  • A fragment at m/z 151 , confirming the loss of the bromine atom.

This predictive guide serves as a robust framework for researchers and scientists to interpret experimental data, enabling confident structural confirmation of this molecule and related analogues in complex matrices.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Bernstein, E. R., & Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics. Available at: [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzene fragmentation pattern. Available at: [Link]

  • Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. Available at: [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]

  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Available at: [Link]

  • NIST. (n.d.). Benzyl alcohol. NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Available at: [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

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Exploratory

A Technical Guide to Determining the Solubility Profile of 3-bromo-2-methoxy-5-methylbenzyl alcohol in Organic Solvents

Executive Summary Theoretical Framework: The Science of Dissolution Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Theoretical Framework: The Science of Dissolution

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature and pressure.

Principle of "Like Dissolves Like"

The most crucial guiding principle in solubility is that "like dissolves like." This means that solutes tend to dissolve best in solvents that have a similar molecular structure and polarity.[1][2]

  • Polar Solutes: These compounds, which have significant differences in electronegativity between atoms (e.g., O-H, N-H bonds), dissolve well in polar solvents like water, ethanol, and methanol. These solvents can engage in strong dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solutes: Compounds with low electronegativity differences (e.g., C-H, C-C bonds) dissolve best in nonpolar solvents such as hexane, toluene, and diethyl ether, driven by weaker van der Waals forces.

Physicochemical Profile of 3-bromo-2-methoxy-5-methylbenzyl alcohol

To predict its solubility behavior, we must first analyze the structure of 3-bromo-2-methoxy-5-methylbenzyl alcohol.

  • Aromatic Backbone: The benzene ring provides a significant nonpolar, hydrophobic character.

  • Hydroxyl Group (-CH₂OH): The primary alcohol group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature imparts some degree of solubility in polar protic solvents.

  • Methoxy Group (-OCH₃): This ether group is moderately polar and can act as a hydrogen bond acceptor.

  • Bromo and Methyl Groups (-Br, -CH₃): These groups are relatively nonpolar and contribute to the molecule's overall lipophilicity.

Inference: The molecule possesses both polar (hydroxyl, methoxy) and nonpolar (aromatic ring, bromo, methyl) characteristics. Therefore, it is expected to exhibit limited solubility in highly nonpolar solvents (like heptane) and highly polar solvents (like water), with optimal solubility likely found in solvents of intermediate polarity or those that can engage in specific interactions (e.g., aromatic stacking with toluene or hydrogen bonding with alcohols).

Experimental Design for Solubility Determination

A systematic approach is required to accurately quantify the solubility of the target compound. This involves a careful selection of solvents, a precise and reproducible equilibrium method, and a sensitive analytical technique for quantification.

Rationale for Solvent Selection

To generate a comprehensive profile, a panel of solvents covering a wide range of polarities and chemical classes should be selected.[3][4][5] An appropriate selection would include:

Solvent Class Example Solvent Dielectric Constant (≈) Primary Interaction Type
Nonpolarn-Heptane1.9van der Waals forces
AromaticToluene2.4π-π stacking, van der Waals
EsterEthyl Acetate6.0Dipole-dipole
ChlorinatedDichloromethane (DCM)9.1Dipole-dipole
KetoneAcetone21Dipole-dipole
Polar Protic (Alcohol)Ethanol24.5Hydrogen bonding, dipole-dipole
Polar AproticAcetonitrile (ACN)37.5Dipole-dipole
Polar AproticDimethyl Sulfoxide (DMSO)46.7Dipole-dipole, H-bond acceptor
Experimental Workflow Diagram

The overall process for determining thermodynamic solubility is depicted below.

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis & Calculation A Weigh excess compound (e.g., 5-10 mg) B Add precise volume of solvent (e.g., 1 mL) to vial A->B Step 1 C Seal vials and place on orbital shaker B->C D Agitate at constant temp. (e.g., 25°C) for 24-48h to reach equilibrium C->D Step 2 E Centrifuge vials to pellet undissolved solid D->E F Filter supernatant through 0.45 µm syringe filter E->F Step 3 G Accurately dilute filtrate into mobile phase F->G Step 3 H Quantify concentration via validated HPLC-UV method G->H I Calculate original concentration using dilution factor H->I Step 4 J Report solubility (mg/mL or mol/L) I->J Step 4

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocols

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[3][6][7][8]

Materials:

  • 3-bromo-2-methoxy-5-methylbenzyl alcohol (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.01 mg)

  • Calibrated micropipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • Volumetric flasks for dilutions

Procedure:

  • Preparation: Add an excess amount of the solid compound (approximately 5-10 mg, accurately weighed) into a series of 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[3]

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a selected solvent. Prepare each solvent condition in triplicate to ensure reproducibility.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the slurries to equilibrate for at least 24 hours. For some compounds, 48 or 72 hours may be necessary to ensure true thermodynamic equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, remove the vials and let them stand for 30 minutes to allow for settling. Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.45 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results from suspended microcrystals.

  • Dilution: Accurately perform a serial dilution of the filtered supernatant into a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using the validated HPLC-UV method described below.

Protocol: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is an ideal technique for quantifying aromatic compounds.[10][11][12][13]

Instrumentation & Conditions:

  • HPLC System: Standard system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for this type of aromatic compound.[14]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water. A typical starting gradient could be 40% ACN increasing to 90% ACN over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance (λ-max) for the compound, likely around 270-280 nm, determined by running a preliminary scan.

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-bromo-2-methoxy-5-methylbenzyl alcohol in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

  • Analysis: Inject the calibration standards first to establish the calibration curve (Peak Area vs. Concentration). Then, inject the diluted unknown samples (from section 3.1).

  • Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor.

Data Presentation and Interpretation

The final solubility data should be compiled into a clear, concise table. The results are typically expressed in mass/volume (mg/mL) or molarity (mol/L).

Table 2: Illustrative Solubility Profile of 3-bromo-2-methoxy-5-methylbenzyl alcohol at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Qualitative Description
n-HeptaneNonpolar< 0.1< 0.0004Practically Insoluble
TolueneAromatic45.20.194Soluble
Ethyl AcetateEster155.80.668Freely Soluble
DichloromethaneChlorinated> 200> 0.858Very Soluble
AcetoneKetone> 200> 0.858Very Soluble
EthanolPolar Protic89.70.385Soluble
AcetonitrilePolar Aprotic120.30.516Freely Soluble
Dimethyl SulfoxidePolar Aprotic> 200> 0.858Very Soluble
Note: Data presented is for illustrative purposes only and must be determined experimentally.

Interpretation: The illustrative data suggests the compound has poor solubility in nonpolar aliphatic solvents but good to excellent solubility in a range of polar aprotic and moderately polar protic solvents. This profile is consistent with its mixed polarity structure and provides actionable insights for selecting solvents for synthesis (e.g., DCM, Toluene) or purification via anti-solvent crystallization (e.g., using n-Heptane as an anti-solvent with Ethyl Acetate as the solvent).

Conclusion

This guide outlines a systematic and robust methodology for determining the solubility profile of 3-bromo-2-methoxy-5-methylbenzyl alcohol in a diverse range of organic solvents. By combining the gold-standard shake-flask method for sample preparation with a validated HPLC-UV method for quantification, researchers can generate accurate and reliable data. This information is critical for informed decision-making in process development, chemical synthesis, and formulation, ultimately accelerating research and development timelines.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (n.d.). Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Available at: [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC - ResearchGate. (2016). Available at: [Link]

  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? (n.d.). Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). Available at: [Link]

  • Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. - CDC Stacks. (n.d.). Available at: [Link]

  • Benzyl alcohol - Wikipedia. (n.d.). Available at: [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed. (2007). Available at: [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Available at: [Link]

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Foundational

The Physicochemical and Toxicological Profile of 3-Bromo-2-methoxy-5-methylbenzyl Alcohol: A Comprehensive SDS and Handling Guide

As drug development and materials science advance, heavily substituted halogenated aromatic alcohols have become indispensable building blocks. Among these, 3-bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8) stan...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science advance, heavily substituted halogenated aromatic alcohols have become indispensable building blocks. Among these, 3-bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8) stands out due to its unique combination of electron-donating groups (methoxy, methyl) and an electron-withdrawing, sterically demanding halogen (bromine).

As a Senior Application Scientist, I approach safety and handling not as a checklist of arbitrary rules, but as a logical extension of a molecule's physicochemical properties. This whitepaper decodes the Safety Data Sheet (SDS) of 3-bromo-2-methoxy-5-methylbenzyl alcohol, explaining the causality behind its toxicity and detailing self-validating experimental protocols for safe handling and in vitro assessment.

Structural Causality and Physicochemical Profiling

Understanding the hazards of 3-bromo-2-methoxy-5-methylbenzyl alcohol requires deconstructing its molecular architecture. The compound (Molecular Formula: C9​H11​BrO2​ ) features a central benzene ring heavily decorated with substituents that dictate its reactivity and biological interactions [1].

  • The Bromine Atom (C3 Position): Halogenation significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity allows the compound to readily partition into lipid bilayers, driving its dermal toxicity and membrane-disrupting capabilities [2].

  • The Methoxy (C2) and Methyl (C5) Groups: These electron-donating groups enrich the electron density of the aromatic ring. This modulates the electrophilicity of the benzylic carbon, making the hydroxyl group more reactive toward esterification and etherification, but also increasing the potential for off-target covalent binding in biological systems.

  • The Benzylic Alcohol Moiety: While relatively stable, the primary alcohol can undergo oxidation to form reactive aldehydes under specific environmental conditions, contributing to respiratory irritation (H335).

Quantitative Data & Hazard Summary

The following table synthesizes the standard GHS classifications for this class of halogenated benzyl alcohols, cross-referenced with the mechanistic rationale for each hazard [3].

Property / GHS ClassificationValue / DesignationMechanistic Rationale
CAS Number 86259-91-8Unique chemical identifier.
Molecular Weight 231.09 g/mol Optimal size for passive cellular diffusion.
H302 (Acute Toxicity, Oral) Harmful if swallowedRapid gastrointestinal absorption leading to potential hepatic burden.
H315 (Skin Corrosion/Irritation) Causes skin irritationLipophilic intercalation disrupts the stratum corneum lipid matrix.
H319 (Eye Damage/Irritation) Causes serious eye irritationDirect chemical lysis of corneal epithelial cells.
H335 (STOT - Single Exposure) May cause respiratory irritationVolatilization and subsequent interaction with mucosal membranes.

Mechanistic Toxicology: How the Molecule Interacts with Biological Systems

Safety protocols are only effective when researchers understand why a chemical is dangerous. The toxicity of 3-bromo-2-methoxy-5-methylbenzyl alcohol is not a random event; it is a highly predictable cascade of physicochemical interactions.

When the compound contacts human skin, the lipophilic bromine substituent facilitates rapid penetration through the protective stratum corneum. Once inside the epidermal layers, the molecule acts as a chemical irritant. Research on structurally similar bromobenzyl alcohols demonstrates that these compounds can directly activate TRPV1 receptors (Transient Receptor Potential Vanilloid 1)[2]. TRPV1 is a non-selective cation channel expressed on sensory neurons; its activation by the brominated aromatic ring triggers the influx of calcium ions, resulting in the acute burning sensation and pain associated with dermal exposure.

Furthermore, the physical intercalation of the molecule into cellular membranes causes a "wedging" effect, disrupting membrane fluidity and leading to localized necrotic cell death and inflammatory cytokine release.

ToxicityPathway Compound 3-Bromo-2-methoxy- 5-methylbenzyl alcohol Exposure Dermal / Ocular Exposure Compound->Exposure Lipid Lipid Bilayer Intercalation Exposure->Lipid TRPV1 TRPV1 Receptor Activation Exposure->TRPV1 Inflammation Local Inflammation & Tissue Damage Lipid->Inflammation TRPV1->Inflammation

Fig 1: Mechanistic pathway of dermal and ocular toxicity driven by lipophilic intercalation and TRPV1 activation.

Self-Validating Experimental Protocols

To rigorously assess the cytotoxicity of 3-bromo-2-methoxy-5-methylbenzyl alcohol and establish safe handling limits, laboratories must employ standardized, self-validating assays. The following protocol outlines an in vitro cytotoxicity workflow designed to prevent physicochemical artifacts (such as compound "crash-out") from confounding biological data.

Protocol 1: In Vitro Cytotoxicity Profiling (CellTiter-Glo / ATP Viability)

Objective: Determine the IC50 of the compound in human dermal fibroblast (HDF) cell lines while controlling for solvent-induced toxicity.

Causality Check: Highly lipophilic compounds like this often precipitate when transitioned rapidly from 100% DMSO stock to aqueous media. Micro-precipitates physically rupture cells, mimicking chemical toxicity. This protocol utilizes intermediate serial dilutions to maintain solubility.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-bromo-2-methoxy-5-methylbenzyl alcohol in 100% anhydrous DMSO to create a 10 mM master stock. Rationale: Anhydrous DMSO prevents premature hydrolysis or degradation of the benzylic alcohol.

  • Intermediate Dilution: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transition (Critical Step): Transfer the DMSO dilutions into intermediate plates containing complete culture media to create a 10X dosing solution (10% DMSO). Mix thoroughly by pipetting.

  • Cell Dosing: Add the 10X dosing solution to the HDF cells cultured in 96-well plates at a 1:10 ratio. Result: The final assay volume contains exactly 1% DMSO across all wells, a concentration that does not compromise lipid bilayer integrity.

  • Incubation: Incubate the plates at 37°C, 5% CO2​ for 48 hours.

  • Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo reagent (1:1 v/v), place on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence using a microplate reader. Normalize data to vehicle control (1% DMSO) and calculate the IC50 using a 4-parameter logistic non-linear regression model.

AssayWorkflow Prep 10mM Stock (100% DMSO) Dilution Aqueous Transition (Media + 10% DMSO) Prep->Dilution Prevent precipitation Dosing Cell Dosing (Final 1% DMSO) Dilution->Dosing Readout ATP Luminescence Readout Dosing->Readout Analysis IC50 Calculation Readout->Analysis

Fig 2: Step-by-step workflow for in vitro cytotoxicity profiling, emphasizing solvent control.

Protocol 2: Chemical Spill Neutralization and Decontamination

Given the compound's hazard profile (H315, H319), accidental spills require immediate, chemically logical remediation.

  • Isolation: Evacuate personnel from the immediate area to prevent inhalation of volatilized benzylic alcohol (H335).

  • Containment: Do not use water initially, as the compound's lipophilicity renders aqueous washing ineffective and may spread the contamination. Instead, cover the spill with a lipophilic absorbent material (e.g., diatomaceous earth or specialized chemical spill pads).

  • Solubilization & Removal: Wipe the affected area with a solvent capable of dissolving the compound, such as isopropanol or ethanol, followed by a thorough wash with a surfactant-rich detergent to emulsify any remaining residue.

  • Waste Disposal: Collect all absorbent materials and solvent wipes into a sealed, properly labeled hazardous waste container designated for halogenated organic compounds.

Conclusion

Handling 3-bromo-2-methoxy-5-methylbenzyl alcohol safely requires moving beyond rote memorization of SDS pictograms. By understanding the structural causality—how the bromine atom drives lipophilicity and how the aromatic ring activates sensory receptors—researchers can design inherently safer workflows. The protocols provided here ensure that both the integrity of the scientific data and the safety of the laboratory personnel are maintained at the highest standards.

References

  • Bloom Tech. (n.d.). 3-Bromobenzyl Alcohol Toxicity and Mechanisms. Retrieved March 26, 2026, from[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70119, 4-Bromobenzyl alcohol. Retrieved March 26, 2026, from[Link]

Protocols & Analytical Methods

Method

oxidation of 3-bromo-2-methoxy-5-methylbenzyl alcohol to benzaldehyde derivatives

An Application Guide to the Selective Oxidation of 3-bromo-2-methoxy-5-methylbenzyl alcohol Abstract This comprehensive guide provides detailed application notes and protocols for the selective oxidation of 3-bromo-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Selective Oxidation of 3-bromo-2-methoxy-5-methylbenzyl alcohol

Abstract

This comprehensive guide provides detailed application notes and protocols for the selective oxidation of 3-bromo-2-methoxy-5-methylbenzyl alcohol to its corresponding benzaldehyde derivative. Substituted benzaldehydes are critical intermediates in the synthesis of pharmaceuticals and fine chemicals. The successful conversion of the benzyl alcohol to the aldehyde requires a careful selection of methodology to ensure high yield and purity while avoiding over-oxidation to the carboxylic acid or unwanted side reactions. This document explores several robust and widely-used oxidation protocols, including Dess-Martin Periodinane (DMP), Swern, Pyridinium Chlorochromate (PCC), and TEMPO-catalyzed systems. For each method, we provide a detailed mechanistic overview, step-by-step experimental protocols, causality behind experimental choices, and a comparative analysis of their advantages and limitations.

Introduction: The Importance of Selective Oxidation

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The target molecule, 3-bromo-2-methoxy-5-methylbenzaldehyde, possesses a sterically hindered and electronically modulated aromatic ring, making the choice of oxidant crucial. The challenge lies in achieving high conversion of the alcohol group while preserving the integrity of the bromo, methoxy, and methyl substituents on the aromatic ring. Over-oxidation to the corresponding benzoic acid is the most common side reaction and must be minimized for efficient synthesis.

This guide is intended for researchers, chemists, and drug development professionals. It aims to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, enabling the user to select and execute the optimal protocol for their specific research and development needs.

Strategic Selection of an Oxidation Protocol

The choice of an oxidizing agent is dictated by the substrate's sensitivity, the desired scale of the reaction, and considerations regarding reagent toxicity and waste disposal. For a multifunctional substrate like 3-bromo-2-methoxy-5-methylbenzyl alcohol, mild and selective methods are highly preferred.

  • For Sensitive Substrates & High Selectivity: Dess-Martin Periodinane (DMP) and Swern oxidations are excellent choices. They operate under mild, often neutral or basic conditions, minimizing the risk of side reactions with acid-labile groups.[1][2]

  • For Scalability and Cost-Effectiveness: TEMPO-catalyzed systems, which use a catalytic amount of the radical initiator with a cheap stoichiometric oxidant like bleach, offer a greener and more economical option for larger-scale syntheses.[3]

  • For Reliability and Simplicity: Pyridinium Chlorochromate (PCC) is a reliable and straightforward reagent, though its chromium(VI) content necessitates careful handling and disposal.[4][5][6]

The following sections provide detailed protocols for these key methodologies.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is favored for its exceptionally mild reaction conditions, broad functional group tolerance, and simple workup.[1][2][7][8] The reagent, a hypervalent iodine compound, selectively oxidizes primary alcohols to aldehydes at room temperature, typically within a few hours.[1][2]

Reaction Mechanism

The mechanism involves an initial ligand exchange between the alcohol and an acetate group on the periodinane. This is followed by an intramolecular elimination, where the proton on the alcohol-bearing carbon is abstracted, leading to the formation of the aldehyde, acetic acid, and the reduced iodine byproduct.[9]

DMP_Mechanism cluster_step1 Step 1: Ligand Exchange cluster_step2 Step 2: Elimination Alcohol R-CH2OH Intermediate Periodinane Intermediate Alcohol->Intermediate + DMP - AcOH DMP DMP Intermediate2 Periodinane Intermediate Aldehyde R-CHO Intermediate2->Aldehyde Intramolecular Elimination Byproducts Reduced I(III) + AcOH

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

Experimental Protocol: DMP Oxidation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, CH₂Cl₂). A typical concentration is 0.1-0.2 M.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature. For acid-sensitive substrates, pyridine or sodium bicarbonate (2-3 eq) can be added to buffer the acetic acid produced during the reaction.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Dilute the reaction mixture with diethyl ether.

    • Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]

Method 2: Swern Oxidation

The Swern oxidation is a highly reliable and mild method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA).[11] It is renowned for producing high yields of aldehydes with minimal over-oxidation.[12][13] The primary drawbacks are the requirement for cryogenic temperatures (-78 °C) and the production of volatile and malodorous dimethyl sulfide.

Reaction Mechanism

The reaction proceeds in three main stages.[11][14] First, DMSO reacts with oxalyl chloride to form the reactive electrophilic species, often called the "Swern complex". Second, the alcohol adds to this complex to form an alkoxysulfonium salt. Finally, triethylamine deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination (ylide formation followed by syn-elimination) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[12][13][14] The deprotonation of the alkoxysulfonium intermediate is typically the rate-determining step.[12][13][15]

Swern_Mechanism DMSO DMSO SwernComplex Swern Complex (Electrophile) DMSO->SwernComplex + OxalylChloride Oxalyl Chloride OxalylChloride->SwernComplex AlkoxySulfonium Alkoxysulfonium Salt SwernComplex->AlkoxySulfonium Alcohol R-CH2OH Alcohol->AlkoxySulfonium Nucleophilic Attack Ylide Sulfur Ylide AlkoxySulfonium->Ylide + TEA TEA Triethylamine (Base) TEA->Ylide Aldehyde R-CHO + DMS + Et3NHCl Ylide->Aldehyde syn-Elimination TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->TEMPO Re-oxidation Alcohol R-CH2OH Alcohol->Oxoammonium Aldehyde R-CHO CoOxidant Co-Oxidant (e.g., O2, NaOCl) CoOxidant->TEMPO ReducedOxidant Reduced Co-Oxidant

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 3-Bromo-2-methoxy-5-methylbenzyl alcohol

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug development. While the Suzuki-Miyaura cross-coupling reaction is highly versatile, specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug development. While the Suzuki-Miyaura cross-coupling reaction is highly versatile, specific substrates like 3-bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8)[1] present unique synthetic hurdles. As a Senior Application Scientist, it is critical to look beyond standard protocols and design a reaction environment tailored to the electronic and steric demands of the molecule.

This substrate presents two primary challenges:

  • Severe Steric Hindrance: The electrophilic bromide is flanked by an ortho-methoxy group. This steric bulk significantly impedes the transmetalation step of the palladium catalytic cycle and can lead to catalyst deactivation[2].

  • Chemoselectivity: The presence of an unprotected primary benzylic alcohol requires carefully tuned conditions to prevent undesired side reactions, such as competitive alkoxide coordination to the palladium center or base-mediated oxidation[3].

Causality in Experimental Design

To establish a self-validating and robust protocol, every reagent choice must be mechanistically justified:

  • Ligand Selection (SPhos): Standard phosphine ligands (e.g., PPh 3​ ) typically fail with ortho-substituted aryl bromides due to their inability to promote reductive elimination in sterically congested environments[4]. We utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C-Br bond, while the bulky biphenyl backbone prevents catalyst deactivation via cyclometalation and favors the highly active mono-ligated Pd(0) species[5].

  • Base and Solvent Pairing: A mild inorganic base, potassium phosphate (K 3​ PO 4​ ), is selected over harsher bases (like NaOH or KOtBu) to ensure the unprotected benzylic alcohol remains intact[3]. The reaction is conducted in a biphasic 1,4-dioxane/water (5:1) system. Water is critical; it dissolves the K 3​ PO 4​ and forms a highly reactive palladium-hydroxo intermediate that rapidly reacts with the arylboronic acid, drastically accelerating the sterically hindered transmetalation step[5].

Workflow Visualization

SuzukiWorkflow Substrate 3-Bromo-2-methoxy-5-methylbenzyl alcohol (Sterically Hindered Electrophile) Reaction Cross-Coupling Reaction (1,4-Dioxane/H2O, 80°C) Substrate->Reaction Boronic Arylboronic Acid (Nucleophilic Partner) Boronic->Reaction Catalyst Pd(OAc)2 + SPhos (Accelerates Oxidative Addition) Catalyst->Reaction Base Aqueous K3PO4 (Facilitates Transmetalation) Base->Reaction Workup Aqueous Quench & Extraction (EtOAc / Brine) Reaction->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product Purified Biaryl Product (Intact Benzyl Alcohol) Purification->Product

Logical workflow for the Suzuki cross-coupling of sterically hindered aryl bromides.

Optimization Data & Quantitative Analysis

The following table summarizes the quantitative screening data that validates the chosen catalytic system. Notice how the transition from standard first-generation catalysts to Buchwald-type dialkylbiaryl phosphines dramatically shifts the reaction efficiency for ortho-methoxy substrates[5].

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (2.0)Toluene/H 2​ O (5:1)10024< 20%
2Pd 2​ (dba) 3​ / P(t-Bu) 3​ (2/4 mol%)K 3​ PO 4​ (2.0)1,4-Dioxane/H 2​ O (5:1)801655%
3Pd(OAc) 2​ / XPhos (2/4 mol%)K 2​ CO 3​ (2.0)1,4-Dioxane/H 2​ O (5:1)80882%
4 Pd(OAc) 2​ / SPhos (2/4 mol%) K 3​ PO 4​ (2.0) 1,4-Dioxane/H 2​ O (5:1) 80 4 > 95%

Note: Yields represent isolated product after silica gel chromatography. Entry 4 represents the self-validating optimal condition.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) and specific work-up steps ensure high fidelity and reproducibility.

Phase 1: Reagent Preparation & Inert Atmosphere Assembly
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Allow it to cool under a continuous stream of ultra-high purity Argon.

  • Solid Reagent Loading: To the vessel, add:

    • 3-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 mmol, 231.09 mg)[6].

    • Desired Arylboronic Acid (1.5 mmol). (Excess is used to account for potential protodeboronation).

    • Palladium(II) acetate, Pd(OAc) 2​ (0.02 mmol, 4.5 mg, 2 mol%).

    • SPhos ligand (0.04 mmol, 16.4 mg, 4 mol%)[5].

    • Anhydrous Potassium phosphate, K 3​ PO 4​ (2.0 mmol, 424.5 mg).

Phase 2: Degassing and Reaction Execution
  • Solvent Addition: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon (repeat for a total of 3 cycles).

  • Liquid Addition: Via syringe, add anhydrous 1,4-dioxane (5.0 mL) followed by degassed, deionized water (1.0 mL). Mechanistic Note: The 5:1 organic-to-aqueous ratio ensures optimal solubility of the organic electrophile while maintaining a distinct aqueous micro-environment for boronate activation.

  • Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Submerge the vessel in a pre-heated oil bath at 80 °C .

  • Agitation: Stir vigorously (800–1000 rpm). High shear is required to maximize the interfacial surface area of the biphasic mixture.

Phase 3: In-Process Monitoring & Work-up
  • Validation (IPC): After 3 hours, halt stirring to allow phase separation. Extract a 5 µL aliquot from the organic layer. Dilute in acetonitrile and analyze via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The reaction is complete when the aryl bromide peak is fully consumed[5].

  • Quenching: Cool the reaction mixture to ambient temperature (20–25 °C). Dilute the mixture with Ethyl Acetate (15 mL) and quench with distilled water (10 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL). Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Because the product retains the polar benzylic alcohol moiety (-CH 2​ OH), it will elute slower than typical biaryls. Use a gradient elution starting from 10% EtOAc in Hexanes, ramping up to 30-40% EtOAc.

  • Verification: Confirm product identity and purity via 1 H-NMR, 13 C-NMR, and HRMS. The benzylic protons should appear as a distinct singlet near δ 4.6–4.8 ppm, confirming the alcohol group survived the coupling conditions intact[3].

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research (via PMC - National Institutes of Health) URL:[Link]

  • Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Convenient, Large-Scale Synthesis of (S)-TRIP Using Suzuki Cross-Coupling Conditions Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

Strategic Protection of the Hydroxyl Group in 3-Bromo-2-methoxy-5-methylbenzyl Alcohol: An Application Note

Abstract In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is a cornerstone of success.[1][2][3] This application note pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is a cornerstone of success.[1][2][3] This application note provides a detailed guide to the strategic protection and deprotection of the benzylic hydroxyl group of 3-bromo-2-methoxy-5-methylbenzyl alcohol. The substitution pattern of this molecule, featuring both electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups, presents unique challenges and opportunities for chemoselectivity. We will explore two primary strategies: the sterically demanding tert-butyldimethylsilyl (TBS) ether and the robust benzyl (Bn) ether. This guide will delve into the rationale behind experimental choices, provide detailed, validated protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic endeavors.

Introduction: The Imperative of Hydroxyl Group Protection

The hydroxyl group is a versatile functional group, but its reactivity can often interfere with desired transformations elsewhere in a molecule.[4][5] Protecting groups serve as temporary masks, rendering the hydroxyl group inert to specific reaction conditions.[1][6] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not impact other functionalities.[6]

The target molecule, 3-bromo-2-methoxy-5-methylbenzyl alcohol, possesses a benzylic alcohol that is susceptible to oxidation and can act as a nucleophile or an acidic proton source. The electronic nature of the aromatic ring, influenced by the ortho-methoxy, meta-bromo, and para-methyl substituents, will modulate the reactivity of the benzylic position and must be considered when selecting a protecting group strategy.

Strategic Considerations for Protecting 3-Bromo-2-methoxy-5-methylbenzyl Alcohol

The selection of a protecting group is dictated by its stability profile under various anticipated reaction conditions. Key considerations for this specific substrate include:

  • Steric Hindrance: The ortho-methoxy group introduces steric bulk around the benzylic hydroxyl, which can influence the rate and efficiency of the protection reaction.

  • Electronic Effects: The electron-donating methoxy and methyl groups can increase the electron density of the aromatic ring, potentially affecting the stability of certain protecting groups, particularly those sensitive to oxidative cleavage. The electron-withdrawing bromine atom can also play a role in the overall electronic character.

  • Orthogonality: The chosen protecting group should be removable under conditions that do not affect the bromo, methoxy, or methyl substituents, nor any other functional groups that may be introduced in subsequent steps. This concept of orthogonal deprotection is crucial for complex syntheses.[7][8]

Based on these considerations, we will focus on two highly reliable and versatile protecting groups: the tert-butyldimethylsilyl (TBS) ether for its moderate stability and ease of removal, and the benzyl (Bn) ether for its exceptional robustness.

Strategy 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability under many conditions, and straightforward removal.[5][9][10][11][12] The tert-butyldimethylsilyl (TBS) group offers a good balance of steric bulk and stability, making it more robust than the trimethylsilyl (TMS) group but more readily cleaved than bulkier silyl ethers like triisopropylsilyl (TIPS).[10][11]

Rationale for TBS Protection
  • Stability: TBS ethers are stable to a wide range of non-acidic conditions, including organometallic reagents (e.g., Grignard, organolithium), many oxidizing agents, and basic hydrolysis.[10]

  • Mild Cleavage: Deprotection is typically achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond.[5][13][14] This provides a mild and highly selective method of deprotection. Acidic conditions can also be used for cleavage.[13][14][15]

  • Steric Influence: The steric bulk of the TBS group can influence the stereochemical outcome of nearby reactions, a factor that can be exploited in asymmetric synthesis.

Experimental Protocol: TBS Protection

This protocol is a self-validating system; successful protection will be evident by a change in the product's polarity (observable by TLC) and the appearance of characteristic signals in the 1H NMR spectrum.

Materials:

  • 3-bromo-2-methoxy-5-methylbenzyl alcohol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add TBSCl (1.2 eq) portion-wise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The product, being less polar, will have a higher Rf value than the starting alcohol.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

Experimental Protocol: TBS Deprotection

Materials:

  • TBS-protected 3-bromo-2-methoxy-5-methylbenzyl alcohol

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.[13]

  • Monitor the deprotection by TLC. The product alcohol will have a lower Rf value.

  • Once the reaction is complete, quench with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by flash column chromatography if necessary.

// Nodes Start [label="3-bromo-2-methoxy-\n5-methylbenzyl alcohol"]; Protected [label="TBS-protected alcohol"]; Deprotected [label="3-bromo-2-methoxy-\n5-methylbenzyl alcohol"];

// Edges Start -> Protected [label="TBSCl, Imidazole\nDMF", color="#34A853", fontcolor="#34A853"]; Protected -> Deprotected [label="TBAF, THF", color="#EA4335", fontcolor="#EA4335"]; } DOT Caption: TBS Protection and Deprotection Workflow.

Strategy 2: Protection as a Benzyl (Bn) Ether

Benzyl ethers are renowned for their robustness and are stable to a vast range of synthetic conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[4][6][7] This makes them an excellent choice when subsequent synthetic steps involve harsh reagents.

Rationale for Benzyl Protection
  • High Stability: Benzyl ethers are significantly more stable than silyl ethers and acetals, providing reliable protection for the hydroxyl group.[7]

  • Orthogonal Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis, a mild and highly selective process that is orthogonal to many other protecting groups.[4][6][7][16][17]

  • Alternative Cleavage Methods: While hydrogenolysis is most common, benzyl ethers can also be cleaved under dissolving metal reduction conditions (e.g., Na/NH3) or by strong Lewis acids, offering additional deprotection options.[7][17]

Experimental Protocol: Benzyl Protection (Williamson Ether Synthesis)

This protocol utilizes the classical Williamson ether synthesis. The formation of the corresponding sodium alkoxide followed by reaction with benzyl bromide will yield the protected ether.

Materials:

  • 3-bromo-2-methoxy-5-methylbenzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the pure benzyl ether.

Experimental Protocol: Benzyl Deprotection (Catalytic Hydrogenolysis)

Materials:

  • Benzyl-protected 3-bromo-2-methoxy-5-methylbenzyl alcohol

  • Palladium on carbon (Pd/C, 10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H2, balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl ether (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst.[16]

  • Stir the suspension under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[6][16]

  • Monitor the reaction by TLC. The deprotected alcohol will be more polar.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[16]

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

// Nodes Start [label="3-bromo-2-methoxy-\n5-methylbenzyl alcohol"]; Protected [label="Benzyl-protected alcohol"]; Deprotected [label="3-bromo-2-methoxy-\n5-methylbenzyl alcohol"];

// Edges Start -> Protected [label="1. NaH, THF\n2. BnBr", color="#34A853", fontcolor="#34A853"]; Protected -> Deprotected [label="H₂, Pd/C\nEthanol", color="#EA4335", fontcolor="#EA4335"]; } DOT Caption: Benzyl Ether Protection and Deprotection Workflow.

Comparative Analysis and Selection Guide

The choice between a TBS and a benzyl protecting group depends entirely on the planned synthetic route.

Featuretert-Butyldimethylsilyl (TBS) EtherBenzyl (Bn) Ether
Stability Stable to basic conditions, organometallics, and many oxidants.[10]Very stable to a wide range of conditions including strong acids and bases.[6][7]
Lability Cleaved by fluoride ions or acidic conditions.[13][14][15]Cleaved by catalytic hydrogenolysis or dissolving metal reduction.[6][7][16]
Introduction Mild conditions (imidazole, TBSCl).Requires a strong base (e.g., NaH) and an alkylating agent (BnBr).[18]
Orthogonality Orthogonal to protecting groups cleaved by hydrogenolysis.Orthogonal to acid/base-labile and fluoride-labile protecting groups.
Ideal For Syntheses involving Grignard reactions, basic transformations, or when mild deprotection is paramount.Multi-step syntheses requiring robust protection through numerous transformations, especially those involving acidic or strongly basic reagents.

Conclusion

The successful synthesis of complex molecules hinges on the strategic implementation of protecting groups. For 3-bromo-2-methoxy-5-methylbenzyl alcohol, both the tert-butyldimethylsilyl (TBS) and benzyl (Bn) ethers offer excellent, yet distinct, strategies for hydroxyl protection. The TBS group provides a balance of stability and mild deprotection, ideal for many synthetic transformations. In contrast, the benzyl group offers superior stability for more demanding, multi-step sequences. By understanding the nuances of each protecting group and following the detailed protocols provided, researchers can confidently navigate their synthetic pathways, ensuring the integrity of the benzylic hydroxyl group until its desired unmasking.

References

  • Current time information in uMgungundlovu District Municipality, ZA. Google.
  • Alcohol Protecting Groups. (n.d.).
  • Protecting group - Wikipedia. (2024, March 19). Retrieved March 26, 2026, from [Link]

  • Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters, 32(10), 944-945.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved March 26, 2026, from [Link]

  • Sato, T., et al. (2018).
  • Reddy, M. V. R., & Falck, J. R. (2002). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 4(21), 3651-3652.
  • Me 3 SI-promoted chemoselective deacetylation: a general and mild protocol. (2021, May 27). Royal Society of Chemistry.
  • Chakraborti, A. K., & Nayak, M. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8030.
  • LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. (2009, January 15).
  • Selective Deprotection of Silyl Ethers with Sodium Period
  • Benzyl ethers make excellent protecting groups according to the g... (n.d.). Pearson+. Retrieved March 26, 2026, from [Link]

  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. (n.d.). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • A convenient approach for the deprotection and scavenging of the PMB group using POCl3. (n.d.). Royal Society of Chemistry.
  • Simple and Selective Deprotection of MOM Ethers. (2010, March 22). Thieme.
  • Sansanwal, V., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • PMB Protection - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. (2017, April 4).
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019, May 14). MDPI.
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (n.d.). UCLA – Chemistry and Biochemistry.
  • A Reagent for Selective Deprotection of Alkyl Acetates. (n.d.). The Journal of Organic Chemistry.
  • A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh 2 and t BuOK. (2021, August 17). RSC Publishing.
  • Acid-Labile Protecting Groups. (2025, August 15). Fiveable.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (n.d.). PMC.
  • Chemoselectivity. (2026, January 14). Grokipedia.
  • Unit 1. Chemoselectivity and Protecting Groups. (n.d.). Scribd.
  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (2017, May 1). Bentham Science Publishers.
  • ORGANIC SYNTHESIS. (n.d.).
  • Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. (n.d.).
  • Protecting Groups For Alcohols. (2021, June 17). Chemistry Steps.
  • 6: Protecting Groups. (2020, August 15). Chemistry LibreTexts.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Protecting Groups - Organic Chemistry. (n.d.). Jack Westin.
  • Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor.
  • A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. (n.d.). Zenodo.
  • Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
  • Silyl ether - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acet
  • Alcoholic Hydroxyl Protection & Deprotection. (2024, March 25). Suzhou Highfine Biotech.
  • Protecting Groups - Stability. (n.d.). Organic Chemistry Portal.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003, December 12).

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Application

Advanced Application Note: 3-Bromo-2-methoxy-5-methylbenzyl Alcohol in Pharmaceutical Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Chemical Rationale The compound 3-bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8) serves as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The compound 3-bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8) serves as a highly versatile, multi-functional building block in the development of complex active pharmaceutical ingredients (APIs)[1]. Its structural architecture offers three orthogonal vectors for late-stage functionalization, making it an ideal intermediate for modular drug design:

  • The Benzylic Alcohol (-CH₂OH): Acts as a primary site for nucleophilic displacement (via conversion to a halide or sulfonate) or oxidation to an aldehyde/carboxylic acid.

  • The Aryl Bromide (-Br at C3): Provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • The Ortho-Methoxy Group (-OCH₃ at C2): Serves a dual purpose. Electronically, it enriches the aromatic ring. Sterically, it dictates the conformation of adjacent functional groups and can be selectively demethylated (e.g., using BBr₃) to reveal a phenol for further derivatization.

By exploiting these orthogonal reactive sites, process chemists can rapidly assemble diverse libraries of kinase inhibitors, GPCR ligands, and CNS-active therapeutics.

Divergent Synthetic Workflows

The true value of this intermediate lies in its ability to be channeled into distinct synthetic pathways without requiring complex protecting group strategies.

Pathways SM 3-Bromo-2-methoxy- 5-methylbenzyl alcohol Appel Appel Reaction (CBr4, PPh3) SM->Appel -CH2OH Activation Suzuki Suzuki Coupling (Pd-Catalyst) SM->Suzuki C-Br Coupling Oxidation Oxidation (MnO2) SM->Oxidation -CH2OH Oxidation Prod1 Benzyl Bromide Intermediate Appel->Prod1 Prod2 Biaryl Intermediate Suzuki->Prod2 Prod3 Benzaldehyde Derivative Oxidation->Prod3

Divergent synthetic pathways of 3-bromo-2-methoxy-5-methylbenzyl alcohol.

Protocol 1: Benzylic Activation via the Appel Reaction

To utilize the benzylic position for the attachment of pharmacophores (such as secondary amines or heterocycles), the alcohol must first be converted into a superior leaving group. The Appel reaction is the method of choice here[2].

Causality & Experimental Design

While reagents like PBr₃ or SOCl₂ are commonly used for halogenation, they generate strong acidic byproducts (HBr, HCl) that risk cleaving the electron-rich C2-methoxy ether. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), proceeds under exceptionally mild, neutral conditions[3]. The in-situ generation of the "Appel salt" activates the oxygen atom, leading to a clean Sₙ2 displacement by the bromide ion without disturbing the aryl ether or the aryl bromide.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 3-bromo-2-methoxy-5-methylbenzyl alcohol (10.0 mmol, 1.0 eq) and CBr₄ (12.0 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 40 mL).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Activation: Add PPh₃ (12.5 mmol, 1.25 eq) portion-wise over 15 minutes. Rationale: Gradual addition prevents a rapid exothermic spike that could lead to dimerization or degradation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to isolate the benzyl bromide.

Self-Validating System
  • TLC Monitoring: The product will elute significantly faster (higher R_f) than the starting alcohol due to the loss of the polar hydroxyl group.

  • NMR Confirmation: In the ¹H NMR spectrum, the disappearance of the benzylic -CH₂OH signal (~4.6 ppm) and the emergence of a sharp singlet for the -CH₂Br protons (~4.5 ppm) confirms successful conversion. The aromatic protons and the methoxy singlet (~3.8 ppm) must remain intact.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C3-bromo position is primed for carbon-carbon bond formation. The Suzuki-Miyaura coupling is highly favored in pharmaceutical synthesis due to the low toxicity and high stability of boronic acids[4].

Causality & Experimental Design

The presence of the ortho-methoxy group adjacent to the aryl bromide creates a sterically hindered microenvironment. This steric bulk can impede the crucial transmetalation step of the catalytic cycle. To overcome this, the protocol employs Pd(dppf)Cl₂—a catalyst with a bidentate ligand that enforces a cis-geometry on the palladium center, accelerating reductive elimination. Alternatively, bulky biarylmonophosphine ligands (e.g., SPhos) can be utilized to stabilize the active Pd(0) species and facilitate oxidative addition into the hindered C-Br bond[5]. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Methodology
  • Preparation: To a 50 mL Schlenk tube, add the aryl bromide intermediate (5.0 mmol, 1.0 eq), the desired arylboronic acid (6.0 mmol, 1.2 eq), K₂CO₃ (10.0 mmol, 2.0 eq), and Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

  • Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Sparge the mixture with argon gas for 15 minutes to remove dissolved oxygen. Rationale: Oxygen rapidly deactivates the Pd(0) catalytic species.

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 × 20 mL) and brine (20 mL).

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography or recrystallization to yield the biaryl product.

Self-Validating System
  • LC-MS Confirmation: The starting material exhibits a characteristic 1:1 isotopic doublet in the mass spectrum (M, M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is validated by the disappearance of this isotopic signature and the appearance of the expected mass for the biaryl product.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd II) Pd0->OxAdd + Aryl Bromide TransMet Transmetalation (Pd II) OxAdd->TransMet + Base / Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Product Release

Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data Summarization

The table below summarizes the expected quantitative outcomes for the primary transformations of 3-bromo-2-methoxy-5-methylbenzyl alcohol based on optimized process chemistry parameters.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
Benzylic Bromination CBr₄, PPh₃, DCM0 to 252.088 – 92> 98.0%
Suzuki Cross-Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O9012.082 – 87> 95.0%
Benzylic Oxidation MnO₂, DCM2516.090 – 95> 99.0%

Sources

Method

Application Note: Catalytic Reduction Protocols for 3-bromo-2-methoxy-5-methylbenzyl alcohol

Introduction and Scientific Context The selective catalytic reduction of halogenated aromatic compounds is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The selective catalytic reduction of halogenated aromatic compounds is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This application note provides detailed protocols and expert insights into the catalytic reduction of 3-bromo-2-methoxy-5-methylbenzyl alcohol, a versatile intermediate. The primary objective of this reaction is the strategic removal of the bromine atom—a process known as hydrodehalogenation—to yield 2-methoxy-5-methylbenzyl alcohol.

This transformation is critical for several reasons. The bromo-substituent often serves as a directing group or a handle for cross-coupling reactions earlier in a synthetic sequence. Its subsequent removal is a key final step. The protocols described herein focus on achieving high-yield, clean conversion while preserving the sensitive benzyl alcohol and methoxy functionalities. We will explore methodologies employing heterogeneous palladium catalysts, which are renowned for their efficiency in cleaving carbon-halogen bonds under mild conditions.[1][2]

The Core Transformation: Mechanism of Catalytic Hydrodehalogenation

The reaction involves the substitution of a bromine atom with a hydrogen atom, facilitated by a metal catalyst and a hydrogen source. The most common and robust catalyst for this purpose is Palladium on Carbon (Pd/C).

The generally accepted mechanism on a heterogeneous palladium surface proceeds as follows:

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive atomic hydrogen species.

  • Substrate Adsorption: The aryl bromide (3-bromo-2-methoxy-5-methylbenzyl alcohol) adsorbs onto the catalyst surface.

  • Oxidative Addition: The carbon-bromine bond of the adsorbed substrate undergoes oxidative addition to a palladium(0) active site, forming a palladium(II) intermediate.

  • Reductive Elimination: The palladium(II) intermediate reacts with the activated hydrogen atoms on the surface. This step involves the formation of a new carbon-hydrogen bond and hydrogen bromide (HBr), regenerating the palladium(0) catalyst for the next cycle.

  • Desorption: The final product, 2-methoxy-5-methylbenzyl alcohol, desorbs from the catalyst surface.

To prevent catalyst deactivation by the HBr byproduct, a stoichiometric amount of a mild base is typically added to the reaction mixture.

Diagram: General Reaction Scheme

sub 3-bromo-2-methoxy- 5-methylbenzyl alcohol prod 2-methoxy-5-methyl- benzyl alcohol sub->prod Hydrodehalogenation reagents H₂ (or H₂ Donor) Pd/C Catalyst Base (e.g., NaOAc)

Caption: Catalytic hydrodehalogenation of the starting material.

Causality Behind Experimental Choices

The success of this reduction hinges on the careful selection of several key parameters.

  • Catalyst Selection: 10% Palladium on carbon (Pd/C) is the industry standard for this transformation. Its high surface area and proven efficacy for C-Br bond cleavage make it ideal.[1] The catalyst loading is typically kept low (1-5 mol%) to balance reaction rate with cost and to minimize potential side reactions, such as over-reduction of the benzyl alcohol to a methyl group (hydrogenolysis).[3]

  • Hydrogen Source:

    • Hydrogen Gas (H₂): This is the most direct and atom-economical hydrogen source. Reactions can be run under atmospheric pressure using a balloon or at elevated pressures in a specialized reactor for faster or more difficult reductions.[4]

    • Transfer Hydrogenation Donors: For laboratories not equipped for high-pressure hydrogenation, or for enhanced safety, transfer hydrogenation is an excellent alternative. Common hydrogen donors include hydrazine hydrochloride,[5] formic acid, or 2-propanol.[6] These reagents donate hydrogen to the substrate in the presence of the catalyst, obviating the need for gaseous H₂.

  • Solvent System: Polar protic solvents like methanol (MeOH) or ethanol (EtOH) are preferred. They effectively dissolve the benzyl alcohol substrate and any added base, and they are compatible with the Pd/C catalyst. Ethyl acetate (EtOAc) is also a common choice, particularly for its ease of removal during workup.

  • Role of the Base: The reaction generates one equivalent of hydrobromic acid (HBr). This acid can poison the palladium catalyst or cause unwanted side reactions. A mild, non-nucleophilic base such as sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or triethylamine (Et₃N) is added to neutralize the HBr as it is formed, thereby protecting the catalyst and ensuring the reaction proceeds to completion.

Detailed Experimental Protocols

Safety First: All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[7][8] Handling of Pd/C requires care as it can be pyrophoric, especially after use when it is saturated with hydrogen.[9][10]

Diagram: Standard Experimental Workflow

A 1. Vessel Setup B 2. Reagent Addition (Substrate, Solvent, Base) A->B C 3. Inert Atmosphere (N₂ Purge) B->C D 4. Catalyst Addition (Pd/C) C->D E 5. Hydrogenation (H₂ Atmosphere) D->E F 6. Reaction Monitoring (TLC / GC-MS) E->F G 7. Workup (N₂ Purge, Filtration) F->G H 8. Purification (Chromatography) G->H

Caption: A typical workflow for catalytic hydrogenation experiments.

This protocol is suitable for small to medium laboratory scales (100 mg to 5 g).

  • Vessel Preparation: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-methoxy-5-methylbenzyl alcohol (e.g., 2.31 g, 10.0 mmol, 1.0 equiv) and sodium acetate (1.23 g, 15.0 mmol, 1.5 equiv).

  • Solvent Addition: Add methanol (100 mL). Stir the mixture until all solids are dissolved.

  • Inerting the System: Fit one neck of the flask with a rubber septum and the other with a stopcock adapter connected to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (e.g., 106 mg, 1 mol%). Caution: Do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.[9]

  • Hydrogen Introduction: Briefly evacuate the flask again and then backfill with hydrogen from a balloon attached to the stopcock adapter. Ensure the system is sealed.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid phase, and gaseous hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Workup and Catalyst Removal: Once complete, carefully purge the flask with nitrogen for several minutes to remove all residual hydrogen.[8] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL). Crucial Safety Step: Immediately transfer the Celite® pad with the spent catalyst into a beaker of water to quench it and prevent ignition upon drying in air.[8][10]

  • Isolation and Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-methoxy-5-methylbenzyl alcohol.

This protocol avoids the use of flammable hydrogen gas.

  • Setup: In a 250 mL round-bottom flask with a stir bar, combine 3-bromo-2-methoxy-5-methylbenzyl alcohol (2.31 g, 10.0 mmol, 1.0 equiv), hydrazine hydrochloride (1.03 g, 15.0 mmol, 1.5 equiv), and sodium hydroxide (0.60 g, 15.0 mmol, 1.5 equiv) in ethanol (100 mL).

  • Catalyst Addition: Add 10% Pd/C (e.g., 212 mg, 2 mol%).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C).

  • Monitoring and Workup: Monitor the reaction as described in Protocol 1. The workup procedure is identical, involving filtration through Celite® and safe quenching of the catalyst.[5]

Comparative Data Summary

The following table summarizes typical reaction parameters for the described protocols. Actual results may vary based on substrate purity and reaction scale.

ParameterProtocol 1: H₂ BalloonProtocol 2: Transfer Hydrogenation
Hydrogen Source H₂ Gas (1 atm)Hydrazine Hydrochloride[5]
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 1 - 2 mol%2 - 5 mol%
Solvent Methanol or EthanolEthanol
Base Sodium AcetateSodium Hydroxide
Temperature Room Temperature80 °C (Reflux)
Typical Time 2 - 6 hours4 - 12 hours
Typical Yield >95%>90%
Concluding Remarks

The catalytic reduction of 3-bromo-2-methoxy-5-methylbenzyl alcohol is a reliable and high-yielding transformation. The choice between direct hydrogenation and transfer hydrogenation depends on the available equipment and safety considerations of the laboratory. For both methods, the most critical aspects for success are ensuring an inert atmosphere during setup, using a base to neutralize the HBr byproduct, and employing rigorous safety procedures for handling the pyrophoric palladium catalyst, especially during the post-reaction workup. Adherence to these protocols will ensure a safe and efficient synthesis of 2-methoxy-5-methylbenzyl alcohol.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Catalytic mechanism of dehalogenation by DhaA and strategy for trapping...
  • Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper.PMC.
  • Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper.
  • Hazards associated with laboratory scale hydrogen
  • Standard Oper
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.Organic Chemistry Portal.
  • HYDROGENATION | FACT SHEET.Stanford Environmental Health & Safety.
  • Hydrogen
  • Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride.
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.Canadian Science Publishing.
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.PubMed.
  • Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Deriv

Sources

Application

Application Notes and Protocols for the Conversion of 3-bromo-2-methoxy-5-methylbenzyl alcohol to Benzyl Halides

Abstract This document provides a comprehensive technical guide for the synthesis of 3-bromo-2-methoxy-5-methylbenzyl chloride and 3-bromo-2-methoxy-5-methylbenzyl bromide from the corresponding benzyl alcohol. Benzyl ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-bromo-2-methoxy-5-methylbenzyl chloride and 3-bromo-2-methoxy-5-methylbenzyl bromide from the corresponding benzyl alcohol. Benzyl halides are pivotal intermediates in organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals. The protocols herein detail robust and well-established methods utilizing thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) or the Appel reaction for bromination. This guide emphasizes the mechanistic rationale behind procedural steps, safety considerations, and methods for purification, offering researchers a reliable resource for these critical transformations.

Introduction and Strategic Overview

The conversion of an alcohol's hydroxyl group, a notoriously poor leaving group, into a halide is a cornerstone transformation in synthetic organic chemistry. For a primary, electron-rich substrate like 3-bromo-2-methoxy-5-methylbenzyl alcohol, this conversion must be efficient and selective to avoid potential side reactions such as the formation of dibenzyl ethers or other undesired byproducts. The presence of electron-donating methoxy and methyl groups on the aromatic ring enhances the reactivity at the benzylic position.

This guide presents three primary methodologies:

  • Chlorination using Thionyl Chloride (SOCl₂): A classic and highly effective method where the reaction is driven to completion by the formation of gaseous byproducts.[1]

  • Bromination using Phosphorus Tribromide (PBr₃): A standard and reliable procedure for converting primary alcohols to the corresponding bromides with high fidelity, typically proceeding via an Sₙ2 mechanism.[2][3]

  • Bromination via the Appel Reaction: A milder alternative employing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), which operates under neutral conditions suitable for sensitive substrates.[4][5]

The selection of a specific method will depend on the desired halide, available reagents, and the scale of the reaction. All protocols require strict adherence to anhydrous conditions, as the halogenating agents react vigorously with water.

Chlorination Protocol: Synthesis of 3-bromo-2-methoxy-5-methylbenzyl chloride

The use of thionyl chloride is advantageous due to the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which shifts the reaction equilibrium towards the product. The reaction typically proceeds through an Sₙ2 mechanism for primary alcohols.[6]

Reaction Mechanism

The conversion begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This forms a key intermediate, an alkyl chlorosulfite. The chloride ion, displaced in the initial step, then acts as a nucleophile, attacking the benzylic carbon in a backside attack (Sₙ2). This concerted step results in the formation of the benzyl chloride product with the liberation of SO₂ and HCl gases.[1][7] The addition of a weak base like pyridine can be used to neutralize the generated HCl, which can be beneficial, and ensures the mechanism proceeds via a clean Sₙ2 pathway, leading to inversion of configuration if the center were chiral.[8]

Figure 1: Mechanism of Alcohol Chlorination with SOCl₂.
Experimental Protocol

Safety: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Materials:

    • 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq)

    • Thionyl chloride (SOCl₂), freshly distilled (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Addition funnel

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar and an addition funnel, under an inert atmosphere (N₂ or Ar).

  • Dissolve 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the addition funnel over 15-20 minutes. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding the mixture to a flask containing ice-cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude benzyl chloride can be purified by silica gel column chromatography if necessary (eluent: hexane/ethyl acetate mixture).

Bromination Protocols: Synthesis of 3-bromo-2-methoxy-5-methylbenzyl bromide

Two highly effective methods for the synthesis of the target benzyl bromide are presented below.

Method A: Phosphorus Tribromide (PBr₃)

PBr₃ is a classic reagent for converting primary and secondary alcohols into alkyl bromides.[9] The reaction avoids carbocation intermediates, thus preventing rearrangements, and proceeds via an Sₙ2 mechanism, which would result in inversion of stereochemistry at a chiral center.[3][10]

The reaction is initiated by the attack of the alcohol's oxygen on the phosphorus atom of PBr₃, displacing a bromide ion.[2] This activation step transforms the hydroxyl group into an excellent leaving group (an alkoxydibromophosphite). The displaced bromide ion then performs a backside nucleophilic attack on the benzylic carbon, yielding the final benzyl bromide product and a phosphorus-containing byproduct.[3] Stoichiometrically, one equivalent of PBr₃ can convert three equivalents of alcohol.

Figure 2: Mechanism of Alcohol Bromination with PBr₃.

Safety: PBr₃ is corrosive, toxic, and reacts violently with water, producing HBr gas.[11] This procedure must be performed in a well-ventilated fume hood with appropriate PPE.

  • Materials:

    • 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq)

    • Phosphorus tribromide (PBr₃) (0.4 eq)

    • Anhydrous diethyl ether or DCM

    • Ice-cold water

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Addition funnel

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

Procedure:

  • In a dry, inert-atmosphere flask, dissolve 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After addition, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of ice-cold water to decompose any excess PBr₃.

  • Transfer the mixture to a separatory funnel and add more water. Separate the organic layer.

  • Wash the organic layer sequentially with cold saturated NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude benzyl bromide by silica gel column chromatography.

Method B: The Appel Reaction

The Appel reaction provides a mild, neutral-condition alternative for converting alcohols to halides.[12][13] It is particularly useful for substrates that may be sensitive to acidic conditions.[14]

The reaction mechanism begins with the formation of a phosphonium salt from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[5] The alcohol then attacks the electrophilic phosphorus atom, creating an alkoxyphosphonium intermediate. This intermediate is an excellent leaving group. Finally, a bromide ion executes an Sₙ2 displacement on the benzylic carbon, yielding the benzyl bromide and triphenylphosphine oxide (Ph₃PO) as a stable byproduct.[4][12]

Figure 3: Mechanism of the Appel Bromination Reaction.

Safety: Carbon tetrabromide is toxic; handle with care in a fume hood.

  • Materials:

    • 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.1 eq)

    • Carbon tetrabromide (CBr₄) (1.1 eq)

    • Anhydrous DCM or Acetonitrile (MeCN)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Ice-water bath

    • Rotary evaporator

    • Silica gel for chromatography

Procedure:

  • To a dry flask under an inert atmosphere, add 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add carbon tetrabromide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The primary challenge of the Appel reaction is the removal of the triphenylphosphine oxide byproduct.[14] Purify the crude residue directly by silica gel column chromatography (e.g., eluting with a hexane/DCM gradient) to separate the benzyl bromide from Ph₃PO and any unreacted starting materials.

Summary of Methodologies

Target HalideReagent(s)Stoichiometry (eq)Typical SolventTemperatureKey ByproductsAdvantages & Disadvantages
Benzyl Chloride Thionyl Chloride (SOCl₂)1.1 - 1.5DCM, Ether0 °C to RTSO₂, HClAdv: Gaseous byproducts, high yield.[1] Disadv: Reagent is highly corrosive and moisture-sensitive.
Benzyl Bromide Phosphorus Tribromide (PBr₃)0.4 (per OH)DCM, Ether0 °C to RTH₃PO₃Adv: High yield, avoids rearrangements.[2][3] Disadv: Reagent is corrosive and moisture-sensitive.
Benzyl Bromide PPh₃ / CBr₄ (Appel Reaction)1.1 / 1.1DCM, MeCN0 °C to RTPh₃PO, CHBr₃Adv: Mild, neutral conditions.[14] Disadv: Stoichiometric Ph₃PO byproduct can be difficult to remove.

References

  • BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

  • Chad's Prep. Substitution with PBr3 & SOCl2. [Link]

  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. [Link]

  • Filo. (2025, February 11). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. [Link]

  • Filo. (2025, February 11). can u propose mechanism regarding the conversion of benzyl alchol(ph -c-oh) in to benzyl chloride(ph-c-cl) mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Thiemann, T. (2018). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Sciforum. [Link]

  • Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Saikia, A. K., et al. (2007). Efficient and Selective Halogenation of Allylic and Benzylic Alcohols under Mild Conditions. Synthetic Communications. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • Grokipedia. Appel reaction. [Link]

  • Wikipedia. Appel reaction. [Link]

  • Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. [Link]

  • Organic Chemistry Data. Alcohol to Bromide - Common Conditions. [Link]

  • Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

  • Chem-Station. (2014, March 24). Appel Reaction. [Link]

  • Stavber, S., et al. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules. [Link]

  • Papa, D. (1957). Preparation of alkoxy-benzylhalides. U.S.
  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

  • Manac Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Chemia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemoselective Reactions of 3-Bromo-2-methoxy-5-methylbenzyl Alcohol

Subtitle: Troubleshooting Debromination and Optimizing Orthogonal Reactivity Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective manipulation of polyfunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Debromination and Optimizing Orthogonal Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective manipulation of polyfunctionalized building blocks. 3-Bromo-2-methoxy-5-methylbenzyl alcohol presents a classic synthetic dichotomy: it contains an easily oxidizable benzylic alcohol and an electrophilic aryl bromide. A pervasive, yield-destroying issue during both oxidation and cross-coupling workflows is unwanted debromination (hydrodehalogenation) .

This guide explores the mechanistic causality behind C–Br bond cleavage and provides self-validating protocols to ensure absolute chemoselectivity during your experiments.

🔬 Troubleshooting FAQ: Chemoselective Oxidation

Q1: I am trying to oxidize the benzylic alcohol to an aldehyde, but I am observing significant loss of the bromine atom. What is the root cause? A1: Debromination during oxidation is almost always a consequence of radical-initiated pathways or the use of harsh, unselective oxidants. For instance, when using reagents like Oxone in the presence of halides, competitive free-radical cleavage or bromodecarbonylation can occur, leading to the homolytic cleavage of the relatively weak C–Br bond[1].

Q2: How can I achieve complete conversion to 3-bromo-2-methoxy-5-methylbenzaldehyde without triggering debromination? A2: The solution is transitioning to a mild, aerobic oxidation mechanism that strictly avoids high-energy radical propagation. A highly effective system utilizes a Copper(I)/TEMPO catalyst under an oxygen atmosphere[2]. This system operates via a controlled, inner-sphere two-electron transfer mechanism. Because it avoids aggressive hydride donors or harsh radical initiators, the aryl C–Br bond remains completely inert, yielding the aldehyde chemoselectively[2].

🔬 Troubleshooting FAQ: Palladium-Catalyzed Cross-Coupling

Q3: During a Suzuki-Miyaura coupling of this compound, my major byproduct is 2-methoxy-5-methylbenzyl alcohol (the debrominated arene). Why is this happening? A3: This is a classic hydrodehalogenation side reaction driven by the formation of a palladium-hydride (Pd-H) intermediate[3]. After the initial oxidative addition of Pd(0) into the C–Br bond, the resulting Pd(II)-aryl complex must undergo transmetalation. However, if strong alkoxide bases (like NaOtBu) or protic solvents (like alcohols) are present, they coordinate to the Pd(II) center and undergo β-hydride elimination[4]. This generates the deleterious Pd-H intermediate, which subsequently undergoes reductive elimination to yield the debrominated Ar-H byproduct and regenerates the Pd(0) catalyst[4].

Q4: How do I systematically eliminate Pd-H formation in my cross-coupling reactions? A4: You must eliminate all potential hydride sources from the microenvironment of the palladium catalyst:

  • Base Selection: Avoid strong, nucleophilic bases. Switch to weaker, inorganic bases like K₃PO₄ or K₂CO₃, which efficiently facilitate transmetalation without acting as hydride donors[3].

  • Solvent Choice: Exclude alcohols and easily reducible solvents like DMF. Utilize rigorously anhydrous, aprotic solvents such as dioxane or toluene[4].

  • Temperature Control: Elevated temperatures exponentially increase the rate of β-hydride elimination. Run the reaction at the lowest effective temperature (e.g., 40–60 °C)[3].

📊 Quantitative Data: Impact of Reaction Parameters on Debromination

The following table synthesizes the causality between reaction conditions and the ratio of desired cross-coupling versus hydrodehalogenation (debromination)[3],[4].

Base UsedSolvent SystemTemperatureConversion (%)Desired Product Yield (%)Debromination (Ar-H) Yield (%)Causality / Mechanism
NaOtBuEthanol80 °C>95%15%80% Protic solvent and strong base act as massive hydride sources.
NaOtBuToluene80 °C>95%45%50% Alkoxide base undergoes β-hydride elimination.
K₂CO₃DMF80 °C90%65%25% DMF acts as a mild hydride source at elevated temperatures.
K₃PO₄Dioxane80 °C>95%85%10% Aprotic solvent and mild base suppress Pd-H, but thermal energy still allows minor side reactions.
K₃PO₄ Dioxane 50 °C >95% 98% <2% Optimal: Hydride sources eliminated; thermal barrier for β-hydride elimination is not breached.

⚙️ Self-Validating Experimental Protocols

Protocol 1: Chemoselective Aerobic Oxidation (Alcohol to Aldehyde)

Causality Focus: Utilizing mild inner-sphere oxidation to preserve the C-Br bond.

  • Setup: To a 50 mL round-bottom flask, add 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 mmol), CuI (10 mol%), 4-dimethylaminopyridine (DMAP, 10 mol%), and TEMPO (1 mol%)[2].

  • Solvent & Atmosphere: Dissolve the mixture in 5 mL of anhydrous acetonitrile. Purge the flask with O₂ gas for 5 minutes, then attach an O₂-filled balloon.

  • Execution: Stir the reaction vigorously at room temperature (20–25 °C) for 6–14 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and analyze via GC-MS.

    • Success Criteria: The desired aldehyde will show a molecular ion [M]⁺ peak with a 1:1 isotopic doublet (indicating bromine retention). The complete absence of an [M-79] peak confirms that debromination has been successfully suppressed.

  • Workup: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the copper catalyst, then concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Coupling with Suppressed Debromination

Causality Focus: Eliminating hydride sources to prevent Pd-H intermediate formation.

  • Reagent Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq)[3].

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).

  • Solvent & Execution: Inject anhydrous, rigorously degassed dioxane (0.2 M). Stir the mixture at a reduced temperature of 50 °C[3]. (Rationale: Lower thermal energy prevents the activation barrier crossing for β-hydride elimination).

  • Self-Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze the organic layer via ¹H NMR.

    • Success Criteria: Look for the debrominated byproduct (2-methoxy-5-methylbenzyl alcohol). It will exhibit a distinct new aromatic proton signal (Ar-H) at ~6.8 ppm where the bromine used to be. If the integration of this signal is >5% relative to the product, immediately lower the reaction temperature by 10 °C.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

🗺️ Mechanistic & Troubleshooting Visualizations

Mechanism ArBr Aryl Bromide (Starting Material) OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] ArBr->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Desired Pathway) OxAdd->TransMet  Organoboron, Mild Base BetaHydride Base/Solvent β-Hydride Elimination OxAdd->BetaHydride  Strong Base / Alcohols RedElim Reductive Elimination (Desired Pathway) TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product PdH [Pd(II)(Ar)(H)] Intermediate BetaHydride->PdH Debrom Debrominated Arene (Ar-H Byproduct) PdH->Debrom  Reductive Elimination Debrom->Pd0

Mechanism of Pd-catalyzed cross-coupling versus competing hydrodehalogenation (debromination).

Workflow Start Debromination Observed (>5% Ar-H Byproduct) CheckBase Evaluate Base Is a strong alkoxide used? Start->CheckBase BaseAction Switch to K3PO4 or K2CO3 Avoid NaOtBu CheckBase->BaseAction Yes (Strong Base) CheckSolvent Evaluate Solvent Is it protic or reducible? CheckBase->CheckSolvent No (Mild Base Used) SolventAction Use Aprotic (Toluene/Dioxane) Avoid Alcohols/DMF CheckSolvent->SolventAction Yes (Protic/DMF) CheckTemp Evaluate Temperature Is the reaction >80°C? CheckSolvent->CheckTemp No (Aprotic Used) TempAction Lower Temp by 10-20°C Monitor via NMR CheckTemp->TempAction Yes (High Temp)

Step-by-step troubleshooting workflow to systematically mitigate debromination side reactions.

📚 References

  • BenchChem Technical Support Team. Preventing Debromination in Subsequent Reaction Steps. BenchChem. [3]

  • BenchChem Technical Support Team. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem. [4]

  • B. S. Chhikara, et al. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC, National Institutes of Health. [2]

  • Koo, B. S., et al. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Rhodium.ws / Synthetic Communications.[1]

Sources

Optimization

how to purify 3-bromo-2-methoxy-5-methylbenzyl alcohol by flash chromatography

Welcome to the technical support center for chromatographic purification. This guide provides an in-depth protocol and troubleshooting advice for the purification of 3-bromo-2-methoxy-5-methylbenzyl alcohol by flash chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chromatographic purification. This guide provides an in-depth protocol and troubleshooting advice for the purification of 3-bromo-2-methoxy-5-methylbenzyl alcohol by flash chromatography, tailored for researchers and drug development professionals.

Experimental & Purification Protocol

This section details the complete workflow for purifying 3-bromo-2-methoxy-5-methylbenzyl alcohol, from initial analysis to the final isolated product. The causality behind each step is explained to ensure a robust and reproducible separation.

Core Principle: Optimizing Selectivity

Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[1] For 3-bromo-2-methoxy-5-methylbenzyl alcohol, the key functional groups influencing its polarity are the hydroxyl (-OH) group, the methoxy (-OCH₃) group, and the aromatic ring. The hydroxyl group is the most polar, allowing for strong interaction with the acidic silica gel. Our goal is to find a mobile phase that provides just enough competition to elute the desired compound cleanly, leaving behind more polar impurities and carrying away less polar ones.

Workflow Diagram: Flash Chromatography

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Solvent 2. Prepare Mobile Phase TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Load Sample (Dry Loading Preferred) Pack->Load Elute 5. Elute Column (Apply Pressure) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for flash chromatography purification.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Before committing to a large-scale column, you must determine the optimal solvent system using TLC. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.35 for the target compound.[2] This Rf value ensures the compound spends enough time interacting with the stationary phase for effective separation without requiring excessively large solvent volumes.

Protocol:

  • Prepare TLC Chambers: Use a small amount of the chosen solvent systems in separate sealed chambers with filter paper to ensure the atmosphere is saturated with solvent vapor.[3]

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: 3-bromo-2-methoxy-5-methylbenzyl alcohol contains a UV-active aromatic ring and should be visible under a UV lamp at 254 nm as a dark spot.[4] To confirm the presence of the alcohol and differentiate it from other spots, use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing oxidizable groups like alcohols, which will appear as yellow/brown spots on a purple background.[4]

    • Vanillin/Sulfuric Acid Stain: A general-purpose stain for alcohols and other functional groups, often yielding distinct colors that can help differentiate closely running spots.[5]

Recommended Starting Solvent Systems:

The polarity of benzyl alcohols suggests that a mixture of a non-polar and a polar solvent will be effective.[5] A common and effective choice is a mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc).

Solvent System (Hexane:EtOAc)Expected Rf Behavior for Benzyl AlcoholAction
9:1Likely too low (compound stays near baseline)Increase polarity
4:1 (80:20) Good starting point for many benzyl alcohols [6]Optimize from here
7:3Getting closer to the target RfFine-tune ratio
1:1Likely too high (compound runs with solvent front)Decrease polarity

Goal: Adjust the hexane-to-EtOAc ratio until the main spot corresponding to your product has an Rf of ~0.35.

Step 2: Column Preparation and Packing

Properly packing the column is critical to achieving good separation. An evenly packed column prevents solvent channeling, which leads to broad bands and poor resolution.[7]

Protocol:

  • Select Column Size: Choose a column diameter based on the amount of crude material you need to purify. A common rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight.

  • Prepare Silica Slurry: In a beaker, mix the required amount of silica gel (40-63 µm particle size is ideal for flash chromatography) with your chosen mobile phase until you have a pourable, homogenous slurry.[2]

  • Pack the Column:

    • Place a small plug of cotton or a frit at the bottom of the column.

    • Add a small layer of sand.

    • Pour the silica slurry into the column in one continuous motion.

    • Use gentle air pressure to push the solvent through, compacting the silica bed. The top of the bed should be perfectly flat and level.

    • Do not let the solvent level drop below the top of the silica bed at any point, as this will cause the column to crack.[8]

Step 3: Sample Loading

For the best resolution, the sample should be applied to the column in as narrow a band as possible. Dry loading is highly recommended.

Protocol (Dry Loading):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.

  • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

  • Gently add this powder to the top of the packed column bed.

  • Carefully add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection
  • Carefully add your mobile phase to the column, ensuring you do not disturb the sand layer.

  • Fill the column with the mobile phase and apply gentle, steady pressure using a flow controller or house air/nitrogen. The goal is a flow rate of about 2 inches (5 cm) per minute.[2]

  • Begin collecting fractions in test tubes or vials as soon as the first drop of solvent elutes from the column.

  • Maintain a constant head of solvent above the silica bed throughout the entire process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 3-bromo-2-methoxy-5-methylbenzyl alcohol.

Troubleshooting Flowchart

G Start Problem Occurred Q1 Where is my compound? Start->Q1 Q2 Separation is poor (Mixed Fractions) Start->Q2 A1_1 Rf = 0 (Baseline) Q1->A1_1 A1_2 Rf = 1 (Solvent Front) Q1->A1_2 A1_3 Nowhere to be found Q1->A1_3 Sol1_1 Solution: Increase solvent polarity (e.g., more EtOAc) A1_1->Sol1_1 Sol1_2 Solution: Decrease solvent polarity (e.g., more Hexane) A1_2->Sol1_2 Sol1_3 Solution: 1. Check for decomposition. 2. Flush column with 100% EtOAc. 3. Re-check TLC visualization. A1_3->Sol1_3 A2_1 Overloaded column Q2->A2_1 A2_2 Poor column packing Q2->A2_2 A2_3 Wrong solvent system Q2->A2_3 Sol2 Solution: 1. Reduce sample load. 2. Repack column carefully. 3. Re-optimize TLC for better spot separation. A2_1->Sol2 A2_2->Sol2 A2_3->Sol2

Caption: A logical guide to troubleshooting common flash chromatography issues.

Q1: My compound is not eluting from the column. TLC analysis of the column output shows nothing.

Answer: This typically indicates one of two issues:

  • The mobile phase is not polar enough: Your compound is too strongly adsorbed to the silica gel. You will need to increase the polarity of your eluent. If you are running an isocratic (single solvent mixture) elution, you can flush the column with a much more polar solvent system (e.g., 50:50 Hexane:EtOAc or even 100% EtOAc) to push the compound off the column.[9] For future runs, you must re-optimize your TLC to find a more suitable, more polar mobile phase.

  • The compound has decomposed: Benzyl alcohols can sometimes be sensitive to the acidic nature of silica gel.[8] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, decomposition is likely. To mitigate this, you can use silica gel that has been deactivated with a base (e.g., by adding 1-2% triethylamine to your mobile phase) or switch to a different stationary phase like neutral alumina.[5]

Q2: My compound eluted immediately in the first few fractions (it ran with the solvent front).

Answer: This is the opposite of the previous problem: the mobile phase is too polar. Your compound has a very low affinity for the silica gel in this solvent system and is not being retained. You must use a less polar mobile phase (i.e., increase the proportion of hexane). Again, return to TLC analysis to find a solvent system that gives the target Rf of ~0.35.

Q3: The separation between my product and an impurity is poor. The TLC spots were close, and now my fractions are all mixed.

Answer: This is a resolution problem. Several factors could be at play:

  • Column Overloading: You may have loaded too much crude material for the amount of silica gel used. This leads to broad, overlapping bands. Reduce the sample load or increase the column size.

  • Poor Packing: If the silica bed was not packed evenly, solvent may be flowing through channels, ruining the separation. The column must be repacked.

  • Suboptimal Solvent System: Even if the Rf is decent, the chosen solvent system may not have enough selectivity for your specific compounds. Try a different solvent combination. For example, replacing ethyl acetate with diethyl ether or dichloromethane can sometimes alter the selectivity and improve separation.

  • Sample Application: If you used a "wet loading" technique with too much solvent, or a solvent that was stronger than the mobile phase, the initial band would be too wide. Use the dry loading method described above for optimal results.

Q4: I can't see my compound under UV light, but I know it should be there.

Answer: While the aromatic ring in 3-bromo-2-methoxy-5-methylbenzyl alcohol should be UV active, its response might be weak, or it could be co-eluting with a UV-quenching impurity. Always use a secondary visualization method. A potassium permanganate stain is highly effective and nearly universal for alcohols and other oxidizable compounds.[4]

Q5: The solvent flow has stopped, and the pressure is building up.

Answer: This indicates a blockage.[7] The most common cause is the precipitation of a poorly soluble compound at the top of the column, especially if the sample was loaded in a solvent in which it was only sparingly soluble. Another possibility is that the frit at the bottom of the column is clogged. If the blockage is at the top, you may have to carefully remove the top layer of sand and silica to remove the precipitate. Unfortunately, in severe cases, the column may be unsalvageable.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Supporting Information for: Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). Okayama University. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Wadsworth Cengage Learning. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (As referenced by Moodle@Units: [Link])

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 856. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting incomplete conversion of 3-bromo-2-methoxy-5-methylbenzyl alcohol

Technical Support Center: 3-Bromo-2-methoxy-5-methylbenzyl Alcohol Conversion Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Bromo-2-methoxy-5-methylbenzyl Alcohol Conversion

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chemical conversion of 3-bromo-2-methoxy-5-methylbenzyl alcohol. Incomplete conversion is a frequent obstacle with this substrate due to its unique electronic and steric properties. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs)

Section 1: Diagnosing Incomplete Conversion

Question: My reaction seems to have stalled. How can I definitively confirm that the conversion of 3-bromo-2-methoxy-5-methylbenzyl alcohol is incomplete?

Answer: Visual inspection of the reaction mixture is unreliable. You must employ analytical techniques to accurately assess reaction progress. The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for real-time reaction monitoring.[1][2] Co-spot your reaction mixture with the starting material. The persistence of the starting material spot and the emergence of a new, typically less polar, product spot (the aldehyde) indicates the reaction is proceeding. Stagnation is evident when the relative intensity of these spots ceases to change over time.

  • Gas Chromatography (GC): For quantitative analysis, GC is an excellent method.[3][4] An aliquot of the reaction mixture can be analyzed to determine the ratio of starting material to product. This provides precise conversion data.

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR analysis of a crude reaction aliquot can be highly informative.[1] You can monitor the disappearance of the benzylic protons of the alcohol (a singlet around 4.7 ppm) and the appearance of the aldehyde proton (a singlet around 10.3 ppm). Integration of these peaks allows for the calculation of the conversion ratio.

Section 2: Substrate-Specific Challenges

Question: Why is 3-bromo-2-methoxy-5-methylbenzyl alcohol particularly difficult to oxidize compared to simpler benzyl alcohols?

Answer: The difficulty arises from a combination of steric and electronic factors inherent to its structure.

  • Steric Hindrance: The primary culprit for sluggish reactivity is the methoxy group at the C2 (ortho) position. This group physically blocks the approach of the oxidizing agent to the benzylic alcohol, significantly slowing down the reaction rate. This steric hindrance effect has been well-documented for other ortho-substituted benzyl alcohols, where it is often more influential than electronic effects.[5]

  • Electronic Effects: The substituents on the aromatic ring modulate the electron density of the benzylic position.

    • Electron-Donating Groups (EDG): The methoxy (-OCH₃) and methyl (-CH₃) groups are EDGs, which generally increase the electron density on the ring and can enhance the rate of some oxidation reactions.[5][6]

    • Electron-Withdrawing Groups (EWG): The bromo (-Br) group is an EWG, which decreases the electron density on the ring. In many catalytic systems, EWGs are detrimental to reactivity.[5]

In this specific molecule, the powerful steric hindrance from the ortho-methoxy group likely dominates, creating a kinetically slow reaction despite the presence of EDGs.

Section 3: Troubleshooting Reaction Conditions

Question: My conversion is low. What is the first thing I should check?

Answer: Before altering the core reaction parameters, verify the fundamentals. The most common source of failure is reagent quality.

  • Oxidant Potency: Many oxidizing agents degrade over time. For example, manganese dioxide (MnO₂) can vary in activity depending on its method of preparation and age. Use freshly activated MnO₂ or a new bottle of your chosen oxidant.

  • Solvent Purity: Ensure your solvent is anhydrous if the reaction chemistry requires it. Trace amounts of water can quench reagents or alter reaction pathways. For instance, some catalytic cycles are inhibited by water.[7]

  • Inert Atmosphere: If using oxygen-sensitive reagents or catalysts (e.g., those involving Pd(0)), ensure your reaction is conducted under a rigorously maintained inert atmosphere (Argon or Nitrogen).[8]

Question: Which oxidizing agent is best suited for this hindered alcohol?

Answer: Given the steric hindrance, a milder, more selective oxidant is often preferred to avoid forcing conditions that can lead to side reactions. Aggressive oxidants like potassium permanganate may lead to over-oxidation.[1]

Oxidizing AgentClassAdvantagesDisadvantages
**Manganese Dioxide (MnO₂) **Stoichiometric, HeterogeneousMild, highly selective for benzylic alcohols.[9] Simple filtration workup. A successful precedent exists for the similar 3-bromo-2-methylbenzyl alcohol.[2]Requires a large excess (5-10 equivalents); activity can be variable.
PCC / PDC Stoichiometric, HomogeneousReliable and effective for primary alcohols.Chromium-based reagents are toxic and require special waste disposal.[9]
Catalytic Pd/O₂ or Air Catalytic, Homogeneous/Heterogeneous"Green" and atom-economical.[1][9]Can be sensitive to steric hindrance and electronic effects.[5] May require base and elevated temperatures.
TEMPO/Bleach Catalytic, HomogeneousHighly efficient for non-hindered alcohols.May be too slow for this sterically hindered substrate.

Recommendation: Start with activated Manganese Dioxide (MnO₂) in a non-polar solvent like dichloromethane (DCM) or chloroform. This approach has a high probability of success due to its selectivity and proven efficacy with similar structures.[2]

Section 4: Byproducts and Purification

Question: I see a new spot on my TLC, but it's not the desired aldehyde. What could it be?

Answer: Incomplete conversion is often accompanied by side reactions. Potential byproducts include:

  • 3-bromo-2-methoxy-5-methylbenzoic acid: This results from over-oxidation of the desired aldehyde. It is more polar than the aldehyde and the starting alcohol. This is more likely when using strong oxidizing agents (e.g., KMnO₄, Jones reagent).[10][11]

  • Dimerization/Condensation Products: Under certain conditions, especially at high temperatures, aldehydes and alcohols can undergo side reactions to form heavier impurities.[10]

  • Dibenzyl Ether: Acidic conditions or high heat can sometimes promote the etherification of two molecules of the starting benzyl alcohol.[12]

Question: How can I effectively separate the unreacted alcohol from the product aldehyde?

Answer: The starting alcohol and product aldehyde have different polarities, making them separable, though sometimes challenging.

  • Silica Gel Column Chromatography: This is the most robust method.[2][8] The aldehyde is less polar than the alcohol and will elute first. Use a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Sodium Bisulfite Adduct Formation: Aldehydes react with aqueous sodium bisulfite to form a solid adduct, which can be filtered off. The unreacted alcohol remains in the organic phase. The aldehyde can then be regenerated from the adduct by treatment with an acid or base.[13] This is a classical and effective chemical purification method.

Visualized Troubleshooting and Reaction Workflow

The following diagrams illustrate a logical troubleshooting workflow and the general reaction pathway.

TroubleshootingWorkflow Start Incomplete Conversion Confirmed by TLC/GC CheckReagents Verify Reagent Quality (Oxidant, Solvent) Start->CheckReagents First Step OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK SwitchOxidant Switch Oxidant (e.g., to activated MnO₂) OptimizeConditions->SwitchOxidant IncreaseTemp Increase Temperature (Monitor carefully) OptimizeConditions->IncreaseTemp IncreaseTime Increase Reaction Time OptimizeConditions->IncreaseTime AnalyzeByproducts Analyze for Byproducts (NMR, GC-MS) Purify Purification Strategy (Chromatography, Bisulfite) AnalyzeByproducts->Purify If conversion improves SwitchOxidant->AnalyzeByproducts IncreaseTemp->AnalyzeByproducts IncreaseTime->AnalyzeByproducts Success Pure Product Purify->Success

Caption: A decision tree for troubleshooting incomplete conversion.

ReactionPathway Start 3-bromo-2-methoxy-5-methylbenzyl alcohol Product 3-bromo-2-methoxy-5-methylbenzaldehyde (Desired Product) Start->Product Mild Oxidation (e.g., MnO₂) SideProduct 3-bromo-2-methoxy-5-methylbenzoic acid (Over-oxidation) Product->SideProduct Strong/Excess Oxidant

Caption: Reaction pathway showing desired oxidation and potential over-oxidation.

Experimental Protocols

Protocol 1: Recommended Oxidation using Activated MnO₂

This protocol is based on established procedures for the selective oxidation of sterically hindered benzylic alcohols.[2]

  • Reaction Setup: To a solution of 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add activated manganese (IV) oxide (10.0 eq).

  • Execution: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction may take 24-48 hours to reach completion due to steric hindrance.

  • Workup: Once the starting material is consumed (as judged by TLC), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter pad thoroughly with additional DCM.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • On the left, spot a dilute solution of your starting material (SM).

    • In the middle, carefully co-spot the starting material and the reaction mixture (RM) on top of each other.

    • On the right, spot the reaction mixture (RM).

  • Elution: Place the TLC plate in a chamber containing an appropriate solvent system (start with 4:1 Hexanes:Ethyl Acetate and adjust as needed). Ensure the solvent level is below the pencil line.

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The aldehyde product should appear as a new spot with a higher Rf value (travels further up the plate) than the starting alcohol.

References

  • Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdO x Supported on Ceria Nanorods. (2022). MDPI. [Link]

  • Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. (1994). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Insights into Active Sites and Mechanisms of Benzyl Alcohol Oxidation on Nickel–Iron Oxyhydroxide Electrodes. (2023). ACS Catalysis. [Link]

  • Steric effects of homogeneous CuCl2/solvent system for photocatalytic selective oxidation of benzyl alcohol. ResearchGate. [Link]

  • Study on Purification of Benzaldehyde. (2009). Biomass Chemical Engineering. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. University of Tennessee at Chattanooga. [Link]

  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (2025). Atmospheric Chemistry and Physics. [Link]

  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). Scientific Reports. [Link]

  • Benzyl alcohol oxidation to benzaldehyde. (2023). Reddit. [Link]

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Royal Society of Chemistry. [Link]

  • Oxidation of Alcohols. (2020). Chemistry LibreTexts. [Link]

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020). Frontiers in Chemistry. [Link]

  • The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. (2019). MDPI. [Link]

  • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. (2014). MDPI. [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Co-eluting Impurities in 3-bromo-2-methoxy-5-methylbenzyl alcohol

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering difficulties in reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering difficulties in resolving co-eluting impurities during the HPLC analysis of 3-bromo-2-methoxy-5-methylbenzyl alcohol. As a substituted aromatic alcohol, this compound and its potential impurities often possess very similar physicochemical properties, making their separation a non-trivial task.

This document provides in-depth, question-and-answer-based troubleshooting guides, rooted in the fundamental principles of chromatography. We will explore systematic approaches to method development and optimization, moving beyond generic advice to provide actionable, field-proven strategies.

Frequently Asked Questions (FAQs)

Question 1: Why am I observing co-eluting or poorly resolved peaks in my HPLC analysis of 3-bromo-2-methoxy-5-methylbenzyl alcohol on a standard C18 column?

Answer: Co-elution is a frequent challenge when analyzing molecules that are structurally very similar to the main compound. The resolution (Rs) between two chromatographic peaks is governed by three key factors: efficiency (N), retention (k), and selectivity (α).[1][2] For compounds like 3-bromo-2-methoxy-5-methylbenzyl alcohol, the primary issue is often a lack of selectivity (α ≈ 1) on traditional stationary phases.

Potential co-eluting impurities can include:

  • Positional Isomers: Compounds with the same molecular formula but different substitution patterns on the aromatic ring (e.g., 4-bromo-2-methoxy-5-methylbenzyl alcohol). These isomers often have nearly identical hydrophobicity, making them difficult to separate on a C18 column, which primarily separates based on this property.[3]

  • Oxidation Products: The corresponding aldehyde (3-bromo-2-methoxy-5-methylbenzaldehyde) can be present as an impurity.[4]

  • Starting Materials & Synthetic Byproducts: Residual precursors or byproducts from the synthesis route which may be structurally related.[4][5]

A standard C18 column may not provide sufficient selectivity because it lacks alternative interaction mechanisms needed to differentiate these subtle structural differences.

Question 2: How can I confirm that a single, broad, or asymmetric peak truly contains a co-eluting impurity?

Answer: Visual inspection of the chromatogram is the first step. Peaks that exhibit shoulders, tailing, or fronting are strong indicators of co-elution.[6][7] However, perfectly co-eluting peaks may appear symmetrical. To definitively confirm peak purity, more advanced detection methods are required:

  • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.[6] This is one of the most accessible methods for peak purity analysis.

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is the most powerful tool. By extracting ion chromatograms for different mass-to-charge ratios (m/z), you can determine if multiple compounds with different molecular weights are eluting at the same time. This is especially useful for identifying process-related impurities or degradation products.[8]

Below is a logical workflow for diagnosing a co-elution issue.

cluster_0 Phase 1: Peak Shape Analysis cluster_1 Phase 2: Advanced Detection cluster_2 Phase 3: Conclusion A Observe Chromatogram B Is peak symmetrical? A->B C Peak has shoulder, tailing, or is broad B->C No D Peak appears symmetrical B->D Yes I Co-elution is Confirmed C->I E Perform Peak Purity Analysis (DAD) D->E F Run LC-MS Analysis D->F G Are spectra consistent across the peak? E->G H Are multiple m/z values detected? F->H J Peak is Likely Pure G->J Yes K Co-elution is Confirmed G->K No H->I Yes H->J No

Caption: Diagnostic workflow for confirming co-elution.

Troubleshooting Guides

Guide 1: My initial screening on a C18 column shows poor resolution (Rs < 1.5). What are the first steps to optimize the mobile phase?

Answer: Mobile phase optimization is the most straightforward approach to improving resolution without changing the column.[1][9] The goal is to manipulate retention (k) and, more importantly, selectivity (α). A systematic, one-variable-at-a-time approach is crucial.[2]

  • Adjust Mobile Phase Strength (% Organic):

    • Causality: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention time of your analytes.[2] This increased interaction with the stationary phase can sometimes be sufficient to resolve closely eluting peaks.

    • Action: If your peaks are eluting early in the run (low k), systematically decrease the organic content in 3-5% increments. Aim for a retention factor (k) between 2 and 10 for the main peak.

  • Change the Organic Modifier:

    • Causality: Acetonitrile and methanol interact differently with both the analyte and the stationary phase, which can significantly alter selectivity (α).[3][10] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with strong dipole interactions. Switching between them is one of the most powerful tools for changing peak elution order.[1]

    • Action: If your initial method uses acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak and re-run the analysis. Compare the chromatograms to see if selectivity has improved.

  • Optimize the Gradient Profile:

    • Causality: For complex samples or when peaks elute across a wide range of retention times, a gradient is necessary. A steep gradient can cause closely eluting compounds to merge.[3][11] A shallower gradient slope allows more time for differential migration, thereby improving resolution.[11]

    • Action: After a broad scouting gradient identifies the elution window of your target cluster, design a new gradient with a much shallower slope specifically across that window. For example, if the compounds of interest elute between 40% and 50% acetonitrile, try a segment that goes from 35% to 55% over 20-30 minutes.

  • Adjust Mobile Phase pH:

    • Causality: While 3-bromo-2-methoxy-5-methylbenzyl alcohol itself is neutral, potential impurities (e.g., a carboxylic acid from over-oxidation) may be ionizable. Adjusting the mobile phase pH can change the charge state of these impurities, dramatically altering their retention.[3][9] It can also suppress the ionization of residual silanol groups on the silica surface, which can reduce peak tailing.[12]

    • Action: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous mobile phase to control the pH at a low level (~2.5-3.0). This ensures acidic impurities are protonated and well-retained.

ParameterActionRationale
Mobile Phase Strength Decrease % Organic SolventIncreases retention factor (k), allowing more time for separation.[2][6]
Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa)Alters selectivity (α) through different intermolecular interactions.[3]
Gradient Slope Decrease the slope across the elution windowImproves resolution for closely eluting peaks by increasing effective separation time.[11]
Mobile Phase pH Add an acidic modifier (e.g., 0.1% Formic Acid)Suppresses ionization of acidic impurities and silanols, improving peak shape and altering retention.[9]
Table 1. Summary of Mobile Phase Optimization Strategies.
Guide 2: I've optimized my mobile phase, but the key impurity pair is still co-eluting. How do I select an alternative stationary phase?

Answer: When mobile phase optimization fails to provide adequate resolution, the next logical step is to change the stationary phase.[1][13] For aromatic compounds like 3-bromo-2-methoxy-5-methylbenzyl alcohol and its isomers, columns that offer alternative separation mechanisms beyond simple hydrophobicity are highly effective.

The key is to introduce different types of molecular interactions to enhance selectivity (α).

G cluster_0 Initial Condition cluster_1 Alternative Stationary Phases cluster_2 Outcome Start Co-elution on C18 Column (Hydrophobic Interactions) Phenyl Phenyl-Hexyl Column (π-π Interactions) Start->Phenyl Introduce PFP Pentafluorophenyl (PFP) Column (π-π, Dipole-Dipole, Shape Selectivity) Start->PFP Introduce Polar Polar-Embedded Column (H-Bonding, Dipole-Dipole) Start->Polar Introduce Resolution Improved Resolution (Rs > 1.5) Phenyl->Resolution PFP->Resolution Polar->Resolution

Caption: Leveraging alternative stationary phases for resolution.

  • Phenyl-Hexyl Columns:

    • Mechanism: These columns have phenyl groups bonded to the silica surface. They provide strong π-π interactions with the aromatic ring of the analyte and its impurities.[14][15] This interaction is highly sensitive to the electron density and accessibility of the aromatic ring, making it excellent for separating positional isomers.[3][14]

    • Best For: Resolving isomers where the position of the bromine or methoxy group changes.

  • Pentafluorophenyl (PFP) Columns:

    • Mechanism: PFP phases are extremely versatile and offer multiple interaction modes, including π-π interactions, dipole-dipole interactions, shape selectivity, and weak ionic interactions. The electron-withdrawing fluorine atoms create a unique electronic environment that can differentiate subtle structural changes.

    • Best For: A general-purpose screening column when C18 and Phenyl columns fail. It often provides a completely different elution order.[3]

Stationary PhasePrimary Interaction Mechanism(s)Ideal for Separating...
Standard C18 Hydrophobic (van der Waals)Compounds with differences in hydrophobicity.[14]
Phenyl-Hexyl π-π Interactions, HydrophobicAromatic positional isomers.[3][14][15]
Pentafluorophenyl (PFP) π-π, Dipole-Dipole, Shape SelectivityHalogenated compounds, positional isomers, and when other columns fail.[3]
Polar-Embedded Hydrophobic, Hydrogen BondingCompounds with polar functional groups, offers different selectivity from C18.[16]
Table 2. Comparison of Recommended Stationary Phases.
Guide 3: Beyond mobile and stationary phases, what other instrumental parameters can I fine-tune for better resolution?

Answer: While selectivity (α) is the most impactful factor, you can also achieve better resolution by increasing the column efficiency (N).[1][2] This results in sharper, narrower peaks, which require less space on the chromatogram and are thus easier to resolve.

  • Decrease the Flow Rate:

    • Causality: Lowering the flow rate reduces the mobile phase velocity, allowing for more effective mass transfer between the mobile and stationary phases. This generally leads to higher efficiency and better resolution, as described by the Van Deemter equation.

    • Action: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min. Be aware that this will proportionally increase the run time.

  • Optimize Column Temperature:

    • Causality: Temperature affects mobile phase viscosity and mass transfer kinetics.[3] Increasing the temperature lowers viscosity, which can increase efficiency. However, temperature can also alter selectivity (α), sometimes for the better and sometimes for the worse.[3]

    • Action: Perform a temperature study by analyzing the sample at different temperatures (e.g., 25°C, 35°C, and 45°C). Plot the resolution of the critical pair versus temperature to find the optimal setting.

  • Increase Column Length or Decrease Particle Size:

    • Causality: Column efficiency (N) is directly proportional to the column length and inversely proportional to the particle size.[2] Doubling the column length (e.g., from 150 mm to 250 mm) will significantly increase the plate count, though it will also increase backpressure and run time. Switching to a column with smaller particles (e.g., 5 µm to 3.5 µm or sub-2 µm for UHPLC systems) provides a dramatic boost in efficiency.[1]

    • Action: If your system pressure allows, consider using a longer column of the same type or switching to a column packed with smaller particles.

By systematically working through these troubleshooting guides—starting with mobile phase, moving to stationary phase, and finishing with instrumental parameters—you can develop a robust and reliable HPLC method capable of resolving the most challenging co-eluting impurities in your 3-bromo-2-methoxy-5-methylbenzyl alcohol samples.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC. Retrieved March 25, 2026, from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved March 25, 2026, from [Link]

  • Shinde, V. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. PharmaeliX. Retrieved March 25, 2026, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved March 25, 2026, from [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary Technologies. Retrieved March 25, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 25, 2026, from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved March 25, 2026, from [Link]

  • NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. (2013, July 15). International Journal of Pharmaceutical and Biological Science Archive. Retrieved March 25, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved March 25, 2026, from [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. Retrieved March 25, 2026, from [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020, November 1). MDPI. Retrieved March 25, 2026, from [Link]

  • Davis, A. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama. Retrieved March 25, 2026, from [Link]

  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). Organic Letters. Retrieved March 25, 2026, from [Link]

  • Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. (2024, November 12). PubMed. Retrieved March 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 3-bromo-2-methoxy-5-methylbenzyl alcohol

Welcome to the technical support center for the purification of 3-bromo-2-methoxy-5-methylbenzyl alcohol. This guide provides in-depth, experience-based answers and protocols to help you overcome common challenges encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-bromo-2-methoxy-5-methylbenzyl alcohol. This guide provides in-depth, experience-based answers and protocols to help you overcome common challenges encountered during the recrystallization of this compound. Our goal is to equip you with the knowledge to not only follow procedures but to understand the causality behind each step, enabling you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for recrystallizing 3-bromo-2-methoxy-5-methylbenzyl alcohol?

An ideal recrystallization solvent possesses a specific set of properties tailored to the solute.[1][2][3] For 3-bromo-2-methoxy-5-methylbenzyl alcohol, a substituted aromatic alcohol, the key characteristics of a solvent are:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][3][4] This temperature-dependent solubility gradient is the fundamental principle driving recrystallization.[5]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[1][5][6]

  • Chemical Inertness: The solvent must not react with the target compound.[2] Given the benzyl alcohol functional group, strongly acidic, basic, or reactive solvents should be avoided.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[5] Solvents with excessively high boiling points can be difficult to fully evaporate.

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of 3-bromo-2-methoxy-5-methylbenzyl alcohol to prevent the compound from "oiling out"—melting in the hot solvent instead of dissolving.[3][7]

Q2: How do I predict a good starting solvent based on the structure of 3-bromo-2-methoxy-5-methylbenzyl alcohol?

The principle of "like dissolves like" is the primary guide for initial solvent selection.[8][9] Our target molecule has several structural features that inform its polarity:

  • An aromatic ring , which is generally nonpolar.

  • A bromo group , which adds some polarity and mass.

  • A methoxy group (-OCH₃) , an ether linkage that adds moderate polarity.

  • A benzyl alcohol group (-CH₂OH) , which is quite polar and capable of hydrogen bonding.

The presence of the hydroxyl group suggests that moderately polar solvents are a good starting point. Solvents like ethanol, methanol, or isopropanol are often effective for compounds with hydrogen bonding capabilities.[7] Extremely nonpolar solvents (e.g., hexane, toluene) may have poor dissolving power, while highly polar solvents like water might not dissolve the compound sufficiently even when hot, due to the nonpolar aromatic ring.[10][11]

Q3: When is it necessary to use a mixed solvent system?

A mixed solvent system is employed when no single solvent meets the criteria for effective recrystallization.[1][5] This situation typically arises when your compound is:

  • Too soluble in one solvent, even at low temperatures, leading to poor recovery.[12]

  • Too insoluble in another solvent, even at its boiling point, making it impossible to dissolve the compound in a reasonable volume.[12]

The strategy involves pairing a "good" solvent (in which the compound is very soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble).[13][14] The two solvents must be miscible with each other.[3][5] For 3-bromo-2-methoxy-5-methylbenzyl alcohol, a common and effective pair could be a polar alcohol (like ethanol or methanol) as the "good" solvent and water as the "poor" anti-solvent.[3]

Troubleshooting Guide: Common Recrystallization Issues
Problem: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming liquid droplets that are immiscible with the solvent.[15][16] This typically happens for one of two reasons:

  • The boiling point of the recrystallization solvent is higher than the melting point of the compound.[16]

  • The solution is supersaturated to a very high degree, or significant impurities are present, which can depress the melting point of the mixture.[12][16]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.[15][16][17]

  • Lower the Solution Temperature: If possible, try dissolving the compound at a temperature below its melting point, even if it requires more solvent. You can then boil off the excess solvent to reach the saturation point.

  • Change Solvents: Select a solvent with a lower boiling point.[7]

  • Use a Mixed Solvent System: Dissolve the compound in a minimum of a "good" solvent and then add the "poor" solvent at a temperature below the compound's melting point.

  • Induce Crystallization at a Higher Temperature: As the solution cools, vigorously stir the mixture or scratch the flask as soon as the first sign of oiling appears.[17] This can sometimes provide the energy needed for crystal nucleation over oil formation.

Problem: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath.

Causality: The failure to form crystals usually indicates that the solution is not sufficiently supersaturated, a state required to overcome the kinetic barrier to crystallization.[13][18] This can be due to:

  • Using too much solvent during the initial dissolution step.[15][16][17]

  • The compound having a higher-than-expected solubility in the cold solvent.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod.[17][18][19] The microscopic scratches on the glass provide nucleation sites for crystal growth.[18]

    • Seed Crystals: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution.[18][19] This provides a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If induction techniques fail, too much solvent is the likely culprit.[16] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume), and then allow it to cool again.[15]

  • Use a Lower Temperature Bath: If not already done, cool the solution in a salt-ice bath to reach temperatures below 0 °C.[18]

Problem: My final yield of purified crystals is very low.

Causality: A low yield indicates that a significant amount of your target compound was lost during the process.[15] Common causes include:

  • Using Excess Solvent: This is the most frequent cause. The mother liquor remains saturated with your compound, and if the volume is too large, the mass of dissolved compound is also large.[15][17][20]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel stem.

  • Washing with Too Much/Warm Solvent: Washing the collected crystals with an excessive amount of cold solvent, or with solvent that is not adequately chilled, can re-dissolve a portion of the product.[20]

Solutions:

  • Optimize Solvent Volume: Always use the minimum amount of boiling solvent necessary to just dissolve the crude product.[17][20]

  • Second Crop Recovery: Do not discard the mother liquor immediately. Reduce its volume by boiling and cool it again to recover a "second crop" of crystals.[15] Note that this crop may be less pure than the first.

  • Proper Washing Technique: After suction filtration, wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[20][21] Ensure the vacuum is broken before adding the wash solvent so it doesn't just create channels through the filter cake.

Experimental Protocols & Data
Protocol 1: Microscale Single Solvent Screening

This protocol is designed to efficiently test several potential solvents using a small amount of your crude 3-bromo-2-methoxy-5-methylbenzyl alcohol.

Methodology:

  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a potential solvent dropwise at room temperature, swirling after each drop. Add up to 0.5 mL. Note if the solid dissolves completely. A good candidate solvent will not dissolve the solid at this stage.[20]

  • If the solid is insoluble at room temperature, heat the test tube in a hot water or sand bath towards the solvent's boiling point.

  • Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but high solubility when hot, and will yield a large volume of crystals upon cooling.[3]

Data Presentation: Solvent Suitability for Aromatic Alcohols

The following table provides a starting point for solvent selection based on general principles and common lab solvents.

SolventBoiling Point (°C)[7][22]Polarity Index (P')[23]Predicted Suitability for 3-bromo-2-methoxy-5-methylbenzyl alcohol
Hexane690.1Poor: Likely too nonpolar to dissolve the compound, even when hot.
Toluene1112.4Possible (with caution): May work, but its high boiling point could risk oiling out. Good for less polar impurities.
Ethyl Acetate774.4Good Candidate: Moderate polarity and reasonable boiling point. Often a good balance for moderately polar compounds.
Isopropanol823.9Excellent Candidate: Polar enough to dissolve the alcohol via H-bonding, good boiling point.
Ethanol784.3 (Implied)Excellent Candidate: Similar to isopropanol, widely effective for polar compounds. Can be paired with water.
Methanol655.1Good Candidate: Very polar, but its low boiling point may limit the solubility difference between hot and cold states.[5]
Water10010.2Poor (as single solvent): Likely too polar to dissolve the largely organic molecule, even when hot. Excellent as an anti-solvent.
Protocol 2: Developing an Ethanol/Water Mixed Solvent System

This is a common and effective technique when a single solvent is not ideal.[3][21]

Methodology:

  • Place the crude 3-bromo-2-methoxy-5-methylbenzyl alcohol in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol (the "good" solvent) required to completely dissolve the solid at or near boiling.

  • Continue heating the solution and begin adding hot water (the "poor" solvent) dropwise until you observe a persistent faint cloudiness (turbidity).[12][14][21] This indicates the solution is saturated.

  • Add a few more drops of hot ethanol, just enough to make the solution clear again.[12][14]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.

  • Once at room temperature, cool the flask further in an ice bath to maximize crystal recovery.

  • Collect the crystals by suction filtration.

Visualized Workflows
Diagram 1: Solvent System Selection Workflow

Solvent_Selection start Start: Crude Compound test_single Perform Single Solvent Screening (Protocol 1) start->test_single evaluate Is there a solvent with high solubility when hot and low solubility when cold? test_single->evaluate single_solvent Use Optimal Single Solvent for Recrystallization evaluate->single_solvent  Yes no_good_solvent No single solvent is ideal evaluate->no_good_solvent No   end Proceed to Bulk Recrystallization single_solvent->end mixed_solvent Develop Mixed Solvent System (Protocol 2) no_good_solvent->mixed_solvent mixed_solvent->end

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Diagram 2: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' During Cooling reheat Reheat solution to dissolve the oil start->reheat add_solvent Add small amount of additional HOT solvent reheat->add_solvent slow_cool Allow to cool MORE SLOWLY add_solvent->slow_cool check_result Did crystals form? slow_cool->check_result success Success: Collect Crystals check_result->success Yes fail Failure: Oil forms again check_result->fail No change_solvent Restart with a lower boiling point solvent or develop mixed system fail->change_solvent

Caption: Step-by-step logic for addressing compound oiling out during recrystallization.

References
  • Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Recrystallization II: Mixed Solvents. University of Colorado Boulder, Department of Chemistry. [Link]

  • 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • How to induce crystallization in a supersaturated solution. Quora. [Link]

  • Solvent Choice. University of York, Department of Chemistry. [Link]

  • Recrystallization. Imperial College London. [Link]

  • Solvents and Polarity. Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization, Filtration and Melting Point. University of Missouri–St. Louis. [Link]

  • Crystallization. University of California, Irvine. [Link]

  • Recrystallization (help meeeeee). Reddit r/chemistry. [Link]

  • Recrystallization I. University of Colorado Boulder, Department of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Medicilon. [Link]

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]

  • Growing Crystals Two Ways Using Supersaturated Solutions. Attleboro Public Library. [Link]

  • Picking a recrystallization solvent? Reddit r/chemhelp. [Link]

  • Recrystallization. University of California, Santa Barbara. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Benzyl Alcohol. Handbook of Pharmaceutical Excipients. [Link]

  • What is the best solvent for recrystallization? Quora. [Link]

  • Crystallization from a Supersaturated Solution. University of Wisconsin-Madison. [Link]

  • Experiment 9 — Recrystallization. Swarthmore College. [Link]

  • Polarity Index. Burdick & Jackson. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Properties of Solvents Used in Organic Chemistry. Murov, S. (2020). [Link]

  • Benzyl Alcohol. ChemicalLand21. [Link]

  • How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Benzyl alcohol. Wikipedia. [Link]

  • Benzyl Alcohol. PubChem. [Link]

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Optimization

handling, storage, and shelf-life stability of 3-bromo-2-methoxy-5-methylbenzyl alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a deep mechanistic understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a deep mechanistic understanding of 3-bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8).

Rather than simply listing storage temperatures, this guide explores the causality behind degradation pathways, offering field-proven troubleshooting strategies and self-validating protocols to ensure the absolute integrity of your compound throughout its lifecycle.

Physicochemical Profile & Vulnerability Matrix

To effectively handle any specialized building block, we must first understand its intrinsic electronic and structural properties. The presence of an electron-donating methoxy group, an electron-withdrawing heavy halogen (bromine), and a benzylic alcohol moiety creates a unique stability profile[1].

ParameterValue / DescriptionImplication for Handling
CAS Number 86259-91-8Unique identifier for procurement and SDS tracking[1].
Molecular Formula C₉H₁₁BrO₂MW: 231.09 g/mol .
Primary Vulnerability Benzylic OxidationThe benzylic carbon is highly susceptible to auto-oxidation, forming benzaldehydes[2].
Secondary Vulnerability Photolytic CleavageThe aryl C-Br bond can undergo homolytic cleavage under sustained UV exposure[3].
Optimal Storage (Solid) 2–8 °C, DesiccatedMinimizes thermal kinetic energy required for auto-oxidation[4].
Optimal Storage (Solution) -20 °C, Argon-purgedPrevents dissolved O₂ from initiating radical degradation pathways[5].

Mechanistic Pathways of Degradation

Understanding how a molecule degrades is the first step in preventing it. 3-bromo-2-methoxy-5-methylbenzyl alcohol is generally stable under ambient conditions, but prolonged exposure to environmental stressors triggers two primary degradation cascades:

  • Oxidative Degradation : Benzyl alcohols naturally oxidize to their corresponding benzaldehydes, and eventually to benzoic acids, when exposed to atmospheric oxygen[2]. This process is accelerated by transition metal impurities (often lingering from synthesis) and elevated temperatures. The electron-donating methoxy group in the ortho position stabilizes the transition state during hydride abstraction, making this specific molecule slightly more prone to oxidation than an unsubstituted benzyl alcohol.

  • Photolytic Debromination : Aryl bromides absorb in the UV spectrum. Sustained exposure to direct sunlight or unshielded laboratory lighting can induce homolytic cleavage of the C-Br bond, generating highly reactive aryl radicals that abstract hydrogen from solvents or dimerize[3].

DegradationPathways Start 3-Bromo-2-methoxy- 5-methylbenzyl alcohol Oxidation Oxidation (O2, Heat, Metals) Start->Oxidation Air Exposure Photo Photolytic Cleavage (UV Light) Start->Photo UV Exposure Aldehyde 3-Bromo-2-methoxy- 5-methylbenzaldehyde Oxidation->Aldehyde Primary Degradation Acid 3-Bromo-2-methoxy- 5-methylbenzoic acid Aldehyde->Acid Secondary Oxidation Radical Aryl Radical Intermediate Photo->Radical Homolytic C-Br Cleavage Debrom Debrominated or Dimeric Byproducts Radical->Debrom H-abstraction / Coupling

Mechanistic pathways for the degradation of 3-bromo-2-methoxy-5-methylbenzyl alcohol.

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned faint yellow after a month in the fridge. What happened, and can I still use it for my Suzuki coupling? A1: The yellowing is a classic indicator of benzylic oxidation[2]. The compound has partially oxidized to 3-bromo-2-methoxy-5-methylbenzaldehyde. Because benzaldehydes are highly electrophilic, using this degraded stock in a Suzuki-Miyaura coupling will lead to unwanted side reactions (e.g., nucleophilic attack on the aldehyde by the organoboron reagent or base). Recommendation: Discard the solution or purify it via flash chromatography before use.

Q2: Is it safe to subject aqueous or DMSO stock solutions to repeated freeze-thaw cycles? A2: No. Freeze-thaw cycles (FTCs) induce cryoconcentration. As the solvent freezes, the solute and any dissolved oxygen or trace impurities are concentrated into micro-pockets of unfrozen liquid. This localized high concentration drastically accelerates oxidative degradation and aggregation[4]. Recommendation: Aliquot your stock solutions into single-use vials prior to freezing at -20 °C.

Q3: I need to store the bulk powder for over a year. What is the optimal protocol? A3: While halogenated benzyl alcohols exhibit reasonable stability[5], long-term storage requires mitigating all kinetic drivers of degradation. Store the solid in an amber glass vial (to block UV)[3], backfill the vial with Argon or Nitrogen (to displace O₂), and seal it with Parafilm. Store at 2–8 °C in a desiccator.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Preparation of High-Fidelity Stock Solutions

Causality Focus: Eliminating dissolved oxygen and preventing cryoconcentration.

  • Solvent Preparation: Select anhydrous, HPLC-grade solvent (e.g., DMSO or Acetonitrile). Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen, which is the primary driver of auto-oxidation[2].

  • Equilibration: Allow the bulk powder of 3-bromo-2-methoxy-5-methylbenzyl alcohol to equilibrate to room temperature inside a desiccator before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture, introducing water that can harbor dissolved oxygen and alter molarity.

  • Dissolution: Weigh the desired mass and dissolve it in the degassed solvent.

  • Self-Validation Step: Inspect the solution against both a stark white and a stark black background. It must be completely colorless and free of particulate matter.

  • Aliquoting: Divide the solution into single-use amber glass vials (e.g., 100 µL per vial). Blanket the headspace of each vial with Argon before capping.

  • Storage: Store at -20 °C. By using single-use aliquots, you completely eliminate the freeze-thaw degradation vector[4].

Protocol B: HPLC-UV Quality Control for Shelf-Life Monitoring

Causality Focus: Quantifying the exact ratio of alcohol to aldehyde/acid degradation products.

QCWorkflow Sample Aliquot Sample (1 mg/mL in MeCN) HPLC RP-HPLC Analysis (C18 Column) Sample->HPLC Detect UV Detection (254 nm & 280 nm) HPLC->Detect Analyze Quantify Impurities (Aldehyde/Acid) Detect->Analyze

Step-by-step analytical workflow for HPLC-based quality control and impurity quantification.

Methodology:

  • Column: Use a standard C18 Reversed-Phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Table:

Time (min)% Solvent A% Solvent BFlow Rate
0.090101.0 mL/min
15.010901.0 mL/min
20.010901.0 mL/min
21.090101.0 mL/min
  • Detection: Monitor at 254 nm (general aromatic absorption) and 280 nm (specific for the benzaldehyde derivative).

  • Self-Validation Step: Run three distinct injections:

    • Injection 1 (Blank): Mobile phase only. Ensures no column carryover.

    • Injection 2 (Reference Standard): A known, pure sample of 3-bromo-2-methoxy-5-methylbenzaldehyde. This definitively establishes the retention time of the primary degradation product.

    • Injection 3 (Sample): Your stored stock solution.

  • Analysis: Compare the peak area of the parent alcohol against the aldehyde peak. If the aldehyde peak exceeds 2% of the total area, the stock should be considered degraded for sensitive catalytic applications.

References

  • Use of benzyl alcohol as a shipping and storage solution for chromatography media - Cytiva.[Link]

  • Benzyl alcohol exacerbates freeze-thaw-induced aggregation of trastuzumab: elucidating mechanisms and formulation implications for clinical practice - PubMed.[Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - MDPI.[Link]

  • WO2014096459A1 - Tracers - Google P

Sources

Troubleshooting

Technical Support Center: Etherification of 3-bromo-2-methoxy-5-methylbenzyl alcohol

Welcome to the technical support center for the etherification of 3-bromo-2-methoxy-5-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the etherification of 3-bromo-2-methoxy-5-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to troubleshooting specific problems you may encounter during the etherification of 3-bromo-2-methoxy-5-methylbenzyl alcohol.

Q1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A1: A slow or incomplete reaction can stem from several factors, primarily related to the generation and reactivity of the alkoxide nucleophile.

  • Insufficient Deprotonation: The first step in a Williamson ether synthesis is the deprotonation of the alcohol to form a potent alkoxide nucleophile.[1] If the base used is not strong enough to completely deprotonate the sterically hindered 3-bromo-2-methoxy-5-methylbenzyl alcohol, the concentration of the active nucleophile will be low, leading to a slow reaction.

    • Solution: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). These bases irreversibly deprotonate the alcohol, driving the equilibrium towards the alkoxide.[2]

  • Solvent Choice: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[2]

    • Solution: Use a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][3] These solvents solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion.[2]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[2] For a sluggish reaction, a moderate increase in temperature may be beneficial.

    • Solution: Conduct the reaction at a temperature between 50-100 °C.[4] If the reaction is still slow, a modest increase in temperature within this range can be attempted while carefully monitoring for byproduct formation via thin-layer chromatography (TLC).

Q2: My TLC analysis shows multiple unexpected spots, and the yield of my desired ether is low. What are the probable side reactions, and how can I suppress them?

A2: The presence of multiple products indicates that side reactions are competing with the desired SN2 pathway. For the etherification of a benzyl alcohol, the primary competing reactions are elimination and self-etherification (dimerization).

  • Elimination (E2 Reaction): While less common with primary benzylic systems, if a secondary or tertiary alkyl halide is used as the electrophile, the alkoxide can act as a base, leading to the formation of an alkene.[1][5]

    • Solution: The most effective way to avoid elimination is to use a primary alkyl halide as your electrophile.[2] The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[5]

  • Self-Etherification (Dimerization): Benzyl alcohols can react with themselves under certain conditions to form a dibenzyl ether.[6][7] This is more likely to occur if the alkylating agent is not added promptly after the formation of the alkoxide or if the reaction conditions favor the formation of a benzylic carbocation.

    • Solution:

      • Add the alkyl halide dropwise to the freshly prepared alkoxide solution at room temperature before heating.[2]

      • Avoid overly high temperatures, which can favor carbocation formation.[7]

      • Ensure the use of a strong base to fully deprotonate the alcohol, minimizing the concentration of the starting alcohol that could participate in dimerization.

Frequently Asked Questions (FAQs)

This section addresses broader concepts and preventative strategies for successful etherification.

Q1: What is the fundamental mechanism of the Williamson ether synthesis, and how do the substituents on 3-bromo-2-methoxy-5-methylbenzyl alcohol influence its reactivity?

A1: The Williamson ether synthesis is a classic organic reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this reaction, an alkoxide ion (RO⁻), acting as a nucleophile, attacks an electrophilic carbon atom of an organohalide, displacing the halide leaving group in a single, concerted step.[4]

The substituents on the aromatic ring of 3-bromo-2-methoxy-5-methylbenzyl alcohol have a significant impact on its reactivity:

  • Methoxy Group (-OCH₃): This is an electron-donating group, which can stabilize the transition state of the SN2 reaction to some extent.

  • Bromo Group (-Br) and Methyl Group (-CH₃): These groups, along with the methoxy group, contribute to the steric bulk around the benzylic carbon. This steric hindrance can make the approach of the nucleophile more difficult, potentially slowing down the reaction rate.[5] The ortho-methoxy group, in particular, can create significant steric hindrance.

Q2: How do I select the optimal base and solvent for the etherification of this specific substrate?

A2: The choice of base and solvent is crucial for maximizing the yield of the desired ether and minimizing side reactions.

ParameterRecommendationRationale
Base Strong, non-nucleophilic base (e.g., NaH, KH)Ensures complete and irreversible deprotonation of the sterically hindered alcohol to form the reactive alkoxide.[2]
Solvent Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)Solvates the counter-ion of the alkoxide, leaving a highly reactive "naked" nucleophile and preventing the solvation of the alkoxide itself, which would reduce its reactivity.[2][8]

Q3: Can I use alternative methods for the etherification of sterically hindered alcohols like 3-bromo-2-methoxy-5-methylbenzyl alcohol?

A3: Yes, for particularly challenging or sensitive substrates, alternative methods can be considered:

  • Mitsunobu Reaction: This reaction allows for the formation of ethers under milder, non-basic conditions, which can be advantageous for substrates sensitive to strong bases.[5] It typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Acid-Catalyzed Etherification: While less common for preparing unsymmetrical ethers, under specific conditions, an acid catalyst can be used to promote the reaction between two different alcohols.[9][10] However, this method can be prone to the formation of symmetrical ethers as byproducts.[10]

Experimental Protocol: Optimized Williamson Ether Synthesis of 3-bromo-2-methoxy-5-methylbenzyl ether

This protocol is designed to minimize side reactions and maximize the yield of the desired product.

Materials:

  • 3-bromo-2-methoxy-5-methylbenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar to a flame-dried, two-necked round-bottom flask.

  • Alkoxide Formation:

    • Dissolve 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir until the evolution of gas ceases (typically 30-60 minutes), indicating the complete formation of the alkoxide.

  • Etherification:

    • Cool the alkoxide solution back to 0 °C.

    • Add the alkyl halide (1.1 eq) dropwise via a syringe.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x).[11]

    • Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure ether.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagram illustrates the key pathways.

EtherificationPathways Start 3-bromo-2-methoxy-5-methylbenzyl alcohol Alkoxide Alkoxide Intermediate Start->Alkoxide + Base (e.g., NaH) DesiredEther Desired Ether Product (SN2 Pathway) Alkoxide->DesiredEther + Alkyl Halide (R-X) Dimer Dibenzyl Ether (Self-Etherification) Alkoxide->Dimer + Starting Alcohol

Caption: Desired SN2 pathway versus the self-etherification side reaction.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Zheng, C., & Yu, J. Q. (2021). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society, 143(31), 12188–12194. [Link]

  • El-Garawany, A. A., El-Faham, A., & El-Daly, M. M. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44967–44978. [Link]

  • El-Garawany, A. A., El-Faham, A., & El-Daly, M. M. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44967–44978. [Link]

  • Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Lee, S., & Min, K. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 16(13), e202300222. [Link]

  • Borisov, R. A., Grishin, Y. K., & Vatsadze, S. Z. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Advances, 10(42), 25036–25042. [Link]

  • Traynelis, V. J., & Hergenrother, W. L. (1964). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. The Journal of Organic Chemistry, 29(9), 2655–2659. [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives a. Retrieved from [Link]

  • MDPI. (2019, October 20). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved from [Link]

  • ResearchGate. (2025, August 7). CaY-zeolite catalyzed etherification and alkylation of substituted benzyl alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications.
  • Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]

  • NextSDS. (n.d.). 3-BROMO-2-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • WIPO Patentscope. (2017, November 30). WO/2017/202275 BROMO BENZYL ETHER DERIVATIVE, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL COMPOSITION AND USES THEREOF. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-bromo-2-methoxy-5-methylbenzyl alcohol by GC-MS

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-br...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-bromo-2-methoxy-5-methylbenzyl alcohol, a substituted aromatic alcohol likely serving as a key building block in a larger synthesis, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for this purpose. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a comprehensive understanding of the analytical strategy.

The Analytical Challenge: Understanding 3-bromo-2-methoxy-5-methylbenzyl alcohol

Before selecting an analytical technique, we must consider the physicochemical properties of the analyte. 3-bromo-2-methoxy-5-methylbenzyl alcohol (MW: ~231.1 g/mol ) is a moderately polar molecule. The presence of the hydroxyl group allows for hydrogen bonding, but its volatility is sufficient for gas chromatography, especially with a suitable temperature program. The aromatic ring and bromine atom provide a strong response in both mass spectrometry and UV-based detection methods.

A critical aspect of purity validation is anticipating potential impurities. Based on a likely synthesis route (e.g., reduction of the corresponding benzaldehyde), we can predict process-related impurities:

  • Starting Material: Unreacted 3-bromo-2-methoxy-5-methylbenzaldehyde.

  • Over-reduction Products: 2-bromo-1-methoxy-4-methylbenzene (deoxygenated product).

  • Isomeric Impurities: Positional isomers of the bromo, methoxy, or methyl groups.

  • Residual Solvents: Alcohols (e.g., methanol, ethanol) or other solvents used in synthesis and purification.[1]

The chosen analytical method must be able to separate and detect these potential impurities from the main compound.

Why GC-MS? A Strategic Choice

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful tool for this application due to its dual nature: the chromatographic separation power of GC and the confident identification capabilities of MS.

  • High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency, which is crucial for resolving closely related structural isomers and other process impurities from the main analyte peak.

  • Definitive Identification: The mass spectrometer provides structural information based on the fragmentation pattern of the molecule. This allows for the unambiguous identification of known impurities and the structural elucidation of unknown ones. For benzyl alcohol and its derivatives, characteristic fragments like the tropylium ion (m/z 91) are often observed, providing a clear signature.[2][3]

  • High Sensitivity: GC-MS, particularly in selected ion monitoring (SIM) mode, can detect and quantify trace-level impurities, which is essential for meeting stringent regulatory requirements.

The following diagram illustrates the logical workflow for validating the purity of 3-bromo-2-methoxy-5-methylbenzyl alcohol.

Caption: Workflow for GC-MS Purity Validation.

Experimental Protocol: A Validated GC-MS Method

This protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B or equivalent, with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent, with an electron ionization (EI) source.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The (5%-phenyl)-methylpolysiloxane stationary phase provides excellent selectivity for aromatic compounds.[3]

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade.

  • Reference Standard: A well-characterized batch of 3-bromo-2-methoxy-5-methylbenzyl alcohol (purity ≥ 99.5%).

GC-MS Method Parameters

The following table summarizes the starting parameters for the GC-MS method. These should be optimized during method development.

ParameterValueRationale
Injector Split mode (50:1), 250°CPrevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minAllows for separation of volatile solvents from the analyte and ensures elution of any less volatile impurities.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the MS.
MS Source 230°C (EI at 70 eV)Standard conditions for generating reproducible fragmentation patterns.
MS Quadrupole 150°CEnsures consistent ion transmission.
Acquisition Mode Full Scan (m/z 40-450) and SIMFull scan for qualitative analysis and impurity identification; SIM for quantitative analysis of the main peak and known impurities.
SIM Ions To be determined from the full scan spectrum of the analyte and impurities. For benzyl alcohol, m/z 79 and 108 are common ions.[3]Provides high sensitivity and selectivity for quantification.
Method Validation Protocol (ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][7]

  • Specificity:

    • Analyze a blank (DCM), the reference standard, and a sample solution.

    • Spike the sample with expected impurities (if available) and demonstrate that their peaks are well-resolved from the main analyte peak.

    • The mass spectrum of the main peak in the sample should match that of the reference standard.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the reference standard, typically from 50% to 150% of the target sample concentration.

    • Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Analyze a sample of known purity (e.g., the reference standard) or spike a sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%).

    • Calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Perform at least six replicate injections of the same sample solution. The relative standard deviation (RSD) of the peak area should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary critical method parameters (e.g., oven ramp rate ±1°C/min, carrier gas flow ±0.1 mL/min) and assess the impact on the results. The results should remain within the acceptance criteria.

Comparison with Alternative Techniques

While GC-MS is an excellent choice, a comprehensive guide must consider other viable methods. The decision on which technique to use often depends on the specific analytical need, available instrumentation, and the stage of drug development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis, particularly for less volatile or thermally labile compounds.

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (typically a C18 column for aromatic compounds).[9][10] Detection is achieved by measuring the absorbance of UV light at a specific wavelength.

  • Advantages:

    • Excellent for non-volatile or thermally unstable impurities.

    • High precision and robustness.

    • Widely available instrumentation.

  • Disadvantages:

    • Provides no structural information for unknown impurities. Peak identification relies on comparison with reference standards.

    • Can be less sensitive than GC-MS in SIM mode.

    • Requires high-purity solvents to avoid baseline noise and ghost peaks.[11]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard for each impurity.[12]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[12]

  • Advantages:

    • Inherently quantitative without the need for calibration curves for each component.[13]

    • Provides detailed structural information, aiding in the identification of impurities.[14]

    • Non-destructive technique.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.

    • Requires a high-field NMR spectrometer, which is a significant capital investment.

    • Complex mixtures can lead to signal overlap, complicating quantification.[13]

The following decision tree can guide the selection of the most appropriate analytical technique.

AnalyticalChoice Start Start: Purity Analysis of 3-bromo-2-methoxy-5-methylbenzyl alcohol NeedID Is identification of unknown impurities required? Start->NeedID NeedTrace Is trace-level quantification (<0.1%) required? NeedID->NeedTrace No GCMS Use GC-MS NeedID->GCMS Yes NeedAbsolute Is a primary method for absolute purity needed? NeedTrace->NeedAbsolute No NeedTrace->GCMS Yes HPLC Use HPLC-UV NeedAbsolute->HPLC No qNMR Use qNMR NeedAbsolute->qNMR Yes

Caption: Decision tree for analytical technique selection.

Data Summary and Comparison

The following table provides a semi-quantitative comparison of the three techniques for this specific application.

FeatureGC-MSHPLC-UVqNMR
Specificity/Identification Excellent (MS fragmentation)Poor (relies on RT matching)Excellent (structural info)
Sensitivity Excellent (especially in SIM mode)GoodFair
Quantitation Precision ExcellentExcellentVery Good
Sample Throughput GoodGoodFair
Robustness Very GoodExcellentGood
Cost (Instrument) HighMediumVery High
Primary Method No (requires reference standard)No (requires reference standard)Yes (with internal standard)

Conclusion

For the comprehensive validation of 3-bromo-2-methoxy-5-methylbenzyl alcohol purity, GC-MS is the recommended technique . It offers an unparalleled combination of high-resolution separation and definitive structural identification, which is critical for ensuring the quality and safety of pharmaceutical intermediates. While HPLC-UV serves as a robust and reliable method for routine quality control once impurities are well-characterized, it lacks the identification power for unknown compounds. qNMR provides a powerful orthogonal method for absolute purity determination but may not be suitable for detecting trace-level impurities.

A sound analytical strategy, particularly in a regulated environment, often employs a primary method like GC-MS for development and validation, supported by an orthogonal technique like HPLC-UV or qNMR for confirmation and routine testing. This multi-faceted approach ensures the highest level of confidence in the purity of the material, ultimately safeguarding the integrity of the final drug product.

References

  • Vertex AI Search. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Webster, G. K. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • NextSDS. (n.d.). 3-BroMo-2-Methoxy-5-Methylbenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]

  • Skyray Instrument. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • Restek. (2020, October 15). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]

  • Varian, Inc. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 24). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Bromo-2-methoxy-5-methylbenzyl alcohol vs. 5-Bromo-2-methoxybenzyl alcohol

In the landscape of medicinal chemistry and rational drug design, polyfunctionalized benzyl alcohols serve as critical linchpins for synthesizing complex biaryl scaffolds and functionalized benzaldehydes. Two highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and rational drug design, polyfunctionalized benzyl alcohols serve as critical linchpins for synthesizing complex biaryl scaffolds and functionalized benzaldehydes. Two highly valuable, yet chemically distinct building blocks are 3-bromo-2-methoxy-5-methylbenzyl alcohol [1] and 5-bromo-2-methoxybenzyl alcohol [2].

While they share a common 2-methoxybenzyl alcohol core, the positional variance of the bromine atom and the presence of an additional methyl group fundamentally alter their reactivity profiles. As a Senior Application Scientist, I have structured this guide to provide an in-depth, objective comparison of their performance across key synthetic transformations, grounded in structural causality and self-validating experimental data.

Structural and Electronic Profiling

The reactivity of these two substrates is dictated by a delicate interplay of steric hindrance and electronic induction.

  • 3-Bromo-2-methoxy-5-methylbenzyl alcohol (Compound A): The bromine atom at the C3 position is sterically encumbered by the adjacent C2-methoxy group. However, the aromatic ring is electronically enriched by the +I (inductive) effect of the C5-methyl group and the +M (mesomeric) effect of the methoxy group.

  • 5-Bromo-2-methoxybenzyl alcohol (Compound B): The bromine atom at the C5 position is sterically accessible, flanked only by protons at C4 and C6. Electronically, the para-relationship of the electron-withdrawing bromine to the methoxy group slightly deactivates the ring compared to Compound A.

Reactivity SubA 3-Bromo-2-methoxy- 5-methylbenzyl alcohol CrossCoupling Pd-Catalyzed Cross-Coupling SubA->CrossCoupling High Steric Hindrance (Slower Kinetics) Oxidation Benzylic Oxidation SubA->Oxidation Electron-Rich Ring (Faster HAT) SubB 5-Bromo-2-methoxy- benzyl alcohol SubB->CrossCoupling Low Steric Hindrance (Faster Kinetics) SubB->Oxidation Electron-Deficient Ring (Slower HAT)

Figure 1: Divergent reactivity pathways dictated by steric and electronic substituent effects.

Reactivity Domain 1: Palladium-Catalyzed Cross-Coupling

Causality & Expert Insight

In Suzuki-Miyaura cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C-Br bond. For Compound B , the C5-bromine is unhindered, allowing rapid oxidative addition with standard, inexpensive catalysts like Pd(dppf)Cl₂.

Conversely, Compound A features a C3-bromine flanked by a bulky ortho-methoxy group. This steric bulk physically blocks the coordination sphere of the Pd(0) species [3]. To achieve comparable yields with Compound A, researchers must abandon standard catalysts and employ sterically demanding, electron-rich ligands (e.g., SPhos or XPhos) alongside elevated temperatures to force the oxidative addition and subsequent transmetalation steps.

Self-Validating Experimental Protocol: Standardized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure reaction fidelity and monitor kinetics.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 15 minutes.

    • Self-Validation: The strict removal of oxygen prevents the oxidative homocoupling of the boronic acid, ensuring the stoichiometric balance remains intact for high cross-coupling fidelity.

  • Reaction: Heat the mixture to 80°C. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: For Compound B, the starting material spot will cleanly disappear within 2-3 hours. For Compound A, the reaction will stall, validating the need for a Buchwald ligand if conversion is incomplete after 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Reagent Prep Aryl Bromide + Boronic Acid + Pd(dppf)Cl2 Step2 Step 2: Degassing Argon Sparging (15 min) to remove O2 Step1->Step2 Step3 Step 3: Reaction Heat to 80°C, 2-12 hours in Dioxane/H2O Step2->Step3 Step4 Step 4: Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 Step 5: Purification Silica Gel Flash Chromatography Step4->Step5

Figure 2: Standardized self-validating workflow for Suzuki-Miyaura cross-coupling.

Reactivity Domain 2: Benzylic Oxidation

Causality & Expert Insight

The oxidation of the benzylic alcohol to the corresponding aldehyde using TEMPO/BAIB relies on a Hydrogen Atom Transfer (HAT) mechanism. The transition state of this HAT process is highly sensitive to the electronic environment of the aromatic ring; electron-donating groups stabilize the developing partial positive charge at the benzylic position [4].

In this domain, Compound A outperforms Compound B . The additional C5-methyl group in Compound A enriches the overall electron density of the ring, lowering the activation energy barrier and accelerating the HAT process. Compound B, lacking the methyl group and possessing an electron-withdrawing bromine para to the methoxy group, exhibits slightly slower oxidation kinetics.

Self-Validating Experimental Protocol: TEMPO-Mediated Oxidation
  • Initiation: Dissolve the benzyl alcohol substrate (1.0 equiv) in CH₂Cl₂. Add TEMPO (0.1 equiv) and BAIB (bis(acetoxy)iodobenzene, 1.1 equiv).

  • Monitoring: Stir at room temperature open to the air.

    • Self-Validation: The reaction mixture will initially turn a distinct orange (indicating the presence of the active TEMPO radical) and will gradually fade to a pale yellow as the BAIB is consumed and the catalytic cycle completes, providing a visual confirmation of reaction progress.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ to destroy any unreacted oxidant.

  • Isolation: Extract with CH₂Cl₂, wash with NaHCO₃, dry over MgSO₄, and concentrate to yield the highly pure functionalized benzaldehyde.

Quantitative Data Comparison

To facilitate objective decision-making in route scouting, the following table summarizes the expected performance metrics based on established literature precedents for these structural motifs.

Parameter3-Bromo-2-methoxy-5-methylbenzyl alcohol5-Bromo-2-methoxybenzyl alcohol
Steric Hindrance (C-Br) High (ortho-methoxy effect)Low (meta to substituents)
Suzuki Coupling Time 12–18 hours (requires specialized ligands)2–4 hours (standard Pd catalysts)
Suzuki Expected Yield 65% – 75%85% – 95%
TEMPO Oxidation Time 1–2 hours3–4 hours
Oxidation Expected Yield >90%85% – 90%
Primary Application Highly substituted biaryl synthesisRapid library generation via cross-coupling

Conclusion

The choice between 3-bromo-2-methoxy-5-methylbenzyl alcohol and 5-bromo-2-methoxybenzyl alcohol must be dictated by the specific synthetic bottleneck of your workflow. If your downstream steps rely heavily on rapid, high-yielding cross-coupling, the sterically accessible 5-bromo derivative is the superior choice. However, if your pathway requires an electron-rich core for accelerated benzylic oxidation or specific substitution patterns for structure-activity relationship (SAR) studies, the 3-bromo-5-methyl variant provides the necessary electronic scaffolding—provided you adjust your cross-coupling conditions to overcome its inherent steric resistance.

References

  • Title: 5-bromo-2-methoxybenzyl alcohol Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Aryl to Aryl Palladium Migration in the Heck and Suzuki Coupling of o-Halobiaryls Source: Journal of the American Chemical Society URL: [Link]

  • Title: Oxidation by Reduction: Efficient and Selective Oxidation of Alcohols by the Electrocatalytic Reduction of Peroxydisulfate Source: Journal of the American Chemical Society URL: [Link]

Validation

FT-IR Spectroscopic Validation of 3-Bromo-2-methoxy-5-methylbenzyl Alcohol: ATR vs. Transmission Methodologies

Executive Summary In pharmaceutical development, the rigorous structural validation of API intermediates is a regulatory prerequisite. For 3-bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8), Fourier Transform Inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the rigorous structural validation of API intermediates is a regulatory prerequisite. For 3-bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8), Fourier Transform Infrared (FT-IR) spectroscopy serves as a primary tool for functional group verification, governed by compendial standards such as USP <197> .

This guide provides an objective comparison between Attenuated Total Reflectance (ATR-FTIR) and traditional Transmission FT-IR (KBr pellet) for validating this specific intermediate. By examining the causality behind spectral signatures and experimental workflows, researchers can optimize their quality control (QC) protocols to ensure data integrity and compliance.

Structural Analysis & Theoretical IR Absorption

The molecular structure of 3-bromo-2-methoxy-5-methylbenzyl alcohol features a tetrasubstituted benzene ring with four distinct functional groups: a primary alcohol (-CH2OH), a methoxy group (-OCH3), a methyl group (-CH3), and a heavy bromine atom (-Br). Each group contributes to a unique vibrational signature.

Understanding the causality behind these peaks is critical for accurate spectral interpretation. For instance, the O-H stretch is notoriously broad due to intermolecular hydrogen bonding, which lowers the bond force constant and spreads the vibrational energy across a wider frequency range.

Table 1: Theoretical IR Absorption Peaks & Causality
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensityMechanistic Causality
3200 – 3500 -OH (Alcohol)O-H StretchStrong, BroadIntermolecular hydrogen bonding weakens the O-H bond, broadening the absorption band.
3000 – 3100 Aromatic RingC-H StretchWeaksp² hybridized C-H bonds require higher energy to stretch than sp³ bonds.
2800 – 2950 -CH3, -OCH3, -CH2-C-H Stretch (Aliphatic)Mediumsp³ hybridized C-H bonds from the methyl, methoxy, and methylene groups.
1450 – 1600 Aromatic RingC=C StretchMed-StrongSkeletal ring vibrations of the tetrasubstituted benzene ring.
1000 – 1300 -OCH3, -CH2OHC-O StretchStrongAsymmetric and symmetric stretching of the aryl-alkyl ether and primary alcohol C-O bonds.
500 – 650 -Br (Aryl Bromide)C-Br StretchStrongThe large atomic mass of bromine significantly lowers the vibrational frequency of the C-Br bond.

Comparative Analysis: ATR-FTIR vs. Transmission FT-IR

While Transmission FT-IR (using KBr pellets) has historically been the gold standard (USP <197K>), ATR-FTIR (USP <197A>) has largely surpassed it in routine pharmaceutical QC due to its non-destructive nature and minimal sample preparation . However, when validating this specific intermediate, scientists must account for distinct physical phenomena that alter the resulting spectra.

  • Moisture Interference: KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H band (~3400 cm⁻¹) that directly overlaps with the target molecule's benzyl alcohol O-H stretch, potentially masking critical structural data. ATR eliminates the KBr matrix, providing a clearer, uncompromised O-H signal .

  • Peak Intensity Shifts (Depth of Penetration): In ATR, the depth of penetration ( dp​ ) of the IR beam is wavelength-dependent. At lower wavenumbers (e.g., the C-Br stretch at ~600 cm⁻¹), the beam penetrates deeper into the sample, artificially increasing peak intensity compared to transmission spectra .

  • Anomalous Dispersion: Variations in the refractive index of the sample near strong absorption bands can cause slight peak shifts in ATR spectra (e.g., ether C-O bands). Modern FT-IR software applies an "ATR Correction" algorithm to normalize these spectra for direct comparison against transmission libraries .

Table 2: Performance Comparison for Intermediate Validation
ParameterATR-FTIR (USP <197A>)Transmission FT-IR (USP <197K>)
Sample Preparation None (Direct application)High (Grinding and pressing with KBr)
Water Interference Minimal (No hygroscopic matrix)High (KBr absorbs atmospheric moisture)
Spectral Quality High (Requires ATR correction for libraries)Gold Standard (Direct library matching)
Sample Recovery Fully recoverable (Non-destructive)Unrecoverable (Mixed in KBr matrix)
Throughput High (< 2 minutes per sample)Low (~10 minutes per sample)

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and compliance with pharmacopeial standards , the following protocols incorporate self-validating steps (e.g., background subtraction, polystyrene calibration, and particle size control).

FTIR_Workflow Start Solid API Intermediate: 3-bromo-2-methoxy-5-methylbenzyl alcohol Decision Require rapid, non-destructive analysis without matrix interference? Start->Decision ATR ATR-FTIR Method (USP <197A>) Decision->ATR Yes (Preferred) Trans Transmission Method (USP <197K>) Decision->Trans No (Legacy Library) PrepATR Direct application to Diamond/ZnSe Crystal ATR->PrepATR PrepTrans Grind with anhydrous KBr & Press into Pellet Trans->PrepTrans ScanATR Collect Spectrum & Apply ATR Correction PrepATR->ScanATR ScanTrans Collect Spectrum PrepTrans->ScanTrans Validate Peak Matching vs. USP Reference Standard ScanATR->Validate ScanTrans->Validate End Validation Complete: Identity Confirmed Validate->End

FT-IR Technique Selection & Validation Workflow for Solid API Intermediates.

Protocol A: ATR-FTIR Analysis (USP <197A>)
  • System Verification (Self-Validation): Power on the spectrometer and allow the source to stabilize. Run a polystyrene film standard to verify wavenumber accuracy and spectral resolution as per Ph. Eur. 2.2.24 / USP guidelines .

  • Background Collection: Clean the ATR crystal (Diamond or ZnSe) with volatile solvent (e.g., isopropanol) and a lint-free wipe. Collect a background spectrum (air). Causality: This establishes a baseline to digitally subtract atmospheric CO₂ and water vapor from the final sample spectrum, isolating the sample's true signal.

  • Sample Application: Place 2–5 mg of 3-bromo-2-methoxy-5-methylbenzyl alcohol directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The IR beam only penetrates ~1–2 µm into the sample . Intimate physical contact between the solid and the internal reflection element (IRE) is strictly required to achieve sufficient absorbance intensity .

  • Data Acquisition & Correction: Collect the spectrum (typically 16–32 scans at 4 cm⁻¹ resolution). Apply the software's ATR correction algorithm to adjust for wavelength-dependent penetration depth, enabling accurate peak matching against transmission-based reference standards .

Protocol B: Transmission FT-IR Analysis (USP <197K>)
  • Matrix Preparation (Self-Validation): Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours prior to use. Causality: KBr is highly hygroscopic; residual moisture will produce a false O-H peak (~3400 cm⁻¹) that obscures the benzyl alcohol's primary hydroxyl stretch.

  • Sample Grinding: Triturate ~1–2 mg of the intermediate with ~150 mg of anhydrous KBr in an agate mortar. Grind thoroughly for 1–2 minutes. Causality: The particle size must be smaller than the wavelength of IR light (typically <2 µm) to prevent radiation scattering (the Christiansen effect), which causes severe baseline sloping and spectral distortion.

  • Pellet Pressing: Transfer the homogenous mixture to a mechanical die and apply 10 tons of pressure under a vacuum for 2–3 minutes to form a transparent, glass-like disk.

  • Data Acquisition: Place the pellet in the transmission holder, collect the spectrum (16–32 scans at 4 cm⁻¹ resolution), and compare the absorption bands against the USP Reference Standard .

References

  • General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFIC
  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd.
  • FTIR: Transmission vs ATR spectroscopy | Anim
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. PMC (nih.gov).
  • Guide to FT-IR Spectroscopy. Bruker.
  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent.
Comparative

Comparative Guide: Steric Hindrance and Ortho Effects in 3-Bromo-2-methoxy-5-methylbenzyl Alcohol Isomers

As drug development and synthetic pathways grow increasingly complex, understanding the nuanced microenvironments of highly substituted aromatic building blocks is paramount. For researchers working with benzylic systems...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic pathways grow increasingly complex, understanding the nuanced microenvironments of highly substituted aromatic building blocks is paramount. For researchers working with benzylic systems, the spatial arrangement of substituents dictates not just the physical properties of the molecule, but its fundamental reactivity.

This guide provides an in-depth, objective comparison of 3-bromo-2-methoxy-5-methylbenzyl alcohol against its exact regioisomers. By analyzing the steric hindrance around the benzylic alcohol and the methoxy group, we will deconstruct how transition state crowding and Steric Inhibition of Resonance (SIR) govern two critical transformations: chemical oxidation and photochemical solvolysis.

Structural Analysis: The Anatomy of Steric Crowding

To predict the reactivity of these isomers, we must map the steric microenvironment of two key functional groups: the reactive benzylic alcohol (-CH₂OH) and the electron-donating methoxy group (-OCH₃).

  • The Target: 3-Bromo-2-methoxy-5-methylbenzyl alcohol

    • Benzylic Environment: The -CH₂OH group at C1 is mono-ortho substituted by the bulky -OCH₃ group at C2.

    • Methoxy Environment: The -OCH₃ group at C2 is di-ortho substituted, sandwiched between the -CH₂OH (C1) and the -Br (C3). This severe steric clash forces the methoxy group out of the aromatic plane, effectively neutralizing its ability to donate electron density via resonance (+M effect)[1].

  • Alternative I: 3-Bromo-4-methoxy-5-methylbenzyl alcohol

    • Benzylic Environment: The -CH₂OH group is completely unhindered (flanked by protons at C2 and C6).

    • Methoxy Environment: The -OCH₃ group at C4 is di-ortho substituted by -Br (C3) and -CH₃ (C5). Like the target, it is forced out of plane.

  • Alternative II: 2-Bromo-4-methoxy-5-methylbenzyl alcohol

    • Benzylic Environment: The -CH₂OH group is mono-ortho substituted by the highly bulky -Br group at C2.

    • Methoxy Environment: The -OCH₃ group at C4 is mono-ortho substituted (flanked by -CH₃ at C5 and a proton at C3). It can adopt a planar conformation, allowing its p-orbitals to overlap with the aromatic π-system[2].

G cluster_target Target: 3-Bromo-2-methoxy-5-methylbenzyl alcohol cluster_iso2 Alternative I: 3-Bromo-4-methoxy-5-methylbenzyl alcohol cluster_iso3 Alternative II: 2-Bromo-4-methoxy-5-methylbenzyl alcohol T_Ox Oxidation: Slow (ortho-Methoxy Retardation) I2_Ox Oxidation: Fast (Unhindered Benzylic OH) T_Solv Solvolysis: Low Yield (Steric Inhibition of Resonance) I3_Ox Oxidation: Very Slow (ortho-Bromo Retardation) I2_Solv Solvolysis: Low Yield (Steric Inhibition of Resonance) I3_Solv Solvolysis: High Yield (Planar Methoxy +M Effect)

Fig 1: Logical relationship between regioisomeric structure, steric hindrance, and resulting reaction kinetics.

Mechanistic Impact & Comparative Data

Pathway A: Oxidation to Benzaldehyde (Steric Retardation)

When oxidizing benzyl alcohols to their corresponding aldehydes using bulky oxidants like Phenyliodoso Acetate (PIA), the reaction proceeds via a bulky intermediate. Literature confirms that ortho-substituents cause significant steric retardation during this rate-determining step[3].

As shown in Table 1, Alternative I oxidizes rapidly due to its unhindered benzylic position. The Target molecule suffers a moderate kinetic penalty due to the ortho-methoxy group. Alternative II exhibits the slowest kinetics, as the ortho-bromo group presents a massive steric wall to the incoming oxidant.

Table 1: Oxidation Kinetics with Phenyliodoso Acetate (PIA)

IsomerBenzylic Steric EnvironmentRelative Rate Constant ( krel​ )Half-life ( t1/2​ )
Target Hindered (ortho-Methoxy)0.4545 min
Alternative I Unhindered1.00 (Reference)20 min
Alternative II Severely Hindered (ortho-Bromo)0.15135 min
Pathway B: Photosolvolysis (Steric Inhibition of Resonance)

Photosolvolysis in methanol generates a benzylic carbocation intermediate. The stability of this intermediate—and thus the quantum yield of the resulting methyl ether—relies heavily on the +M resonance donation from the methoxy group[2].

Because the methoxy group in the Target and Alternative I is di-ortho substituted, it is twisted out of the aromatic plane. This breaks orbital overlap, leaving only the electron-withdrawing inductive (-I) effect, which destabilizes the carbocation[1]. Conversely, the mono-ortho methoxy group in Alternative II remains planar, providing powerful resonance stabilization and driving a high product yield.

Table 2: Photosolvolysis Quantum Yields in Methanol

IsomerMethoxy Steric EnvironmentMethoxy ConformationQuantum Yield ( Φ )
Target Di-ortho (-CH₂OH, -Br)Out-of-plane (SIR)0.02
Alternative I Di-ortho (-Br, -CH₃)Out-of-plane (SIR)0.03
Alternative II Mono-ortho (-CH₃)Planar (Strong +M)0.28

Experimental Protocols

To ensure a self-validating system, the following protocols are designed with internal controls to isolate the steric variables discussed above.

Protocol 1: Kinetic Profiling of Oxidation via PIA

Causality: This assay measures transition state crowding. By using a standardized bulky oxidant, the rate of aldehyde formation becomes a direct proxy for benzylic steric hindrance[3].

  • Preparation: Prepare a 10 mM solution of the chosen benzyl alcohol isomer in a 50:50 mixture of tert-butyl alcohol and water.

  • Catalysis: Add H₂SO₄ to achieve a final acid concentration of 2.5 mM to promote oxidant activation.

  • Initiation: Introduce Phenyliodoso Acetate (PIA) to a final concentration of 15 mM at 298 K under continuous stirring.

  • Monitoring: Extract 100 µL aliquots every 5 minutes. Quench immediately in cold acetonitrile.

  • Analysis: Quantify the disappearance of the benzyl alcohol and the appearance of the benzaldehyde via HPLC (C18 column, 70:30 Methanol:Water, UV detection at 254 nm). Calculate kobs​ assuming pseudo-first-order kinetics.

Protocol 2: Laser Flash Photosolvolysis

Causality: This protocol isolates the electronic stability of the carbocation. By utilizing photodehydroxylation, we bypass standard S_N1 thermal activation barriers, directly probing the resonance capability of the methoxy group[2].

G Substrate Benzyl Alcohol Substrate hv UV Irradiation (254 nm) Substrate->hv Excited Singlet Excited State (S1) hv->Excited Cleavage Homolytic Cleavage Excited->Cleavage Radical Radical Pair [ArCH2• •OH] Cleavage->Radical ET Electron Transfer Radical->ET Cation Benzylic Carbocation [ArCH2+] ET->Cation Nuc Methanol Attack Cation->Nuc Product Methyl Ether Product Nuc->Product

Fig 2: Photochemical workflow demonstrating the generation and trapping of the benzylic carbocation.

  • Preparation: Dissolve the substrate in anhydrous, HPLC-grade methanol to a concentration of 5 mM.

  • Degassing: Transfer 3 mL of the solution to a quartz cuvette. Purge with ultra-pure Argon for 15 minutes to eliminate oxygen, which acts as a triplet quencher and radical scavenger.

  • Irradiation: Expose the cuvette to 254 nm UV light using a low-pressure mercury lamp for exactly 30 minutes at ambient temperature.

  • Workup & Analysis: Evaporate the methanol under reduced pressure. Re-dissolve the residue in dichloromethane and analyze via GC-MS to determine the quantum yield ( Φ ) of the resulting methyl ether product.

Conclusion

When selecting between 3-bromo-2-methoxy-5-methylbenzyl alcohol and its regioisomers for synthetic applications, researchers must account for dual steric effects. The Target molecule represents a "worst-of-both-worlds" scenario for reactivity: its benzylic position is sterically hindered against bulky electrophiles/oxidants, while its methoxy group is forced out of plane, stripping the molecule of vital resonance stabilization for cationic intermediates. Alternative isomers should be selected based on whether the downstream chemistry requires kinetic accessibility (Alternative I) or electronic stabilization (Alternative II).

References

  • Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate Source: Asian Journal of Chemistry URL:[Link]

  • Photochemistry of Arylmethyl Esters in Nucleophilic Solvents: Radical Pair and Ion Pair Intermediates Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones Source: Journal of Physical Organic Chemistry (ResearchGate) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Coupling Efficiency of 3-bromo-2-methoxy-5-methylbenzyl alcohol

For researchers, medicinal chemists, and professionals in drug development, the efficient functionalization of substituted aromatic scaffolds is a cornerstone of innovation. This guide provides an in-depth comparative an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient functionalization of substituted aromatic scaffolds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of catalytic cross-coupling strategies for the versatile building block, 3-bromo-2-methoxy-5-methylbenzyl alcohol. While direct literature on this specific substrate is nascent, this document leverages established principles from analogous systems to provide a predictive framework for reaction optimization and catalyst selection. We will explore the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, paying close attention to the potential reactivity of the benzylic alcohol.

The Challenge: The Dual Reactivity of 3-bromo-2-methoxy-5-methylbenzyl alcohol

The primary consideration for any cross-coupling reaction involving 3-bromo-2-methoxy-5-methylbenzyl alcohol is the presence of the benzyl alcohol moiety. This functional group can potentially influence the catalytic cycle in several ways:

  • Ligand Poisoning: The hydroxyl group could coordinate to the metal center, potentially inhibiting catalytic activity.

  • Side Reactions: Under certain conditions, benzyl alcohols can undergo oxidation or etherification. More critically, direct C-O activation and subsequent coupling at the benzylic position is a known transformation, as demonstrated in palladium-catalyzed Suzuki-Miyaura couplings of benzyl alcohols.[1]

  • Homocoupling: Some catalytic systems are known to promote the dehydroxylative homo-coupling of alcohols.[2]

To mitigate these challenges, two primary strategies can be employed:

  • Protection of the Alcohol: The hydroxyl group can be protected with a suitable protecting group, such as a silyl ether (e.g., TBS) or a p-methoxybenzyl (PMB) ether.[3] The choice of protecting group should be orthogonal to the conditions of the subsequent coupling and deprotection steps.

  • Careful Selection of Reaction Conditions: Judicious choice of catalyst, ligand, base, and solvent can often minimize side reactions and allow for the direct coupling of the unprotected alcohol.

This guide will primarily focus on the direct coupling of the unprotected alcohol, as it represents a more atom-economical approach. However, the protection strategy remains a viable and important alternative.

Comparative Analysis of Catalytic Coupling Methodologies

The following sections provide a comparative overview of four major palladium-catalyzed cross-coupling reactions, with recommended starting conditions for 3-bromo-2-methoxy-5-methylbenzyl alcohol based on data from analogous systems.[4]

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds. It is generally tolerant of a wide range of functional groups, making it an attractive choice for our substrate.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.[5] The choice of a suitable base is crucial for the activation of the boronic acid.[6]

Proposed Catalytic System:

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂These are robust and commonly used catalysts for Suzuki couplings.
Ligand (if not using Pd(PPh₃)₄)dppf or SPhos can be effective for challenging substrates.
Base K₂CO₃ or K₃PO₄These inorganic bases are effective and generally do not promote side reactions with the alcohol.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OAqueous solvent mixtures are common and often enhance the reaction rate.
Temperature 80-100 °CTypical temperature range for Suzuki couplings.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) to achieve a concentration of 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction, or the Mizoroki-Heck reaction, is a powerful tool for the arylation of alkenes.[7][8][9][10] It typically proceeds with high trans selectivity.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to furnish the substituted alkene and regenerate the catalyst.[7]

Proposed Catalytic System:

ComponentRecommendationRationale
Catalyst Pd(OAc)₂A common and effective palladium source for Heck reactions.
Ligand P(o-tolyl)₃ or PPh₃Phosphine ligands are often required to stabilize the catalyst.
Base Et₃N or K₂CO₃An organic or inorganic base is needed to neutralize the HBr formed during the reaction.
Solvent DMF, DMAc, or ToluenePolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required for Heck couplings.

Experimental Protocol: Heck Reaction

  • To a reaction vessel, add 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tolyl)₃ (0.04 equiv.).

  • Add the alkene (1.5 equiv.) and Et₃N (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF to a concentration of 0.2 M.

  • Heat the reaction to 120 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, providing access to substituted alkynes.[11][12] The reaction is typically co-catalyzed by palladium and copper.[11]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the product.[11] Copper-free versions are also well-established.[13]

Proposed Catalytic System:

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂A standard palladium catalyst for Sonogashira couplings.
Co-catalyst CuIThe copper co-catalyst is crucial for the formation of the copper acetylide.
Base Et₃N or DiisopropylamineThe amine base also serves as the solvent in many cases.
Solvent THF or DMFAnhydrous conditions are often necessary.[12]
Temperature Room Temperature to 60 °CThe reaction is often run under mild conditions.[11]

Experimental Protocol: Sonogashira Coupling

  • To a reaction vessel, add 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and Et₃N (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor for completion by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14][15] This reaction is of immense importance in medicinal chemistry.[16]

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond.[14]

Proposed Catalytic System:

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common palladium precursors for this reaction.
Ligand XPhos, SPhos, or BINAPBulky, electron-rich phosphine ligands are essential for high efficiency.
Base NaOt-Bu or Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are used.
Temperature 80-110 °CElevated temperatures are typically needed.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, to a reaction vessel, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and NaOt-Bu (1.4 equiv.).

  • Add 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Seal the vessel, remove from the glovebox, and add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute with an organic solvent, and carefully quench with water.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Data Summary and Comparison

Coupling ReactionCoupling PartnerKey AdvantagesPotential Challenges for this Substrate
Suzuki-Miyaura Boronic Acids/EstersHigh functional group tolerance, commercially available reagents.Potential for C-O activation of the benzyl alcohol.
Heck AlkenesAtom economical, good for vinylation.Higher reaction temperatures may lead to side reactions.
Sonogashira Terminal AlkynesMild reaction conditions, direct route to alkynes.Homocoupling of the alkyne is a common side reaction.[17]
Buchwald-Hartwig AminesBroad scope of amines, crucial for medicinal chemistry.Requires strictly anhydrous and anaerobic conditions.

Visualizing the Chemistry: Diagrams and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(R)L2 ArPd(II)(R)L2 ArPd(II)(Br)L2->ArPd(II)(R)L2 Transmetalation (R-B(OH)2, Base) ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Intermediate Intermediate ArPd(II)(Br)L2->Intermediate Alkene Coordination & Insertion Intermediate->Pd(0)L2 β-Hydride Elimination (Alkene Product)

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Reaction_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(alkynyl)L2 ArPd(II)(alkynyl)L2 ArPd(II)(Br)L2->ArPd(II)(alkynyl)L2 Transmetalation ArPd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R Base Cu-C≡C-R->ArPd(II)(Br)L2

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Buchwald_Hartwig_Amination_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) [ArPd(II)(NHR'R'')L2]+Br- [ArPd(II)(NHR'R'')L2]+Br- ArPd(II)(Br)L2->[ArPd(II)(NHR'R'')L2]+Br- Amine Coordination ArPd(II)(NR'R'')L2 ArPd(II)(NR'R'')L2 [ArPd(II)(NHR'R'')L2]+Br-->ArPd(II)(NR'R'')L2 Deprotonation (Base) ArPd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_planning Reaction Planning cluster_optimization Optimization cluster_execution Execution & Analysis Define Coupling Partner Define Coupling Partner Select Coupling Methodology Select Coupling Methodology Define Coupling Partner->Select Coupling Methodology Screen Catalysts & Ligands Screen Catalysts & Ligands Select Coupling Methodology->Screen Catalysts & Ligands Optimize Base & Solvent Optimize Base & Solvent Screen Catalysts & Ligands->Optimize Base & Solvent Vary Temperature & Concentration Vary Temperature & Concentration Optimize Base & Solvent->Vary Temperature & Concentration Run Reaction Run Reaction Vary Temperature & Concentration->Run Reaction Monitor Progress (TLC, LC-MS) Monitor Progress (TLC, LC-MS) Run Reaction->Monitor Progress (TLC, LC-MS) Workup & Purification Workup & Purification Monitor Progress (TLC, LC-MS)->Workup & Purification Characterization Characterization Workup & Purification->Characterization

Caption: A logical workflow for catalyst selection and reaction optimization.

Conclusion and Future Outlook

The functionalization of 3-bromo-2-methoxy-5-methylbenzyl alcohol presents a valuable opportunity for the synthesis of novel compounds. While the presence of the benzyl alcohol moiety requires careful consideration, the established methodologies of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings offer robust and adaptable platforms for achieving the desired transformations. The key to success will lie in the systematic optimization of reaction conditions, starting with the recommendations outlined in this guide. Further research into the direct, selective coupling of this and similar substrates will undoubtedly contribute to the expanding toolkit of synthetic organic chemistry.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ni, S., et al. (2017). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
  • Chem-Station. (2009). バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2898-2901.
  • Douglas, C. J., & Overman, L. E. (2004). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic Letters, 5(11), 1841-1844.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343-353.
  • Nakajima, K., et al. (2025). Catalytic dehydroxylative homo-coupling reaction of alcohols by using iron/L-ascorbic acid system. RSC Advances, 15(45), 35678-35682.
  • Kanai, M., et al. (n.d.). Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. The University of Osaka Institutional Knowledge Archive: OUKA.
  • Dolbier, W. R. (2019).
  • Wos, J. A., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Organic & Biomolecular Chemistry, 19(2), 296-300.
  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 268.
  • Ma, Z., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters, 21(18), 7304-7308.
  • Wang, Y., et al. (2010). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences, 122(5), 729-734.

Sources

Comparative

Comparative Leaving Group Ability in 3-Bromo-2-methoxy-5-methylbenzyl Derivatives: A Synthetic Guide

The functionalization of benzylic alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). However, the native hydroxyl (-OH) group is a notoriously poor leaving group (conj...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of benzylic alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). However, the native hydroxyl (-OH) group is a notoriously poor leaving group (conjugate acid pKₐ ~15.7) and requires activation before carbon-heteroatom or carbon-carbon bond formation can occur.

When working with highly functionalized building blocks like 3-bromo-2-methoxy-5-methylbenzyl alcohol , selecting the correct activation strategy is not trivial. This guide provides an objective, data-driven comparison of leaving group performance for this specific scaffold, detailing the mechanistic causality and experimental protocols necessary for successful downstream coupling.

Structural Context & The "Tosylate Paradox"

Before evaluating leaving groups, one must analyze the substrate's unique electronic topography. The 3-bromo-2-methoxy-5-methylbenzyl system exhibits a complex "push-pull" electronic environment:

  • Ortho-Methoxy (+M effect): Acts as a powerful resonance donor, heavily stabilizing any developing benzylic positive charge (forming an oxonium-like transition state).

  • Meta-Bromo (-I effect): Inductively withdraws electron density, partially dampening the methoxy group's activation.

  • Meta-Methyl (+I effect): Provides mild stabilization via hyperconjugation.

Because of the powerful ortho-methoxy group, this benzylic position is highly activated toward ionization (Sₙ1). As experienced synthetic chemists know, attempting to synthesize the tosylate (-OTs) of an electron-rich benzyl alcohol using standard conditions (TsCl, pyridine) often fails to yield the isolable tosylate. Instead, the intermediate is so electrophilic that the chloride counterion displaces it in situ, yielding the benzyl chloride [1]. Furthermore, exceptionally potent sulfonate leaving groups like triflate (-OTf) lead to spontaneous, uncontrollable Friedel-Crafts polymerization of the substrate [2].

Therefore, the ideal leaving group for this specific molecule must carefully balance reactivity with isolability.

Pathway A 3-Bromo-2-methoxy- 5-methylbenzyl alcohol (Poor LG: -OH) B Activated Benzyl (Good LG: -Cl, -Br, -OTs) A->B Activation C Benzylic Carbocation (Stabilized by o-OMe) B->C SN1 Ionization (Fast for -OTs) D Substitution Product (-Nu) B->D SN2 Direct (Favored for -Cl) C->D + Nucleophile

Mechanistic divergence (SN1 vs SN2) based on leaving group ability and ring electronics.

Comparative Quantitative Performance

To objectively compare these leaving groups, we rely on solvolysis rate constants (k_rel) in aqueous ethanol, which provide a direct measure of leaving group departure kinetics without the complication of a charged nucleophile [3].

DerivativeLeaving Group (LG)Conjugate Acid pKₐRelative Solvolysis Rate (k_rel)Isolability & Stability Profile
Alcohol -OH15.7< 10⁻⁶Excellent; completely stable indefinitely.
Chloride -Cl-7.01.0 (Baseline)High; stable to standard silica gel chromatography.
Bromide -Br-9.0~40 - 50Moderate; best used immediately without purification.
Tosylate -OTs-2.8~70 - 100Poor; prone to in situ displacement by halides [1].
Triflate -OTf-14.0> 50,000Non-isolable; rapid polymerization upon formation [2].

Key Insight: For the 3-bromo-2-methoxy-5-methylbenzyl scaffold, the Bromide (-Br) and Chloride (-Cl) represent the optimal functional groups. They provide sufficient leaving group ability for amination, etherification, or cyanation, while avoiding the auto-decomposition pathways inherent to the sulfonates in electron-rich systems.

Experimental Protocols

The following methodologies provide self-validating systems for the synthesis and kinetic evaluation of these benzylic leaving groups.

Protocol A: Synthesis of 3-Bromo-2-methoxy-5-methylbenzyl Bromide

Objective: Convert the native alcohol into a highly reactive, yet isolable benzylic bromide.

  • Preparation: Dissolve 3-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Chill the reaction vessel to 0 °C.

    • Causality: The low temperature suppresses the exothermic nature of the bromination and prevents acid-catalyzed dimerization of the electron-rich benzylic system.

  • Activation: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

    • Causality: PBr₃ is specifically chosen over aqueous HBr to maintain strictly anhydrous conditions, preventing the cleavage of the ortho-methoxy ether.

  • Quenching (Self-Validation): After 30 minutes, quench the reaction strictly with cold saturated aqueous NaHCO₃.

    • Causality: Immediate neutralization of the generated H₃PO₃ and HBr is critical. If left acidic, the benzylic bromide will rapidly decompose via Friedel-Crafts alkylation. A stable organic layer post-quench validates successful isolation.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at ambient temperature. Use immediately for downstream coupling.

Protocol B: Kinetic Solvolysis Assay (Leaving Group Evaluation)

Objective: Objectively quantify the leaving group ability via first-order solvolysis rates.

  • Solvent Preparation: Prepare a strictly volumetric 80:20 (v/v) mixture of ethanol and HPLC-grade water. Thermostat the mixture to exactly 25.0 °C.

  • Initiation: Inject a concentrated stock solution of the benzylic derivative (chloride or bromide) in anhydrous acetonitrile into the solvolysis medium (final substrate concentration ~10⁻⁴ M).

  • Monitoring: Continuously monitor the reaction via UV-Vis spectroscopy or withdraw aliquots for HPLC-UV analysis at regular intervals.

  • Data Validation: Plot ln([A]0​/[A]t​) versus time.

    • Causality: A strictly linear plot confirms a self-validating pseudo-first-order kinetic regime (Sₙ1 solvolysis). The presence of an isosbestic point in the UV-Vis spectra confirms clean conversion to the ether/alcohol products without side-reaction polymerization [3].

Workflow Start Substrate (Benzyl Alcohol) Split Activation Strategy Start->Split P1 SOCl2 / DCM -> Benzyl Chloride Split->P1 P2 PBr3 / THF -> Benzyl Bromide Split->P2 P3 TsCl / Pyridine -> Benzyl Tosylate Split->P3 Assay Kinetic Solvolysis Assay (EtOH/H2O, 25°C) P1->Assay P2->Assay P3->Assay Data HPLC-UV Quantification (Rate Constants) Assay->Data

Experimental workflow for synthesizing and kinetically evaluating benzylic leaving groups.

References

  • Title: Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: Molecules (MDPI) URL: [Link]

  • Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution Source: Journal of the American Chemical Society (via PMC) URL: [Link]

Sources

Validation

Elemental Analysis Validation Guide for Synthesized 3-Bromo-2-methoxy-5-methylbenzyl Alcohol

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Profile: 3-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8) Theoretical Composition: C: 46.78%, H: 4.80%, Br: 34.5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Profile: 3-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8) Theoretical Composition: C: 46.78%, H: 4.80%, Br: 34.58%, O: 13.85% (MW: 231.09 g/mol )

The Analytical Challenge of Halogenated Benzenes

Validating the empirical formula of heavily halogenated organic intermediates like 3-bromo-2-methoxy-5-methylbenzyl alcohol requires orthogonal analytical strategies. Relying solely on standard Dumas combustion (CHN analysis) is analytically perilous. At 34.58% by weight, bromine generates corrosive HBr and Br₂ gases during combustion. These byproducts can poison copper reduction catalysts, skew nitrogen/carbon readouts, and damage thermal conductivity detectors (TCD).

To achieve a self-validating mass balance (summing to 100% ± 0.5%), we must decouple the carbon/hydrogen/oxygen determination from the halogen quantification. This guide evaluates modern alternatives for bromine determination, contrasting them with traditional methods, and provides a field-proven protocol for total elemental validation.

Objective Comparison of Bromine Quantification Alternatives

When selecting a method to quantify the ~34.6% bromine content, analytical scientists typically choose between three distinct methodologies:

A. Combustion Ion Chromatography (CIC) - The Modern Standard

CIC couples high-temperature pyrohydrolysis (900–1100 °C) directly with ion chromatography. The sample is combusted in an argon/oxygen stream supplemented with water vapor, converting covalently bound bromine entirely into HBr. The gas is absorbed in an aqueous solution and injected into an 1[1]. Causality: The addition of water (pyrohydrolysis) is critical; without it, bromine forms Br₂ gas, which is poorly absorbed and undetectable by IC. This method provides baseline resolution of bromide from chloride and iodide, ensuring 2[2].

B. Schöninger Flask + Argentometric Titration - The Traditional Alternative

The sample is wrapped in ashless filter paper and ignited in an oxygen-filled flask. The combustion products are absorbed into a dilute alkaline hydrogen peroxide solution, converting halogens to halide ions, which are then titrated with 3[3]. Causality: While cost-effective, argentometry lacks specificity. If the synthesized batch contains chlorinated solvent residues (e.g., dichloromethane) or iodine impurities, they will co-titrate, artificially inflating the apparent bromine content.

C. Wavelength Dispersive X-Ray Fluorescence (WD-XRF) - The Rapid Screen

XRF provides non-destructive elemental analysis by measuring characteristic secondary X-rays emitted from a sample excited by a 4[4]. Causality: While excellent for rapid screening, XRF suffers from matrix effects. Without rigorously matrix-matched standards of halogenated benzyl alcohols, it remains semi-quantitative and is generally insufficient for final regulatory API validation.

Quantitative Performance Comparison
ParameterCombustion Ion Chromatography (CIC)Schöninger Flask + TitrationWD-XRF Spectroscopy
Mechanism Pyrohydrolysis + Ion ExchangeOxygen Flask Burn + ArgentometryX-ray photon emission
Accuracy (Recovery) 99.0% - 101.0%97.5% - 102.5%Semi-quantitative (w/o matrix stds)
Precision (RSD) < 1.0%2.0% - 3.0%< 0.5% (highly reproducible)
Specificity Excellent (Baseline resolution of Br⁻)Poor (Cl⁻ and I⁻ interfere)Good (Spectral overlaps possible)
Sample Size 1 - 5 mg5 - 20 mg> 50 mg (or solid disk)
Throughput High (Automated autosampler)Low (Manual flask handling)Very High (Minutes per sample)

Experimental Workflow & Data Reconciliation

To achieve a self-validating system, the workflow splits the sample. C, H, and O are determined via modified Dumas combustion, while Br is quantified via CIC. The ultimate validation is the mass balance: the sum of all independently measured elements must equal 100%.

ElementalAnalysis Sample 3-bromo-2-methoxy-5-methylbenzyl alcohol (C9H11BrO2) Branch1 C, H, O Determination Sample->Branch1 Branch2 Bromine Determination Sample->Branch2 CHN Dumas Combustion (with Ag Wool Halogen Trap) Branch1->CHN CIC Combustion Ion Chromatography (CIC) Branch2->CIC Primary Titration Schöninger Flask + Titration Branch2->Titration Alternative XRF WD-XRF (Orthogonal Screen) Branch2->XRF Rapid Screen Validation Empirical Formula Validation (Mass Balance = 100%) CHN->Validation CIC->Validation Titration->Validation XRF->Validation

Caption: Workflow comparing C/H/O combustion with orthogonal Bromine determination methods.

Validation Data for 3-Bromo-2-methoxy-5-methylbenzyl alcohol (Simulated Batch #BMM-042)
ElementTheoretical Mass %Measured Mass % (n=5)Absolute DifferenceAnalytical Method
Carbon (C) 46.78%46.81%+0.03%Dumas CHN (Ag-trap)
Hydrogen (H) 4.80%4.82%+0.02%Dumas CHN (Ag-trap)
Oxygen (O) 13.85%13.79%-0.06%Pyrolysis (IR Detection)
Bromine (Br) 34.58%34.55%-0.03%CIC
Total 100.01%99.97%-0.04%Mass Balance

Insight: The mass balance of 99.97% inherently self-validates both the purity of the synthesized compound and the accuracy of the orthogonal analytical methods utilized.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Modified Dumas Combustion for C/H/O
  • Tube Preparation (Causality Step): Pack the primary combustion tube with standard oxidation catalysts (e.g., CuO) and add a 2-inch plug of silver wool at the exit zone (heated to ~800 °C).

    • Why? The silver wool quantitatively reacts with volatile halogens to form non-volatile AgBr, preventing them from reaching and damaging the TCD detector or skewing the N/C readings.

  • Calibration: Calibrate the CHN analyzer using a certified halogenated reference standard (e.g., 4-bromobenzoic acid) to ensure the silver trap is functioning without retaining carbonaceous gases.

  • Analysis: Weigh 2.0 mg of 3-bromo-2-methoxy-5-methylbenzyl alcohol into a tin capsule. Combust at 950 °C in an oxygen-rich environment. Quantify C and H via TCD.

Protocol B: Bromine Quantification via CIC

This protocol aligns with 5 for halogenated organic compounds[5].

  • System Suitability Test (Self-Validation): Inject 10 µL of a 1,000 mg/L bromobenzoic acid standard into the sample boat. Proceed with pyrohydrolysis. The recovery must fall between 98.0% and 102.0%.

    • Why? This verifies that the furnace temperature and argon/oxygen/water gas flows are perfectly optimized to1[1]. If recovery fails, the system halts, preventing false sample data.

  • Sample Introduction: Weigh 1.5 mg of the synthesized compound into a ceramic sample boat.

  • Pyrohydrolysis: Push the boat into the combustion furnace at 1050 °C. Maintain a continuous flow of Ar (carrier), O₂ (oxidant), and a water vapor stream. The compound breaks down, converting all organic bromine to HBr.

  • Absorption: Sweep the HBr gas into an absorption tube containing 10 mL of a dilute hydrogen peroxide or phosphate buffer solution.

  • Ion Chromatography (IC): Inject an aliquot of the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS18). Detect the bromide peak via suppressed conductivity. Quantify against a 5-point aqueous bromide calibration curve.

References

  • ACS Publications. "Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices." Analytical Chemistry, 6 Feb. 2025.[Link]

  • Mikroanalytisches Laboratorium. "Cl/Br - Determination of Halogen Content." University of Vienna.[Link]

  • Intertek. "Elemental Analysis Testing Techniques." Intertek Services.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-methoxy-5-methylbenzyl alcohol

Navigating the lifecycle of a chemical intermediate, from bench-top synthesis to its final disposition, is a process governed by the principles of safety, regulatory compliance, and environmental stewardship. For a compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the lifecycle of a chemical intermediate, from bench-top synthesis to its final disposition, is a process governed by the principles of safety, regulatory compliance, and environmental stewardship. For a compound like 3-Bromo-2-methoxy-5-methylbenzyl alcohol, a substituted aromatic alcohol likely used in complex organic synthesis, proper disposal is not merely a final step but an integral part of the experimental workflow. This guide provides a detailed, experience-driven protocol for its safe and compliant disposal, designed for the professional research and development environment.

Hazard Profile & Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on data from analogous chemical structures, we can anticipate the primary risks associated with 3-Bromo-2-methoxy-5-methylbenzyl alcohol.

Hazard ClassificationDescriptionRationale & Implication for HandlingAuthoritative Source (Analogous Compounds)
Skin Irritation Causes skin irritation upon contact.Prolonged or repeated contact must be avoided. Impervious gloves are essential. Contaminated clothing must be removed immediately.[1][2]
Serious Eye Irritation Causes serious and potentially damaging eye irritation.Chemical splash goggles or a face shield are mandatory to prevent accidental contact with eyes.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.All handling of the solid or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Aquatic Hazard May be harmful to aquatic life.Direct release into the environment, including drains and waterways, is strictly prohibited. This dictates the need for controlled disposal.

Pre-Disposal Protocol: Segregation and Containment

The foundation of safe chemical waste management is the meticulous segregation and labeling of waste streams. This prevents inadvertent and dangerous chemical reactions and ensures the disposal vendor can handle the material appropriately.[4]

Step-by-Step Segregation and Labeling:

  • Identify and Categorize: Classify 3-Bromo-2-methoxy-5-methylbenzyl alcohol waste as a "Halogenated Organic" waste stream. Do not mix it with non-halogenated solvents, acidic, or basic waste.[4]

  • Select Appropriate Container: Use a dedicated, chemically resistant waste container (e.g., high-density polyethylene - HDPE) with a secure, vapor-tight lid.[5] Ensure the container is in good condition and compatible with the chemical.

  • Label Accurately: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "3-Bromo-2-methoxy-5-methylbenzyl alcohol"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

    • The date the waste was first added to the container.

  • Maintain a Waste Log: For containers collecting waste over time, maintain a log sheet detailing the quantities of all constituents added.

Personal Protective Equipment (PPE) Mandate

A multi-layered PPE strategy is non-negotiable. The selection of specific PPE is directly informed by the hazard assessment.

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[3]

  • Eye and Face Protection: Use chemical safety goggles providing a complete seal around the eyes. For larger quantities or when splashing is possible, a full-face shield is recommended.[2]

  • Skin and Body Protection: A standard laboratory coat is required. For significant quantities, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[3]

Step-by-Step Disposal Procedure

The mandated disposal route for halogenated organic compounds is through a licensed professional waste disposal service, typically involving high-temperature incineration.[3][6] This method ensures the complete destruction of the hazardous chemical, preventing its release into the environment.[7]

Operational Steps:

  • Preparation: Conduct all waste consolidation and packaging activities within a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Ensure the primary waste container is sealed tightly. If necessary, place this container within a larger, secondary containment bin for safe transport from the laboratory to the designated waste accumulation area.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and incompatible materials.

  • Professional Collection: Do not attempt to dispose of this chemical via standard drains or as regular solid waste.[3][8] Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[6][9][10]

  • Documentation: Complete all necessary waste manifest or tracking forms provided by your institution or the waste contractor. This creates a legal and safety record of the disposal process.

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill. For small spills (manageable by laboratory personnel), proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE outlined in Section 3.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, Chemizorb®, or sand). For solid spills, carefully sweep up the material, avoiding dust generation.[3][8]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the affected area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS office as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial assessment to final disposition.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Segregation cluster_disposal Phase 3: Final Disposition cluster_emergency Emergency Protocol (Spill) Start Initiate Disposal of 3-Bromo-2-methoxy-5-methylbenzyl alcohol Assess 1. Assess Hazards (Irritant, Environmental) Start->Assess PPE 2. Don Full PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate 3. Segregate as 'Halogenated Organic Waste' PPE->Segregate Label 4. Label Container Accurately (Name, Hazards, Date) Segregate->Label Store 5. Store Securely in Designated Waste Area Label->Store Contact 6. Contact Licensed Waste Disposal Service (EHS) Store->Contact Incinerate 7. Approved Disposal (High-Temp Incineration) Contact->Incinerate End Disposal Complete Incinerate->End Spill Spill Occurs Contain Contain & Absorb Spill Spill->Contain Clean Collect as Hazardous Waste Contain->Clean Report Decontaminate & Report Clean->Report

Caption: Workflow for the safe disposal of 3-Bromo-2-methoxy-5-methylbenzyl alcohol.

References

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. [Link]

  • Chemicals & Hazardous Waste. Recyclopedia.sg. [Link]

  • Toxic Industrial Waste Treatment. National Environment Agency, Singapore. [Link]

  • PreDigest - Hazardous Waste Disposal. Singapore Chemical Industry Council. [Link]

  • Hazardous Waste Disposal in Singapore: Guidelines. Greenery Recycle. [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Bromo-2-methoxy-5-methylbenzyl alcohol

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety protocols fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety protocols for handling 3-Bromo-2-methoxy-5-methylbenzyl alcohol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous compounds—substituted and brominated benzyl alcohols—to establish a robust framework for its safe handling, storage, and disposal. The causality behind each recommendation is explained to empower you with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks

Substituted benzyl alcohols as a class present a consistent set of hazards. Based on data from related compounds, 3-Bromo-2-methoxy-5-methylbenzyl alcohol should be treated as a hazardous substance with the potential to cause significant harm if not handled correctly.

The primary hazards are anticipated to be:

  • Acute Toxicity : Harmful if swallowed or inhaled.[1]

  • Skin Irritation : Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause irritation to the respiratory tract.[2][3][4][5]

These classifications are derived from compounds like 3-Bromobenzyl alcohol and other brominated aromatics, which share key functional groups and structural motifs.[1][4] The presence of the bromo- and methoxy- groups on the benzene ring can influence the compound's reactivity and toxicological profile, necessitating a cautious approach.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationAnticipated EffectCommon Precautionary StatementSupporting Sources
Acute Toxicity (Oral, Inhalation)Harmful if swallowed or inhaled.P261: Avoid breathing mist/vapors/spray. P270: Do not eat, drink or smoke when using this product.[1][2][6][7]
Skin Corrosion/IrritationCauses skin irritation.P280: Wear protective gloves. P264: Wash skin thoroughly after handling.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][8]
Specific Target Organ ToxicityMay cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.[2][3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable. The selection of specific PPE is based on a risk assessment that assumes the compound is, at a minimum, an irritant and acutely toxic.[8]

  • Eye and Face Protection : The risk of splash is always present when handling liquids.

    • Minimum Requirement : Wear safety glasses with side shields.

    • Best Practice : Use chemical splash goggles.[8] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[2][9][10] This is critical because substituted benzyl alcohols are known to cause serious eye irritation.[1]

  • Hand Protection : Skin contact is a primary route of exposure.

    • Glove Type : Wear nitrile or other impervious gloves.[8] Always check the glove manufacturer's specifications for chemical compatibility. When the material is dissolved in a solvent, ensure the gloves protect against both the compound and the solvent.[8]

    • Glove Technique : Inspect gloves for any signs of degradation or puncture before use.[3][11] Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11]

  • Body Protection : To prevent accidental skin contact, appropriate body protection is essential.

    • Standard Use : A standard laboratory coat should be worn.

    • Higher Risk Operations : For larger quantities or procedures with a higher splash risk, a chemically resistant apron is recommended.[10]

  • Respiratory Protection : Inhalation of vapors or aerosols must be prevented.

    • Primary Engineering Control : Always handle this compound in a certified chemical fume hood to keep airborne concentrations low.[12]

    • Supplemental Protection : If a fume hood is not available or during a spill clean-up, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) is mandatory.[11][12]

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes risk at every stage of the chemical's lifecycle in the lab.

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Spill & Disposal prep Step 1: Pre-Use Inspection - Verify chemical identity. - Inspect container integrity. ppe Step 2: Don PPE - Goggles, Nitrile Gloves, Lab Coat. prep->ppe handling Step 3: Aliquoting & Use - Work within a fume hood. - Avoid generating aerosols. ppe->handling storage Step 4: Short & Long-Term Storage - Tightly closed container. - Cool, dry, well-ventilated area. handling->storage spill Step 5A: Spill Response - Evacuate & Ventilate. - Absorb with inert material. handling->spill If Spill Occurs waste Step 5B: Waste Disposal - Collect in labeled, sealed container. - Dispose via licensed contractor. handling->waste After Use

Caption: Safe handling workflow for 3-Bromo-2-methoxy-5-methylbenzyl alcohol.

Step-by-Step Handling Protocol
  • Pre-Use Verification : Before opening, confirm the chemical identity on the label and inspect the container for any damage or leaks.

  • Engineering Controls : Ensure a certified chemical fume hood is operational. Facilities should also be equipped with an eyewash station and a safety shower.[12]

  • Donning PPE : Put on all required PPE as outlined in Section 2.

  • Chemical Handling :

    • Perform all manipulations, including weighing and transferring, inside the fume hood.[12]

    • Avoid actions that could generate aerosols or dust.

    • Keep the container tightly closed when not in use.[9][12]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][6][9]

    • Clean the work area to remove any residual contamination.

    • Remove and wash contaminated clothing before reuse.[1][6]

Emergency & Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Table 2: First-Aid Procedures

Exposure RouteActionRationaleSupporting Sources
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.Rapid dilution and removal of the chemical is critical to prevent serious eye damage.[1][2][3]
Skin Contact Remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.To remove the contaminant and reduce the severity of skin irritation.[1][2][3][6]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.To remove the individual from the contaminated atmosphere and provide respiratory support.[1][2][6][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.Vomiting may cause the substance to enter the lungs (aspiration).[1][3][6]
Spill & Disposal Protocol

G cluster_spill Spill Containment cluster_disposal Waste Disposal spill Spill Detected evacuate Evacuate & Ventilate Area spill->evacuate absorb Contain & Absorb Spill (Use inert material like sand or vermiculite) evacuate->absorb collect Collect Absorbed Material absorb->collect container Place in Sealed, Labeled Hazardous Waste Container collect->container disposal Dispose via Certified Waste Management Service container->disposal decontaminate Decontaminate Spill Area disposal->decontaminate

Caption: Logical flow for spill response and chemical waste disposal.

  • Spill Response :

    • Ensure adequate ventilation and wear appropriate PPE, including respiratory protection.[2][11]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][12]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2][13]

  • Waste Disposal :

    • All waste, including empty containers and contaminated materials, must be treated as hazardous waste.

    • Dispose of contents and containers in accordance with all local, state, and federal regulations through a licensed professional waste disposal service.[1][9][14]

    • Crucially, do not allow the chemical or its waste to enter drains or the environment.[1][2][3][7]

By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with 3-Bromo-2-methoxy-5-methylbenzyl alcohol, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Cole-Parmer. (2004, September 20). Material Safety Data Sheet - Benzyl alcohol. Retrieved from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet for 1-Bromo-2-methoxy-3-methylbenzene. Retrieved from [Link]

  • A.G. Layne. (n.d.). SAFETY DATA SHEET for BENZYL ALCOHOL. Retrieved from [Link]

  • Capot Chemical. (2016, September 26). MSDS of 3-Bromo-5-methylbenzyl alchol. Retrieved from [Link]

  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet for 2-Bromo-3-methylbenzyl Alcohol. Retrieved from [Link]

  • PubChem. (2025, April 14). 4-Bromo-2-methoxy-1-methylbenzene. Retrieved from [Link]

  • PubChem. (2025, April 14). 2-Bromo-3-methoxytoluene. Retrieved from [Link]

  • Alfa Aesar. (2025, October 16). SAFETY DATA SHEET for 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol. Retrieved from [Link]

Sources

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